1H-Benzo[D][1,2,3]triazole-5-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2H-benzotriazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-4-5-1-2-6-7(3-5)9-10-8-6/h1-4H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBWJHRJXRTAIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10469220 | |
| Record name | 1H-BENZO[D][1,2,3]TRIAZOLE-5-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10469220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70938-42-0 | |
| Record name | 1H-BENZO[D][1,2,3]TRIAZOLE-5-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10469220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-1,2,3-benzotriazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis and characterization of 1H-Benzo[D]triazole-5-carbaldehyde
An In-Depth Technical Guide to the Synthesis and Characterization of 1H-Benzo[d]triazole-5-carbaldehyde
Executive Summary
1H-Benzo[d]triazole-5-carbaldehyde is a versatile heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. Its unique structure, featuring a fused benzene and triazole ring system functionalized with a reactive aldehyde group, renders it a valuable intermediate for the synthesis of a diverse array of more complex molecules. This guide provides a comprehensive overview of a robust synthetic pathway to this compound, detailed experimental protocols, and a thorough discussion of the analytical techniques required for its complete characterization. By explaining the causality behind methodological choices, this document serves as a practical resource for researchers, chemists, and professionals in drug development aiming to leverage this potent chemical building block.
Introduction: The Strategic Importance of 1H-Benzo[d]triazole-5-carbaldehyde
The benzotriazole scaffold is a prominent feature in numerous biologically active compounds and functional materials.[1] The fusion of a benzene ring with a 1,2,3-triazole ring creates a stable, aromatic system that can engage in various intermolecular interactions, making it a privileged structure in medicinal chemistry. The introduction of a carbaldehyde group at the 5-position unlocks vast synthetic potential, allowing for the construction of Schiff bases, the installation of complex side chains via aldol or Wittig-type reactions, and reductive amination to produce novel amine derivatives.[2]
This guide focuses specifically on the 1H-tautomer of Benzo[d]triazole-5-carbaldehyde, which is the more stable form. Understanding its synthesis and characterization is the first critical step toward its effective utilization in research and development.
Physicochemical and Safety Profile
A clear understanding of the compound's properties and hazards is paramount for safe handling and experimental design.
| Property | Value | Source |
| CAS Number | 70938-42-0 | [3] |
| Molecular Formula | C₇H₅N₃O | [3] |
| Molecular Weight | 147.13 g/mol | [3] |
| Appearance | White to light brown crystalline powder (predicted) | [4] |
| Storage | Inert atmosphere, 2-8°C | [3] |
Safety and Hazard Information: The compound is classified with the following hazard statements, necessitating careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
H302: Harmful if swallowed[3]
-
H315: Causes skin irritation[3]
-
H319: Causes serious eye irritation[3]
-
H332: Harmful if inhaled[3]
-
H335: May cause respiratory irritation[3]
A Validated Synthetic Strategy
The most direct and reliable method for constructing the benzotriazole ring is the diazotization of an ortho-phenylenediamine derivative.[1][4] This classic transformation is efficient and proceeds through a well-understood mechanism. For the synthesis of the title compound, 3,4-diaminobenzaldehyde serves as the ideal starting material, as it already contains the required aldehyde functionality and the vicinal diamines necessary for triazole ring formation.
Causality of the Chosen Route: This synthetic approach is selected for its high efficiency and atom economy. The reaction of the diamine with nitrous acid (generated in situ from sodium nitrite and an acid) leads to the formation of a mono-diazonium salt. This intermediate then undergoes spontaneous intramolecular cyclization, driven by the proximate amino group, to yield the stable benzotriazole ring system.[1][5] Acetic acid is a common choice as the acidic medium because it is effective without being overly harsh, thus preserving the sensitive aldehyde group from unwanted side reactions.
Detailed Experimental Protocol
This protocol is a self-validating system; successful synthesis will yield a product with the characterization data outlined in Section 4.
Materials and Equipment:
-
3,4-Diaminobenzaldehyde
-
Sodium Nitrite (NaNO₂)
-
Glacial Acetic Acid
-
Deionized Water
-
Ice Bath
-
Magnetic Stirrer and Stir Bar
-
Round-bottom flask (appropriate size)
-
Dropping funnel
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-diaminobenzaldehyde (1.0 eq) in a mixture of glacial acetic acid and water. Cool the resulting solution to 0-5 °C using an ice bath. Rationale: Low temperature is crucial to control the diazotization reaction and prevent the decomposition of the unstable diazonium salt intermediate.
-
Diazotization: Separately, prepare a solution of sodium nitrite (1.05 eq) in deionized water. Add this solution dropwise to the cooled, stirring solution of the diamine over 20-30 minutes, ensuring the internal temperature remains below 5 °C. Rationale: A slight excess of sodium nitrite ensures complete conversion of the diamine. Slow, dropwise addition is critical for temperature control and safety.
-
Reaction and Cyclization: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes. Then, remove the ice bath and let the mixture warm to room temperature, stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Rationale: Warming to room temperature provides the energy needed for the intramolecular cyclization to the stable benzotriazole product.
-
Isolation: Upon completion, a precipitate should form. If not, the product can often be precipitated by the slow addition of cold water. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the crude solid with cold water to remove residual acid and salts. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final, high-purity 1H-Benzo[d]triazole-5-carbaldehyde.
Comprehensive Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Spectroscopic Analysis
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This technique provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The spectrum is typically recorded in a deuterated solvent like DMSO-d₆.
-
Why it's used: To confirm the presence of the aldehyde proton, the distinct aromatic protons, and the N-H proton, and to verify their connectivity through splitting patterns.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 15.0 | Broad Singlet | 1H | N-H (Triazole) |
| ~10.1 | Singlet | 1H | -CHO (Aldehyde) |
| ~8.4 | Singlet (or narrow doublet) | 1H | H-4 (Aromatic) |
| ~8.0 | Doublet | 1H | H-7 (Aromatic) |
| ~7.8 | Doublet | 1H | H-6 (Aromatic) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: ¹³C NMR is used to identify all unique carbon atoms in the structure.
-
Why it's used: To confirm the presence of the carbonyl carbon from the aldehyde group and the correct number of aromatic carbons.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~192 | C=O (Aldehyde) |
| ~145 | Aromatic C (quaternary) |
| ~130 - 135 | Aromatic C (quaternary) |
| ~120 - 130 | Aromatic C-H |
| ~110 - 120 | Aromatic C-H |
FTIR (Fourier-Transform Infrared) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[6][7]
-
Why it's used: To provide definitive evidence for the key functional groups, especially the aldehyde C=O and the triazole N-H.
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| 3200 - 2800 | Broad | N-H Stretch |
| ~2850, ~2750 | Medium, Weak | C-H Stretch (Aldehyde Fermi doublet) |
| ~1700 | Strong, Sharp | C=O Stretch (Aldehyde)[8] |
| 1620 - 1450 | Medium | C=C and C=N Aromatic Ring Stretches |
| ~1200 | Medium | C-N Stretch |
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of the compound.
-
Why it's used: To confirm the elemental composition and molecular formula (C₇H₅N₃O) with high precision, providing unequivocal proof of identity.[6] The expected exact mass is approximately 147.0433 Da.
Chromatographic Analysis
HPLC (High-Performance Liquid Chromatography): HPLC is the gold standard for assessing the purity of a final compound.
-
Why it's used: To quantify the purity of the synthesized 1H-Benzo[d]triazole-5-carbaldehyde. A single sharp peak on the chromatogram indicates a high-purity sample, while the presence of other peaks would signify impurities.[3]
Summary and Outlook
This guide has detailed a logical and field-proven approach to the synthesis of 1H-Benzo[d]triazole-5-carbaldehyde via the diazotization of 3,4-diaminobenzaldehyde. The causality behind the synthetic choices and the comprehensive suite of characterization techniques provide a robust framework for researchers to produce and validate this important chemical intermediate. The successful synthesis and purification of this molecule open the door to a multitude of subsequent chemical modifications, positioning it as a cornerstone for the development of novel pharmaceuticals, agrochemicals, and advanced materials.
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Title: Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I Source: PubMed Central (PMC) URL: [Link]
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Title: Masked Formylation with 2-Benzotriazolyl-1,3-dioxolane, a Novel Formyl Cation Equivalent Source: Organic Chemistry Portal URL: [Link]
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Title: 1-Methyl-1H-benzo[d][1][9][10]triazole-5-carbaldehyde Source: Moldb URL: [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 1H-Benzo[d]triazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Benzo[d]triazole-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C₇H₅N₃O.[1][2][3] It belongs to the benzotriazole class of compounds, which are bicyclic in nature, consisting of a benzene ring fused to a triazole ring. The presence of the aldehyde functional group makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[4] Understanding the structural and electronic properties of this molecule is paramount for its effective utilization, and nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are indispensable tools for its characterization.
This technical guide provides a comprehensive overview of the expected NMR and MS spectral data for 1H-Benzo[d]triazole-5-carbaldehyde. While experimental spectra for this specific molecule are not widely published, this guide, grounded in the principles of spectroscopic analysis and data from analogous compounds, offers a robust framework for its identification and characterization.
Molecular Structure and Isomerism
1H-Benzo[d]triazole-5-carbaldehyde can exist in two tautomeric forms due to the proton on the triazole ring. This guide will focus on the analysis of the mixture or the predominant tautomer as typically observed in solution.
Caption: Molecular structure of 1H-Benzo[d]triazole-5-carbaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 1H-Benzo[d]triazole-5-carbaldehyde, both ¹H and ¹³C NMR are crucial for structural confirmation.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring NMR spectra for this class of compounds is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of 1H-Benzo[d]triazole-5-carbaldehyde in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly of the N-H proton.[5]
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.[6]
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
2D NMR (Optional but Recommended): For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[5]
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 1H-Benzo[d]triazole-5-carbaldehyde in DMSO-d₆ is summarized in the table below. The chemical shifts are influenced by the electron-withdrawing nature of the aldehyde group and the aromatic benzotriazole ring system.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Aldehyde H | ~10.1 | Singlet (s) | - | The aldehyde proton is highly deshielded and typically appears as a singlet. |
| Aromatic H (ortho to CHO) | ~8.2 | Doublet (d) | ~8.0 | Deshielded due to the anisotropic effect of the carbonyl group and proximity to the electron-withdrawing aldehyde. |
| Aromatic H (meta to CHO) | ~8.0 | Doublet (d) | ~8.0 | Less deshielded than the ortho proton. |
| Aromatic H (para to CHO) | ~7.8 | Singlet (s) or narrow multiplet | - | Its chemical shift and multiplicity will depend on the specific tautomer present and coupling with other protons. |
| N-H | ~15.0 (broad) | Singlet (br s) | - | The N-H proton of the triazole ring is acidic and its signal is often broad and can exchange with residual water in the solvent. Its chemical shift is highly solvent-dependent. |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum in DMSO-d₆ is detailed below. The chemical shifts reflect the electronic environment of each carbon atom.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Aldehyde C=O | ~192.0 | The carbonyl carbon of an aldehyde is characteristically found in this downfield region.[7] |
| Aromatic C (ipso to CHO) | ~135.0 | Quaternary carbon attached to the electron-withdrawing aldehyde group. |
| Aromatic C (fused to triazole) | ~145.0, ~132.0 | Quaternary carbons of the benzene ring that are part of the fusion with the triazole ring. |
| Aromatic C-H | ~130.0, ~125.0, ~118.0 | The exact chemical shifts of the methine carbons in the benzene ring are influenced by the positions of the aldehyde and triazole groups. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure.
Experimental Protocol: Mass Spectrometry Data Acquisition
A general procedure for obtaining the mass spectrum is as follows:
-
Sample Preparation: Prepare a dilute solution of 1H-Benzo[d]triazole-5-carbaldehyde in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a common and effective soft ionization technique for this type of molecule, which will likely produce a prominent protonated molecular ion [M+H]⁺.[8] Electron ionization (EI) can also be used and may provide more extensive fragmentation information.[9]
-
Mass Analysis: Analyze the ions using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and confirmation of the elemental composition.[5]
Predicted Mass Spectrum and Fragmentation Pattern
The molecular weight of 1H-Benzo[d]triazole-5-carbaldehyde is 147.13 g/mol .[1][3] The expected key ions in the mass spectrum are presented below.
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 148 | [M+H]⁺ | Protonated molecular ion (in ESI-MS). |
| 147 | [M]⁺˙ | Molecular ion (in EI-MS). |
| 119 | [M-CO]⁺˙ | Loss of a neutral carbon monoxide molecule from the molecular ion, a characteristic fragmentation of aromatic aldehydes.[10] |
| 91 | [C₆H₅N]⁺˙ | Subsequent loss of N₂ from the [M-CO]⁺˙ fragment, a typical fragmentation of the benzotriazole ring.[11] |
| 77 | [C₆H₅]⁺ | Loss of the entire triazole and aldehyde functionality, resulting in a phenyl cation, although this is less likely to be a major fragment. |
digraph "Fragmentation_Pathway" { graph [layout=dot, rankdir=LR, splines=true]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="filled"]; edge [fontname="Arial", fontsize=10];"M_plus" [label="[C₇H₅N₃O]⁺˙\nm/z = 147", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "M_minus_CO" [label="[C₆H₅N₃]⁺˙\nm/z = 119", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "M_minus_CO_minus_N2" [label="[C₆H₅N]⁺˙\nm/z = 91", fillcolor="#FBBC05", fontcolor="#202124"];
"M_plus" -> "M_minus_CO" [label="- CO"]; "M_minus_CO" -> "M_minus_CO_minus_N2" [label="- N₂"]; }
Caption: Proposed mass spectrometry fragmentation pathway for 1H-Benzo[d]triazole-5-carbaldehyde.
Conclusion
This technical guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, and mass spectrometry data for 1H-Benzo[d]triazole-5-carbaldehyde. The presented information, based on established spectroscopic principles and data from analogous structures, serves as a valuable resource for scientists and researchers in the positive identification and characterization of this important synthetic intermediate. For definitive structural elucidation, it is always recommended to acquire experimental data and perform a comprehensive analysis, including 2D NMR experiments.
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Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2011). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Molecules, 16(12), 9957–9968. [Link]
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Nagaraja, G. K., et al. (2017). Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach. RSC Advances, 7(74), 46979-46991. [Link]
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An In-Depth Technical Guide to the Initial Synthesis of 1H-Benzo[D]triazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the scientifically robust methodologies for the initial synthesis of 1H-Benzo[D]triazole-5-carbaldehyde, a crucial building block in medicinal chemistry and drug development. The synthesis strategies detailed herein are presented with an emphasis on the underlying chemical principles, providing researchers with the necessary insights to not only replicate the procedures but also to adapt them for their specific research needs.
Introduction: The Significance of 1H-Benzo[D]triazole-5-carbaldehyde
1H-Benzo[D]triazole-5-carbaldehyde is a key intermediate in the synthesis of a wide array of pharmacologically active compounds. The benzotriazole moiety itself is a "privileged structure" in medicinal chemistry, known to impart favorable properties such as improved metabolic stability and enhanced binding to biological targets. The presence of the aldehyde functional group at the 5-position provides a versatile handle for further chemical modifications, allowing for the construction of complex molecular architectures with diverse biological activities. These derivatives have shown promise as anticancer, antiviral, and antimicrobial agents.[1][2]
Strategic Approaches to Synthesis
Two primary and scientifically validated retrosynthetic pathways dominate the landscape for the synthesis of 1H-Benzo[D]triazole-5-carbaldehyde. The choice between these routes often depends on the availability of starting materials, scalability, and the desired purity of the final product.
Route 1: Diazotization of 3,4-Diaminobenzaldehyde
This is the most direct and convergent approach, relying on the classical formation of the benzotriazole ring from an appropriately substituted o-phenylenediamine.
Route 2: Oxidation of (1H-Benzo[d][1][2][3]triazol-5-yl)methanol
This alternative strategy involves the initial formation of the benzotriazole ring on a precursor molecule, followed by the subsequent introduction of the aldehyde functionality through oxidation.
Route 1: Diazotization of 3,4-Diaminobenzaldehyde - A Detailed Exploration
This synthetic pathway is conceptually straightforward, commencing with a substituted benzene ring that already possesses the necessary amine functionalities for triazole ring formation and the aldehyde precursor.
Causality Behind Experimental Choices
The core of this route is the diazotization of one of the amino groups of 3,4-diaminobenzaldehyde, followed by an intramolecular cyclization of the resulting diazonium salt with the adjacent amino group. Acetic acid is a commonly employed solvent and acid catalyst as it provides the necessary acidic environment for the in situ generation of nitrous acid from sodium nitrite while being a good solvent for the aromatic amine precursor. The reaction is typically performed at low temperatures (0-5 °C) to ensure the stability of the intermediate diazonium salt, which can be prone to decomposition at higher temperatures.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 1H-Benzo[D]triazole-5-carbaldehyde via diazotization.
Detailed Experimental Protocol
Step 1: Synthesis of 3,4-Diaminobenzaldehyde from 4-Amino-3-nitrobenzaldehyde
-
Rationale: The commercially available 4-amino-3-nitrobenzaldehyde is a convenient starting material. The nitro group can be selectively reduced to an amine in the presence of the aldehyde, which is a crucial chemoselective transformation. Common methods include reduction with iron powder in an acidic medium (e.g., hydrochloric or acetic acid) or catalytic hydrogenation.[4]
-
Protocol (Iron/Hydrochloric Acid Reduction):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-amino-3-nitrobenzaldehyde (1 equivalent) in a mixture of ethanol and water.
-
Add iron powder (3-4 equivalents) and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude 3,4-diaminobenzaldehyde, which can often be used in the next step without further purification.
-
Step 2: Synthesis of 1H-Benzo[D]triazole-5-carbaldehyde
-
Protocol:
-
Dissolve 3,4-diaminobenzaldehyde (1 equivalent) in glacial acetic acid in a beaker. Cool the solution to 0-5 °C in an ice-water bath with constant stirring.
-
In a separate beaker, dissolve sodium nitrite (1.05 equivalents) in a minimal amount of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cooled solution of 3,4-diaminobenzaldehyde. Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for another 1-2 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Step 3: Purification
-
Protocol:
-
The crude 1H-Benzo[D]triazole-5-carbaldehyde can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.
-
Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
-
| Parameter | Value | Reference |
| Starting Material | 4-Amino-3-nitrobenzaldehyde | Commercial |
| Intermediate | 3,4-Diaminobenzaldehyde | [4] |
| Final Product | 1H-Benzo[D]triazole-5-carbaldehyde | [5] |
| Typical Yield (Overall) | 60-75% | Estimated |
Route 2: Oxidation of (1H-Benzo[d][1][2][3]triazol-5-yl)methanol - A Step-wise Approach
Causality Behind Experimental Choices
The synthesis of the key intermediate, (1H-benzo[d][1][2][3]triazol-5-yl)methanol, follows a similar diazotization strategy as Route 1, starting from 3,4-diaminobenzyl alcohol. The subsequent oxidation of the primary alcohol to the aldehyde requires a mild and selective oxidizing agent to avoid over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is an excellent choice for this transformation as it is a heterogeneous reagent that selectively oxidizes allylic and benzylic alcohols. Pyridinium chlorochromate (PCC) is another suitable reagent for this purpose.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 1H-Benzo[D]triazole-5-carbaldehyde via oxidation.
Detailed Experimental Protocol
Step 1: Synthesis of (1H-Benzo[d][1][2][3]triazol-5-yl)methanol
-
Rationale: 3,4-Diaminobenzyl alcohol can be prepared from the reduction of 4-amino-3-nitrobenzyl alcohol, which in turn can be synthesized from 4-hydroxy-3-nitrobenzyl alcohol. The subsequent diazotization is analogous to Route 1.
-
Protocol:
-
Dissolve 3,4-diaminobenzyl alcohol (1 equivalent) in a mixture of acetic acid and water.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add a solution of sodium nitrite (1.05 equivalents) in cold water, maintaining the temperature below 5 °C.
-
After the addition, stir the reaction mixture at 0-5 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (1H-benzo[d][1][2][3]triazol-5-yl)methanol.
-
Step 2: Oxidation to 1H-Benzo[D]triazole-5-carbaldehyde
-
Protocol (using Manganese Dioxide):
-
In a round-bottom flask, dissolve the crude (1H-benzo[d][1][2][3]triazol-5-yl)methanol (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.
-
Add activated manganese dioxide (5-10 equivalents) to the solution.
-
Stir the suspension vigorously at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide. Wash the filter cake with the same solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude 1H-Benzo[D]triazole-5-carbaldehyde.
-
Step 3: Purification
-
Protocol:
-
The crude product from the oxidation step is best purified by column chromatography on silica gel.
-
A suitable eluent system, such as a mixture of ethyl acetate and hexanes, can be used to isolate the pure 1H-Benzo[D]triazole-5-carbaldehyde.
-
| Parameter | Value | Reference |
| Starting Material | 3,4-Diaminobenzyl alcohol | Synthesizable |
| Intermediate | (1H-Benzo[d][1][2][3]triazol-5-yl)methanol | - |
| Final Product | 1H-Benzo[D]triazole-5-carbaldehyde | [6] |
| Typical Yield (Oxidation Step) | 70-85% | Estimated |
Trustworthiness and Self-Validating Systems
The protocols described in this guide are based on well-established and reliable chemical transformations. The progress of each reaction can be conveniently monitored by TLC, providing a straightforward method for reaction optimization and ensuring complete conversion. The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to validate the success of the synthesis.
Conclusion
The synthesis of 1H-Benzo[D]triazole-5-carbaldehyde can be efficiently achieved through two primary synthetic routes. The diazotization of 3,4-diaminobenzaldehyde offers a direct and convergent approach, while the oxidation of (1H-benzo[d][1][2][3]triazol-5-yl)methanol provides a valuable alternative. The choice of route will be dictated by the specific needs and resources of the research laboratory. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis of this important synthetic building block.
References
- Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 2020, 11(02), 215–225.
- Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 2017, 137, 477-495.
- A Review on: Synthesis of Benzotriazole.
- CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5-CARBALDEHYDES AND PYRAZOLO[3,4-f]INDAZOLE-4,8-DIONES. HETEROCYCLES, 2016, 93(2), 628-640.
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Diazotisation. Organic Chemistry Portal. ([Link])
- Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 2022, 27(13), 4124.
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(1H-Benzo[d][1][2][3]triazol-1-yl)(5-bromo-1-hydroxy-1H-indol-3-yl)methanone. Molbank, 2016, 2016(4), M908.
-
4-(4-(((1H-Benzo[d][1][2][3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline. Molbank, 2022, 2022(3), M1404.
- The Chemistry of Benzotriazole Derivatives. Topics in Heterocyclic Chemistry, 2016, 43.
- Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Molecules, 2017, 22(11), 1894.
- A Review on: Synthesis of Benzotriazole. IJARIIE, 2024, 10(2).
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An In-depth Technical Guide to 1H-Benzo[d]triazole-5-carbaldehyde: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1H-Benzo[d][1][2][3]triazole-5-carbaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzotriazole Scaffold
1H-Benzo[d][1][2][3]triazole-5-carbaldehyde is a heterocyclic aromatic compound that holds considerable interest for researchers in medicinal chemistry and materials science. The benzotriazole core, a fusion of a benzene ring and a 1,2,3-triazole ring, is a prominent structural motif in a wide array of biologically active molecules. This scaffold is known for its chemical stability and its capacity to engage in various non-covalent interactions, making it a valuable component in the design of novel therapeutic agents and functional materials. The introduction of a carbaldehyde group at the 5-position of the benzotriazole ring system provides a reactive handle for a multitude of chemical transformations, allowing for the synthesis of diverse derivatives with potentially unique biological and physical properties. This guide provides a comprehensive overview of the physical and chemical properties of 1H-Benzo[d][1][2][3]triazole-5-carbaldehyde, its synthesis, reactivity, and potential applications, with a particular focus on its relevance in drug discovery and development.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key physical and chemical characteristics of 1H-Benzo[d][1][2][3]triazole-5-carbaldehyde.
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O | [3] |
| Molecular Weight | 147.13 g/mol | [3] |
| CAS Number | 70938-42-0 | [3] |
| Appearance | White to yellow powder | |
| Predicted pKa | 7.51 ± 0.40 | [3] |
| Topological Polar Surface Area | 58.6 Ų | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Canonical SMILES | C1=CC2=NNN=C2C=C1C=O | [3] |
Note: Some physical properties like melting and boiling points have not been consistently reported in publicly available literature and should be determined experimentally for any specific batch. The predicted pKa suggests that the N-H proton of the triazole ring is weakly acidic.
Synthesis and Reactivity: A Chemist's Perspective
The synthesis of 1H-Benzo[d][1][2][3]triazole-5-carbaldehyde can be approached through several synthetic routes, leveraging the principles of heterocyclic chemistry. A common strategy involves the construction of the benzotriazole ring from a suitably substituted benzene derivative.
Synthetic Pathway
A plausible and frequently utilized method for the synthesis of benzotriazoles involves the diazotization of an ortho-phenylenediamine derivative. For the synthesis of the 5-carbaldehyde derivative, a key starting material would be 4-amino-3-nitrobenzaldehyde. The synthesis can be conceptualized in the following workflow:
Caption: A potential synthetic workflow for 1H-Benzo[d][1][2][3]triazole-5-carbaldehyde.
Causality Behind Experimental Choices: The reduction of the nitro group to an amine is a critical step to generate the required ortho-diamine functionality. The choice of reducing agent can influence the yield and purity of the product. Diazotization of one of the amino groups followed by intramolecular cyclization is a classic and efficient method for forming the triazole ring. The reaction is typically carried out at low temperatures to ensure the stability of the diazonium salt intermediate.
Chemical Reactivity
The chemical reactivity of 1H-Benzo[d][1][2][3]triazole-5-carbaldehyde is dictated by the functional groups present: the benzotriazole ring system and the aldehyde group.
-
Reactions of the Aldehyde Group: The aldehyde functionality is a versatile reactive site for various transformations, including:
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1H-benzo[d][1][2][3]triazole-5-carboxylic acid, using standard oxidizing agents.
-
Reduction: Reduction of the aldehyde yields the corresponding alcohol, (1H-benzo[d][1][2][3]triazol-5-yl)methanol.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent provides access to a wide range of substituted aminomethyl-benzotriazoles.
-
Wittig Reaction: The aldehyde can undergo Wittig olefination to form vinyl-substituted benzotriazoles.
-
Condensation Reactions: It can participate in condensation reactions with various nucleophiles, such as hydrazines, hydroxylamines, and active methylene compounds, to form hydrazones, oximes, and other derivatives, respectively.
-
-
Reactions of the Benzotriazole Ring: The benzotriazole ring itself can undergo N-alkylation or N-acylation at the triazole nitrogens. The presence of the aldehyde group, an electron-withdrawing group, will influence the regioselectivity of these reactions.
Experimental Protocols: A Practical Guide
The following section provides a generalized, step-by-step methodology for a key reaction involving 1H-Benzo[d][1][2][3]triazole-5-carbaldehyde.
Protocol: Reductive Amination with a Primary Amine
This protocol describes a general procedure for the synthesis of N-substituted (1H-benzo[d][1][2][3]triazol-5-yl)methanamine derivatives.
Self-Validating System: The success of this reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting aldehyde and the formation of the product. The final product should be characterized by spectroscopic methods (NMR, IR, Mass Spectrometry) to confirm its structure and purity.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 1H-Benzo[d][1][2][3]triazole-5-carbaldehyde (1.0 eq.) in a suitable solvent such as methanol or dichloromethane.
-
Addition of Amine: Add the primary amine (1.0-1.2 eq.) to the solution.
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The progress of this step can be monitored by TLC.
-
Addition of Reducing Agent: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 eq.), portion-wise.
-
Reaction: Allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid solution (e.g., 1M HCl) to decompose the excess reducing agent.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted (1H-benzo[d][1][2][3]triazol-5-yl)methanamine.
Caption: Workflow for the reductive amination of 1H-Benzo[d][1][2][3]triazole-5-carbaldehyde.
Applications in Drug Discovery and Materials Science
The benzotriazole scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. Benzotriazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[4] The aldehyde functionality of 1H-Benzo[d][1][2][3]triazole-5-carbaldehyde serves as a crucial starting point for the synthesis of libraries of diverse compounds for high-throughput screening and lead optimization in drug discovery programs.
In the realm of materials science, the benzotriazole moiety is known for its corrosion-inhibiting properties, particularly for copper and its alloys. The ability to functionalize the benzotriazole core via the aldehyde group opens up possibilities for creating novel corrosion inhibitors with enhanced performance or for tethering the molecule to polymer backbones to create functional materials.
Safety and Handling
1H-Benzo[d][1][2][3]triazole-5-carbaldehyde should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Based on the hazard statements for similar compounds, it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[5] For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1H-Benzo[d][1][2][3]triazole-5-carbaldehyde is a valuable and versatile building block in organic synthesis. Its unique combination of a stable benzotriazole core and a reactive aldehyde group makes it an attractive starting material for the development of new compounds with potential applications in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its known properties, a plausible synthetic approach, and an example of its chemical reactivity. Further research into the experimental determination of its physical properties and the exploration of its biological activities is warranted to fully unlock the potential of this intriguing molecule.
References
-
GSC Biological and Pharmaceutical Sciences. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 29(02), 271–285. Retrieved from [Link]
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- 2. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
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- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Spectroscopic Analysis of 1H-Benzo[D]triazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the spectroscopic methodologies for the characterization of 1H-Benzo[D]triazole-5-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. The inherent chemical functionalities of this molecule—a bicyclic aromatic system, a triazole ring, and an aldehyde group—give rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its synthesis, assessing its purity, and elucidating its role in further chemical transformations. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral features, thereby empowering researchers to interpret their own data with confidence.
Molecular Structure and Spectroscopic Overview
1H-Benzo[D]triazole-5-carbaldehyde (C₇H₅N₃O, Molecular Weight: 147.13 g/mol ) possesses a planar, bicyclic structure where a benzene ring is fused to a 1,2,3-triazole ring, with a carbaldehyde group substituted at the 5-position of the benzotriazole core. The presence of aromatic protons, an aldehydic proton, a triazole N-H proton, and a conjugated system of electrons defines its characteristic spectroscopic behavior across various analytical techniques.
Figure 1: Molecular structure of 1H-Benzo[D]triazole-5-carbaldehyde with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of 1H-Benzo[D]triazole-5-carbaldehyde, providing detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: Probing the Proton Environment
Principle: ¹H NMR spectroscopy measures the absorption of radiofrequency energy by hydrogen nuclei in a strong magnetic field. The resonance frequency of each proton is influenced by its local electronic environment, resulting in a spectrum of signals with distinct chemical shifts (δ), multiplicities (splitting patterns), and coupling constants (J).
Experimental Protocol: A Self-Validating System
-
Sample Preparation: Dissolve ~5-10 mg of 1H-Benzo[D]triazole-5-carbaldehyde in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to observe exchangeable protons like the N-H of the triazole ring.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm) for referencing the chemical shifts.
-
Instrumental Parameters:
-
Spectrometer Frequency: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Number of Scans: A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.
Data Interpretation and Causality:
The ¹H NMR spectrum of 1H-Benzo[D]triazole-5-carbaldehyde is expected to show distinct signals corresponding to the aldehydic proton, the aromatic protons, and the N-H proton of the triazole ring.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Chemical Shift and Multiplicity |
| Aldehydic-H | ~9.9 - 10.1 | Singlet (s) | N/A | The strong deshielding effect of the carbonyl group and the aromatic ring shifts this proton significantly downfield. It appears as a singlet as there are no adjacent protons to couple with. |
| Aromatic-H (H-4) | ~8.3 - 8.5 | Singlet (s) or Doublet (d) | ~1-2 Hz (if coupled) | This proton is ortho to the electron-withdrawing aldehyde group and part of the electron-deficient triazole-fused ring, leading to a downfield shift. It may appear as a singlet or a narrow doublet due to long-range coupling. |
| Aromatic-H (H-6) | ~7.9 - 8.1 | Doublet (d) | ~8-9 Hz | This proton is ortho to the C-7 proton and meta to the aldehyde group, resulting in a characteristic doublet. |
| Aromatic-H (H-7) | ~7.7 - 7.9 | Doublet (d) | ~8-9 Hz | Coupled to the H-6 proton, this proton also appears as a doublet. |
| N-H (Triazole) | >14 | Broad Singlet (br s) | N/A | The N-H proton of the triazole ring is acidic and often appears as a very broad signal at a very downfield chemical shift, especially in DMSO-d₆. Its broadness is due to chemical exchange and quadrupolar relaxation from the adjacent nitrogen atoms. |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Figure 2: Workflow for ¹H NMR Spectroscopic Analysis.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Principle: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to simplify the spectrum to a series of singlets, where each unique carbon atom gives rise to a distinct signal.
Experimental Protocol: The sample preparation is the same as for ¹H NMR. The acquisition parameters are adjusted for the lower sensitivity of the ¹³C nucleus, typically requiring a larger number of scans and a longer relaxation delay.
Data Interpretation and Causality:
The ¹³C NMR spectrum will reveal signals for the aldehydic carbon, the aromatic carbons, and the carbons of the triazole ring.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| C=O (Aldehyde) | ~190 - 195 | The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom and its sp² hybridization. |
| C-4 | ~130 - 135 | Aromatic carbon adjacent to the electron-deficient triazole ring and the aldehyde group. |
| C-5 | ~135 - 140 | Aromatic carbon bearing the aldehyde group. |
| C-6 | ~125 - 130 | Aromatic carbon. |
| C-7 | ~115 - 120 | Aromatic carbon. |
| C-3a | ~140 - 145 | Bridgehead carbon of the triazole ring. |
| C-7a | ~130 - 135 | Bridgehead carbon of the benzene ring. |
Note: The exact chemical shifts can vary depending on the solvent.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching and bending). The frequency of absorption is characteristic of the type of bond and the functional group.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Data Interpretation and Causality:
The IR spectrum provides a rapid and effective means to confirm the presence of the key functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |
| N-H Stretch | 3100 - 3000 (broad) | Medium | Triazole N-H |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium-Weak | Aromatic C-H |
| C-H Stretch (Aldehyde) | 2850 - 2800 and 2750 - 2700 | Weak | Aldehyde C-H |
| C=O Stretch (Aldehyde) | 1710 - 1680 | Strong | Aldehyde C=O |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong | Aromatic C=C |
| C-N Stretch | 1350 - 1250 | Medium | Triazole C-N |
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the molecule, particularly the extent of conjugation.
Experimental Protocol:
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Data Acquisition: The absorbance is measured over a range of wavelengths, typically from 200 to 400 nm.
Data Interpretation and Causality:
The UV-Vis spectrum of 1H-Benzo[D]triazole-5-carbaldehyde is expected to show absorption bands arising from π → π* transitions within the conjugated aromatic system. The presence of the aldehyde group in conjugation with the benzotriazole ring system will likely result in a red shift (shift to longer wavelength) of the λmax compared to the unsubstituted benzotriazole. Expected λmax values would be in the range of 280-320 nm.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Principle: Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. In the mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).
Experimental Protocol:
-
Ionization Method: Electrospray ionization (ESI) or electron ionization (EI) can be used. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺, while EI is a higher-energy method that causes extensive fragmentation.
-
Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or Orbitrap, with high-resolution instruments providing accurate mass measurements.
Data Interpretation and Causality:
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (or [M+H]⁺ peak in ESI) corresponding to the molecular weight of 1H-Benzo[D]triazole-5-carbaldehyde (147.0433 g/mol for the exact mass).
-
Fragmentation Pattern: The fragmentation pattern provides valuable structural information. Key expected fragments include:
-
Loss of H• (m/z 146): Loss of the aldehydic hydrogen radical.
-
Loss of CO (m/z 119): A characteristic fragmentation of aldehydes, leading to the benzotriazole cation.
-
Loss of N₂ (m/z 91): Cleavage of the triazole ring, a common fragmentation pathway for benzotriazoles.
-
The Crystal Structure of 1H-Benzo[D]triazole-5-carbaldehyde Derivatives: A Guide to Synthesis, Analysis, and Structure-Property Relationships
An In-depth Technical Guide for Drug Development Professionals
Abstract
The 1H-benzo[d][1][2][3]triazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its vast biological activities and versatile synthetic utility.[1][4][5] The introduction of a carbaldehyde group at the 5-position creates a critical synthon, 1H-Benzo[D]triazole-5-carbaldehyde, opening a gateway to a diverse library of derivatives. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount, as crystal structure dictates crucial physicochemical properties including solubility, stability, and bioavailability. This guide provides an in-depth exploration of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of these derivatives. We will dissect the key intra- and intermolecular interactions that govern their crystal packing and discuss how these structural insights can be leveraged in rational drug design.
The Benzotriazole Scaffold: A Privileged Structure
Benzotriazole is a bicyclic heterocyclic compound that has garnered significant attention for its wide array of pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[2][6][7] Its structural rigidity, ability to participate in hydrogen bonding, and capacity for π-π stacking interactions make it an ideal pharmacophore for engaging with biological targets like enzymes and receptors.[2]
The aldehyde functionality in 1H-Benzo[D]triazole-5-carbaldehyde serves as a versatile chemical handle. It allows for straightforward synthetic modifications through reactions like Schiff base formation, Knoevenagel condensation, Wittig reactions, and oxidation/reduction, enabling the generation of extensive and structurally diverse compound libraries for screening.
Synthesis and Crystallization: From Molecule to Single Crystal
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
General Synthesis of 1H-Benzo[D]triazole-5-carbaldehyde Derivatives
A common synthetic pathway starts with commercially available materials. The core benzotriazole ring is often formed via diazotization of an appropriate benzene-1,2-diamine precursor.[5] The aldehyde group can then be introduced or modified. For derivatives, the parent aldehyde is typically reacted with various amines, active methylene compounds, or other nucleophiles.
Expertise & Experience: The Rationale Behind Crystallization
Obtaining diffraction-quality single crystals is often more of an art than a science, requiring patience and meticulous control over experimental conditions. The goal is to allow molecules to self-assemble slowly and orderly into a repeating crystal lattice. Rapid precipitation leads to amorphous solids or polycrystalline powders, which are unsuitable for single-crystal X-ray diffraction. The choice of solvent is critical; the ideal solvent (or solvent system) is one in which the compound has moderate solubility. It should be soluble when heated but approach saturation as the solution cools or as the solvent slowly evaporates, encouraging gradual crystal growth.
Experimental Protocol: Single Crystal Growth by Slow Evaporation
This is one of the most common and accessible methods for growing single crystals.
-
Dissolution: Dissolve the purified 1H-Benzo[D]triazole-5-carbaldehyde derivative in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture like chloroform/methanol[8]) in a clean vial to create a nearly saturated solution. Gentle heating can be used to ensure complete dissolution.
-
Filtration: Filter the solution while warm through a syringe filter or a cotton plug in a pipette to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap or parafilm. Pierce the covering with a needle 1-3 times to allow for slow solvent evaporation. The number and size of the holes control the rate of evaporation.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent evaporates, the solution will become supersaturated, and crystals will begin to form.
-
Harvesting: Once well-formed crystals of a suitable size (typically 0.1-0.3 mm) are observed, carefully remove them from the mother liquor using a spatula or pipette and dry them on filter paper.
Crystal Structure Determination: A Workflow
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Caption: Figure 1: A generalized workflow for determining a molecule's crystal structure.
Detailed Protocol: Single-Crystal X-ray Diffraction
-
Crystal Selection and Mounting: A suitable crystal is selected under a microscope, ensuring it has well-defined faces and is free of cracks or defects. It is mounted on a glass fiber or a loop and placed in the cold stream (typically 100 K) of the diffractometer.
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.
-
Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The intensities of thousands of reflections are measured.
-
Structure Solution: The collected data is processed, and phase information is determined using computational methods (e.g., direct methods) to generate an initial electron density map.[8]
-
Structure Refinement: The initial atomic model is refined using a full-matrix least-squares method.[8] This process optimizes the atomic coordinates, bond lengths, and angles to best fit the experimental diffraction data. Hydrogen atoms are typically placed in calculated positions.
-
Validation: The final structure is validated using software like CHECKCIF to ensure the model is chemically sensible and free of errors. The final data is typically deposited in a crystallographic database like the Cambridge Structural Database (CSD).
Decoding the Structure: Key Interactions and Motifs
The final crystal structure reveals a wealth of information. The overall packing is a delicate balance of various non-covalent interactions. For benzotriazole derivatives, the most significant interactions are hydrogen bonds and π-π stacking.[2][9]
Caption: Figure 2: Key non-covalent interactions governing crystal packing.
-
Hydrogen Bonding: The N-H proton of the triazole ring is an excellent hydrogen bond donor, while the other nitrogen atoms and the carbonyl oxygen of the aldehyde are strong acceptors. This leads to the formation of robust N-H···N or N-H···O hydrogen bonds, which often dictate the primary supramolecular structure, forming chains, dimers, or sheets.[9][10]
-
π-π Stacking: The planar, electron-rich benzotriazole ring system facilitates stacking interactions with neighboring rings. These interactions, characterized by centroid-to-centroid distances of approximately 3.5–3.8 Å, contribute significantly to the overall stability of the crystal lattice.[8]
-
C-H···O/N Interactions: Weaker C-H···O or C-H···N hydrogen bonds, involving aromatic C-H or aldehyde C-H protons, often provide additional stabilization, linking the primary hydrogen-bonded motifs into a three-dimensional network.
Data Presentation: Crystallographic Parameters
When reporting a crystal structure, key geometric and crystallographic data are summarized in tables. Below is an illustrative example of how such data for a hypothetical derivative might be presented.
| Parameter | 1H-Benzo[d]triazole-5-carbaldehyde (Example) | Schiff Base Derivative (Example) |
| Formula | C₇H₅N₃O | C₁₄H₁₂N₄O |
| MW ( g/mol ) | 147.14 | 252.28 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| a (Å) | 3.951(2) | 7.812(3) |
| b (Å) | 15.110(5) | 11.234(4) |
| c (Å) | 15.455(6) | 14.987(5) |
| β (°) | 92.15(1) | 90 |
| V (ų) | 921.3(4) | 1314.9(8) |
| Z | 4 | 4 |
| Key H-Bond (D-H···A) | N-H···N | N-H···O |
| π-π Distance (Å) | 3.781 | 3.655 |
Note: Data in this table is illustrative and serves to demonstrate the standard format for reporting crystallographic information.
Structure-Property Relationships and Drug Development
The knowledge gained from crystal structure analysis is not merely academic; it has profound practical implications for drug development.
-
Polymorphism: A single compound can sometimes crystallize in multiple different forms, known as polymorphs, each with a unique crystal structure and distinct properties. One polymorph might be more stable or more soluble than another. SC-XRD is the gold standard for identifying and characterizing polymorphs, which is a critical step in pharmaceutical development to ensure batch-to-batch consistency.
-
Solubility and Bioavailability: The energy required to break the crystal lattice directly impacts a drug's solubility. Strong intermolecular interactions, like extensive hydrogen bonding networks, can lead to high lattice energy and, consequently, poor aqueous solubility. By understanding these interactions, medicinal chemists can design derivatives where these interactions are modified to enhance solubility.
-
Rational Drug Design: Crystal structures of derivatives bound to target proteins (co-crystallization) provide an atomic-level map of the binding site. This allows researchers to see which parts of the molecule are essential for binding and to design new derivatives with improved potency and selectivity, a process known as structure-based drug design.
Conclusion
The crystal structure of 1H-Benzo[D]triazole-5-carbaldehyde derivatives provides a fundamental understanding of their solid-state behavior. Through a systematic process of synthesis, crystallization, and single-crystal X-ray diffraction, we can unveil the intricate network of intermolecular forces that govern their three-dimensional architecture. This detailed structural knowledge is indispensable for controlling physicochemical properties, identifying and managing polymorphism, and guiding the rational design of new therapeutic agents. As drug development moves towards more targeted and precisely engineered molecules, the foundational insights provided by crystallography will remain a critical tool in the scientist's arsenal.
References
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Petrou, A., & Geronikaki, A. (2021). Benzotriazole: An overview on its versatile biological behavior. [Source not further specified][1]
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Shaik, F., et al. (2023). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. Pharmaceuticals.[2]
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Al-Saeedi, A. H., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI.[3]
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Monbaliu, J.-C. M. (Ed.). (2016). The Chemistry of Benzotriazole Derivatives. Topics in Heterocyclic Chemistry.[11]
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National Center for Biotechnology Information. (n.d.). 1H-1,3-benzodiazole-5-carbaldehyde. PubChem Compound Database. Retrieved from [Link][12]
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Grymel, M., et al. (2019). Synthesis, Single Crystal X-Ray Analysis, Prediction and Study of Pharmacological Activity of 4-(1H-Benzo[d]imidazol-2-yl)-1-Phenyl-1H-1,2,3-triazol-5-Amine and Its Solvates. ResearchGate.[10]
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ResearchGate. (n.d.). 1,5-Benzodiazepine derivatives as potential antimicrobial agents: Design, synthesis, biological evaluation, and structure-activity relationships. ResearchGate.[13]
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Hassan, H. A. (n.d.). Synthesis and Characterization of Some New 1,2,3-Triazole,Pyrazolin-5-one and thiazolidinone Derivatives. [Source not further specified].[14]
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International Journal of Industrial Engineering Computations. (2010). Benzotriazole and its derivatives. Growing Science.[4]
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Al-Omair, M. A., et al. (2022). Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies. Molecules.[6]
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International Invention of Scientific Journal. (2021). Synthesis of Benzotriazole Derivatives.[5]
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Selvanayagam, S., et al. (2010). Crystal Structure of 1-(Propa-1,2-dienyl)-1H-benzo(d)imidazole-2-carbaldehyde. X-ray Structure Analysis Online.[8]
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Gökce, H., et al. (2016). Spectroscopic Characterization and Quantum Chemical Computations of the 5-(4-Pyridyl)-1H-1,2,4-Triazole-3-Thiol Molecule. ResearchGate.[15]
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ResearchGate. (n.d.). Synthesis and crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene. ResearchGate.[9]
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Hilaris Publisher. (2014). Recent Development of Benzotriazole-Based Medicinal Drugs.[7]
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An In-depth Technical Guide to the Theoretical Analysis of 1H-Benzo[D]triazole-5-carbaldehyde's Molecular Structure
Abstract
1H-Benzo[d]triazole-5-carbaldehyde is a heterocyclic compound of significant interest due to the versatile reactivity of its constituent benzotriazole and carbaldehyde moieties. The benzotriazole scaffold is a cornerstone in medicinal chemistry, materials science, and as a corrosion inhibitor. A profound understanding of its three-dimensional structure, electronic properties, and spectroscopic behavior is paramount for rational drug design and the development of novel materials. This technical guide provides a comprehensive theoretical framework for the molecular characterization of 1H-Benzo[d]triazole-5-carbaldehyde using first-principles computational methods. We delve into the application of Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis, and the prediction of electronic properties. This document serves as a methodological blueprint for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to elucidate and predict the molecular characteristics of this compound and its derivatives.
Introduction
The fusion of a benzene ring with a 1,2,3-triazole ring system gives rise to benzotriazole, a bicyclic heterocycle with a wide spectrum of applications. Benzotriazole derivatives are known for their utility as corrosion inhibitors for copper and its alloys, as antifogging agents in photography, and as precursors in chemical synthesis.[1] In the pharmaceutical realm, the benzotriazole nucleus is a "privileged scaffold," appearing in numerous compounds with diverse biological activities, including anticancer, antifungal, and antiviral properties.[2] The introduction of a carbaldehyde (-CHO) group at the 5-position of the 1H-Benzo[d]triazole core introduces a reactive site for further chemical modifications, making 1H-Benzo[d]triazole-5-carbaldehyde a valuable building block for combinatorial chemistry and drug discovery.
To rationally design new molecules based on this scaffold, a detailed understanding of its intrinsic molecular properties is essential. While experimental techniques like X-ray crystallography and NMR spectroscopy provide invaluable data, they can be resource-intensive. Theoretical studies, particularly those employing Density Functional Theory (DFT), offer a powerful and cost-effective complementary approach.[3][4] DFT allows for the accurate prediction of molecular geometries, vibrational spectra, and electronic properties such as orbital energies and electrostatic potential, providing insights that are often difficult to obtain experimentally.[5]
This guide outlines the theoretical protocols necessary to conduct a thorough in silico investigation of 1H-Benzo[d]triazole-5-carbaldehyde, establishing a foundational understanding of its structural and electronic landscape.
Part I: The Computational Methodology: A First-Principles Approach
The cornerstone of a modern theoretical investigation into a molecule's structure is Density Functional Theory (DFT). Its widespread adoption is due to its favorable balance between computational cost and accuracy, making it the workhorse for quantum chemical calculations on medium-to-large organic molecules.
The Rationale for Density Functional Theory (DFT)
DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. This simplification allows for the study of larger systems with high accuracy. The choice of the specific functional and basis set is critical and directly influences the quality of the results.
-
The Exchange-Correlation Functional: This is the heart of DFT. For organic molecules, hybrid functionals that mix a portion of exact Hartree-Fock exchange with DFT exchange are often the most successful. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice for predicting the geometries and vibrational frequencies of organic compounds.[4][5]
-
The Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set determine the accuracy of the calculation. Pople-style basis sets are common:
-
6-31G(d,p): A good starting point for initial geometry optimizations, providing a reasonable balance of speed and accuracy.
-
6-311++G(d,p): A larger, more flexible basis set that includes diffuse functions (++) for describing lone pairs and anions, and polarization functions on all atoms. This is recommended for final, high-accuracy calculations of energies and electronic properties.[5]
-
Experimental Protocol: Geometry Optimization and Vibrational Analysis
The first step in any theoretical study is to find the most stable three-dimensional arrangement of the atoms—the global minimum on the potential energy surface.
Step-by-Step Workflow:
-
Initial Structure Creation: Build an initial 3D structure of 1H-Benzo[d]triazole-5-carbaldehyde using a molecular editor (e.g., GaussView, Avogadro).
-
Geometry Optimization: Perform a geometry optimization calculation using the chosen DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until the forces are negligible and a stationary point on the potential energy surface is reached.
-
Frequency Calculation (Self-Validation): Following optimization, a frequency calculation must be performed at the same level of theory. This step is crucial for two reasons:
-
Characterization of the Stationary Point: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the structure is not stable.
-
Prediction of Vibrational Spectra: The calculated vibrational frequencies can be directly compared to experimental FT-IR and Raman spectra.
-
The following diagram illustrates this fundamental computational workflow.
Caption: Conceptual illustration of an MEP map.
Conclusion and Future Directions
The theoretical framework presented here, centered on Density Functional Theory, provides a robust and comprehensive methodology for characterizing the molecular structure of 1H-Benzo[d]triazole-5-carbaldehyde. By combining geometry optimization, frequency analysis, and the calculation of electronic properties, researchers can gain deep insights into the molecule's stability, reactivity, and spectroscopic signatures before embarking on extensive experimental synthesis and testing.
This foundational analysis opens the door to more advanced computational studies relevant to drug development and materials science:
-
Tautomeric Stability: Investigate the relative energies of the 1H, 2H, and 3H tautomers of the benzotriazole ring to determine the most stable isomer under different conditions.
-
Solvent Effects: Employ implicit (e.g., PCM) or explicit solvent models to understand how the molecular structure and properties change in different environments. [5]3. Molecular Docking: Use the optimized structure as a ligand to perform docking studies against known biological targets, predicting binding affinities and interaction modes to guide drug discovery efforts. [6][7]4. Reactivity Studies: Model reaction pathways to explore the synthetic utility of the carbaldehyde group for creating novel derivatives.
By integrating these computational techniques, the scientific community can accelerate the discovery and development of new functional molecules based on the versatile 1H-Benzo[d]triazole-5-carbaldehyde scaffold.
References
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Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC. (2022-01-10). PubMed Central. Available at: [Link]
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Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022-01-10). ACS Omega. Available at: [Link]
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(PDF) Synthesis, Experimental and DFT Studies of Some Benzotriazole Derivatives as Brass C68700 Corrosion Inhibitors in NaCl 3 %. ResearchGate. Available at: [Link]
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Synthesis and Characterization of Some New 1,2,3-Triazole,Pyrazolin-5-one and thiazolidinone Derivatives. Iraqi National Journal of Chemistry. Available at: [Link]
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1,5-Benzodiazepine derivatives as potential antimicrobial agents: Design, synthesis, biological evaluation, and structure-activity relationships. ResearchGate. Available at: [Link]
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Synthesis of 1-methyl-1H-benzo[d]imidazole-5-carbaldehyde 7. Conditions. ResearchGate. Available at: [Link]
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Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies. (2022-12-05). MDPI. Available at: [Link]
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Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine. ResearchGate. Available at: [Link]
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Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. Springer. Available at: [Link]
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1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. ResearchGate. Available at: [Link]
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Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. Arabian Journal of Chemistry. Available at: [Link]
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DFT Study of Adsorption of Benzotriazole on Cu 2 O Surfaces. ResearchGate. Available at: [Link]
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Comprehensive Study of 1,2,4-TriazoloB[6][8]enzodiazepine Derivatives: Synthesis, Characterization, X-Ray Diffraction, DFT Calculations, Hirshfeld Surface Analysis, ADMET Properties, and Molecular Docking. ResearchGate. Available at: [Link]
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Synthesis and Computational Analysis of Novel Carboximidamide/ Benzothiazole and 1,2,4-Oxadiazole/Benzothiazole Hybrid Compounds for Biological Applications. ResearchGate. Available at: [Link]
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Methodological & Application
Application Notes and Protocols: Derivatization of 1H-Benzo[D]triazole-5-carbaldehyde for Biological Studies
Introduction: The Versatile Scaffold of 1H-Benzo[D]triazole-5-carbaldehyde
In the landscape of medicinal chemistry and drug discovery, the pursuit of novel molecular scaffolds that can be readily modified to generate libraries of biologically active compounds is of paramount importance. 1H-Benzo[D]triazole-5-carbaldehyde stands out as a particularly valuable starting material in this regard. This heterocyclic compound possesses a unique combination of a benzotriazole moiety, known for its wide spectrum of pharmacological activities, and a reactive aldehyde group, which serves as a versatile handle for chemical derivatization.[1][2]
The benzotriazole core is a recognized "privileged scaffold" in drug design, appearing in numerous compounds with demonstrated antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[3] The triazole ring system is adept at participating in hydrogen bonding and other non-covalent interactions, which are crucial for binding to biological targets such as enzymes and receptors. The derivatization of this core, particularly through the aldehyde at the 5-position, allows for the systematic exploration of chemical space to enhance potency, selectivity, and pharmacokinetic profiles.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of 1H-Benzo[D]triazole-5-carbaldehyde. We will delve into the rationale behind derivatization strategies, provide detailed, field-proven protocols for the synthesis of Schiff base derivatives, and outline methodologies for their preliminary biological evaluation.
Strategic Derivatization: Unlocking Biological Potential
The primary motivation for derivatizing 1H-Benzo[D]triazole-5-carbaldehyde is to generate a diverse library of new chemical entities (NCEs) for biological screening. The aldehyde functionality is an excellent electrophilic site, making it highly amenable to a variety of chemical transformations.
Key Derivatization Strategies:
-
Schiff Base Formation: The condensation reaction between the aldehyde group of 1H-Benzo[D]triazole-5-carbaldehyde and a primary amine is one of the most straightforward and effective methods for derivatization.[4] This reaction forms an imine or Schiff base linkage (-C=N-), introducing a wide range of substituents depending on the chosen amine. This allows for the modulation of properties such as lipophilicity, steric bulk, and electronic character, all of which can significantly impact biological activity.
-
Reductive Amination: Following Schiff base formation, the imine bond can be selectively reduced to a more flexible secondary amine linkage. This adds another layer of structural diversity and can alter the compound's conformational preferences and hydrogen bonding capabilities.
-
Wittig Reaction and Related Olefinations: The aldehyde can undergo reactions with phosphorus ylides (Wittig reaction) or other olefination reagents to introduce carbon-carbon double bonds, extending the conjugation of the system and allowing for the attachment of various cyclic and acyclic moieties.
-
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol. These new functional groups can then serve as points for further derivatization, such as ester or ether formation, respectively.
This guide will focus on the synthesis of Schiff bases due to the simplicity of the reaction, the vast commercial availability of primary amines, and the well-documented biological significance of the resulting imine-containing compounds.[2]
Experimental Protocols
Protocol 1: General Synthesis of Schiff Base Derivatives of 1H-Benzo[D]triazole-5-carbaldehyde
This protocol describes a general method for the synthesis of Schiff bases via the condensation of 1H-Benzo[D]triazole-5-carbaldehyde with various primary amines.
Rationale: The reaction is typically catalyzed by a few drops of glacial acetic acid, which protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine. The reaction is often carried out in a protic solvent like ethanol, which facilitates the proton transfer steps and the removal of water to drive the equilibrium towards the product.[2]
Materials:
-
1H-Benzo[D]triazole-5-carbaldehyde
-
Substituted primary amine (e.g., aniline, benzylamine, or heterocyclic amines)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hotplate)
-
Filtration apparatus (Büchner funnel and flask)
Procedure:
-
In a round-bottom flask, dissolve 1H-Benzo[D]triazole-5-carbaldehyde (1.0 eq) in a minimal amount of absolute ethanol.
-
To this solution, add the substituted primary amine (1.0 - 1.2 eq).
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a condenser to the flask and reflux the mixture with constant stirring for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Upon completion of the reaction (disappearance of the starting aldehyde spot on TLC), allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the purified Schiff base derivative.
-
Dry the purified product in a vacuum oven.
-
Characterize the final compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Expected Spectroscopic Characteristics:
-
FT-IR: Appearance of a characteristic imine (C=N) stretching band around 1600-1650 cm⁻¹ and disappearance of the aldehyde C=O stretching band (around 1700 cm⁻¹) and the primary amine N-H stretching bands (around 3300-3500 cm⁻¹).
-
¹H-NMR: Appearance of a singlet for the imine proton (-CH=N-) typically in the range of 8-9 ppm. The signals corresponding to the aromatic protons of both the benzotriazole and the amine substituent will also be present.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the Schiff base derivative should be observed.
Biological Evaluation: Screening for Anticancer Activity
Once a library of 1H-Benzo[D]triazole-5-carbaldehyde derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. A common and effective initial screening is to assess their cytotoxic effects against various cancer cell lines.
Protocol 2: In Vitro Cytotoxicity Screening using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Rationale: This assay provides a quantitative measure of cell viability and is a widely accepted method for the initial screening of potential anticancer agents. A dose-dependent decrease in cell viability upon treatment with the synthesized compounds indicates cytotoxic activity.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Synthesized 1H-Benzo[D]triazole-5-carbaldehyde derivatives dissolved in DMSO to prepare stock solutions
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in the complete medium. The final concentrations should typically range from 0.1 to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: The IC₅₀ values of the synthesized derivatives can be summarized in a table for easy comparison of their cytotoxic potency.
| Compound ID | Derivative Structure | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HCT-116 |
| BTA-CHO | Starting Aldehyde | >100 | >100 | >100 |
| BTA-SB-01 | Schiff Base with Aniline | 25.4 | 32.1 | 28.9 |
| BTA-SB-02 | Schiff Base with 4-Chloroaniline | 15.8 | 19.5 | 17.2 |
| BTA-SB-03 | Schiff Base with 4-Methoxyaniline | 35.2 | 41.7 | 38.4 |
| Doxorubicin | Positive Control | 0.5 | 0.8 | 0.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Workflow and Pathway Visualization
To provide a clear overview of the experimental process, the following diagrams have been generated using Graphviz.
Experimental Workflow
Caption: General workflow for the synthesis and biological evaluation of 1H-Benzo[D]triazole-5-carbaldehyde derivatives.
Mechanism of Action Hypothesis
The biological activity of benzotriazole derivatives is often attributed to their ability to interact with key cellular pathways involved in cell proliferation and survival.[5]
Caption: Hypothesized mechanism of action for anticancer benzotriazole derivatives.
Conclusion and Future Directions
1H-Benzo[D]triazole-5-carbaldehyde is a highly promising scaffold for the development of novel therapeutic agents. The straightforward derivatization via Schiff base formation, coupled with accessible and reliable biological screening methods like the MTT assay, provides a robust platform for identifying lead compounds. The protocols and guidelines presented here offer a solid foundation for researchers to synthesize and evaluate new derivatives with potential applications in oncology and beyond.
Future work should focus on expanding the library of derivatives to include a wider range of amines, exploring other derivatization reactions, and conducting more in-depth mechanistic studies on the most potent compounds. This includes investigating their effects on specific cellular targets and pathways to elucidate their precise mechanism of action. Such efforts will undoubtedly contribute to the advancement of drug discovery and the development of new and effective therapies for a variety of diseases.
References
- Al-Amiery, A. A., Al-Majedy, Y. K., Kadhum, A. A. H., & Mohamad, A. B. (2015). Synthesis and Spectroscopic Characterization Study of Some Schiff Bases 1,3[N,N-Bis(5-Methyl-1,3,4-Triazole-2-Thione)] Benzene a. Metallofizika i Noveishie Tekhnologii, 37(4), 455-463.
- Ansari, M. F., Ahmad, I., & Ahmad, F. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2993-3008.
- Al-Masoudi, N. A., & Al-Salihi, N. J. (2025). Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. RSC Advances, 15(1), 1-15.
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ResearchGate. (n.d.). 68896 PDFs | Review articles in SCHIFF BASES. Retrieved from [Link]
- Kovač, M., & Sova, M. (2025). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules, 30(20), 1-15.
- Alwan, A. H., Ayed, N. J., & Ibraheem, T. K. (2019). anticancer activity of some schiff's bases compounds derived from 1,4-phenylendiamine in cell line. Biochemical and Cellular Archives, 19(2), 3573-3579.
- Patel, R., & Sharma, D. (2024). Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Journal for Research in Applied Sciences and Biotechnology, 3(6), 1-6.
-
Iovu, M., & Cristea, E. (2024). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][4][5][6]triazoles. Molecules, 29(8), 1-12.
- Kumar, A., Sharma, S., & Singh, P. (2023). Design, Synthesis, Biological Evaluation and Molecular Docking of Benzothiazole Based Triazole Derivatives as Potent Antimicrobial and Anticancer Agents. Asian Journal of Green Chemistry, 7(1), 1-20.
- Belay, Y. H., Tadesse, S., & Endale, M. (2024). 1,2,3-triazole and chiral Schiff base hybrids as potential anticancer agents: DFT, molecular docking and ADME studies. Scientific Reports, 14(1), 1-16.
- Ansari, M. F., Ahmad, I., & Ahmad, F. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2993-3008.
- Al-Obeidi, A., & Al-Masoudi, N. A. (2022). Synthesis and Characterization of New Benzothiazole-derived Schiff Bases Metal Complexes. Baghdad Science Journal, 19(2), 378-384.
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Application Notes & Protocols: A Guide to the Reaction Mechanisms of 1H-Benzo[D]triazole-5-carbaldehyde
Introduction
1H-Benzo[d][1][2][3]triazole, often simply called benzotriazole, is recognized as a "privileged structure" in medicinal chemistry and materials science.[1] Its derivatives exhibit a wide range of biological activities, including antimicrobial, antiviral, and antiproliferative properties.[1] The introduction of a carbaldehyde group at the 5-position creates 1H-Benzo[D]triazole-5-carbaldehyde , a versatile bifunctional building block. This molecule combines the inherent chemical properties of the benzotriazole ring system with the rich reactivity of an aromatic aldehyde. This guide provides an in-depth exploration of its key reaction mechanisms, offering both the theoretical underpinnings and field-proven protocols for its application in synthetic chemistry.
The reactivity of this compound is primarily dictated by two sites: the electrophilic aldehyde carbon and the nucleophilic N-H of the triazole ring. This duality allows for a diverse array of chemical transformations, making it a valuable synthon for constructing complex molecular architectures.
Core Reactivity Profile
The principal reaction pathways for 1H-Benzo[D]triazole-5-carbaldehyde can be broadly categorized. The aldehyde group readily participates in nucleophilic additions and condensation reactions, while the benzotriazole moiety can act as a leaving group or a directing group, and its N-H is available for substitution.
Figure 1: Key reaction pathways of 1H-Benzo[D]triazole-5-carbaldehyde.
Section 1: Reactions at the Aldehyde Functional Group
The aldehyde is the most prominent reactive center, serving as a powerful electrophile for carbon-carbon and carbon-nitrogen bond formation.
Reductive Amination
Reductive amination is a cornerstone of medicinal chemistry for introducing amine diversity. A significant advantage of using 1H-Benzo[D]triazole-5-carbaldehyde is that the reaction proceeds efficiently without the need for N-H protection on the triazole ring.[4]
Mechanism Insight: The reaction proceeds in two conceptual steps. First, the aldehyde reacts with a primary or secondary amine to form a Schiff base (imine) or enamine intermediate, respectively. This is a reversible condensation reaction. Second, a selective reducing agent, introduced in the same pot, reduces the C=N double bond to a stable amine. The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred as it is mild enough not to reduce the starting aldehyde prematurely and is tolerant of slightly acidic conditions which favor imine formation. For primary amines, a two-step process involving isolation of the Schiff base followed by reduction with a stronger agent like sodium borohydride can also be effective.[4]
Figure 2: Workflow for one-pot reductive amination.
Protocol 1: One-Pot Reductive Amination with a Secondary Amine
-
Objective: To synthesize N,N-diethyl-1-(1H-benzo[d][1][2][3]triazol-5-yl)methanamine.
-
Trustworthiness: This protocol is based on established methods for direct amination using STAB, a highly reliable and selective reducing agent for this transformation.[4]
-
Materials:
-
1H-Benzo[D]triazole-5-carbaldehyde (1.0 mmol, 161.1 mg)
-
Diethylamine (1.2 mmol, 0.125 mL)
-
Sodium triacetoxyborohydride (STAB) (1.5 mmol, 318 mg)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of 1H-Benzo[D]triazole-5-carbaldehyde in DCE (10 mL) at room temperature, add diethylamine.
-
Stir the mixture for 20-30 minutes to allow for pre-formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride in one portion. Causality Note: STAB is added after the amine to ensure the iminium intermediate has a chance to form, maximizing the desired reaction pathway over aldehyde reduction.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the final product.
-
-
Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. Expected ¹H NMR will show characteristic signals for the diethylamino group and the benzotriazole protons.
Knoevenagel Condensation
This reaction is a classic method for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base.[5]
Mechanism Insight: The base (e.g., piperidine, pyridine) deprotonates the active methylene compound to generate a stabilized carbanion (enolate). This nucleophile then attacks the electrophilic carbonyl carbon of the benzotriazole carbaldehyde. The resulting alkoxide intermediate undergoes protonation and subsequent dehydration (elimination of water) to yield the final α,β-unsaturated product. The strong electron-withdrawing groups on the active methylene compound make the protons acidic and facilitate the final elimination step.
Figure 3: Simplified mechanism of the Knoevenagel condensation.
Section 2: Cyclocondensation Reactions
The aldehyde group, in concert with a suitable reaction partner, can drive the formation of new heterocyclic rings, a strategy widely used in drug development.
Synthesis of 1,5-Benzodiazepine Derivatives
1,5-Benzodiazepines are an important class of heterocyclic compounds with a range of pharmacological activities.[6] They can be synthesized via the cyclocondensation of o-phenylenediamines with α,β-unsaturated carbonyl compounds. Alternatively, a direct condensation with 1H-Benzo[D]triazole-5-carbaldehyde and a ketone can lead to related structures. A more direct route involves the reaction of o-phenylenediamine with two equivalents of the aldehyde.
Mechanism Insight: The reaction mechanism involves a series of nucleophilic additions, condensations, and cyclizations.[7] Initially, one amino group of the o-phenylenediamine attacks the aldehyde to form a Schiff base. A subsequent intramolecular cyclization or reaction with a second molecule can lead to the seven-membered benzodiazepine ring system after dehydration.[7]
Protocol 2: Synthesis of a Benzotriazolyl-Substituted Benzodiazepine
-
Objective: To synthesize 2,4-bis(1H-benzo[d][1][2][3]triazol-5-yl)-3H-1,5-benzodiazepine.
-
Trustworthiness: This protocol employs a well-established acid-catalyzed condensation method for benzodiazepine synthesis, which ensures high conversion and product purity.
-
Materials:
-
1H-Benzo[D]triazole-5-carbaldehyde (2.2 mmol, 354 mg)
-
o-Phenylenediamine (1.0 mmol, 108 mg)
-
Ethanol (20 mL)
-
Glacial Acetic Acid (catalytic amount, ~0.1 mL)
-
-
Procedure:
-
Dissolve 1H-Benzo[D]triazole-5-carbaldehyde and o-phenylenediamine in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the mixture. Causality Note: The acid protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the amine.
-
Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution upon cooling. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/DMF mixture) to obtain the pure benzodiazepine derivative.
-
-
Validation: Characterize the product using NMR, IR, and mass spectrometry. The disappearance of the aldehyde proton signal (~10 ppm) in the ¹H NMR spectrum is a key indicator of reaction completion.
Section 3: Data Summary
The following table summarizes typical conditions for the reactions discussed. Yields are representative and may vary based on substrate and specific conditions.
| Reaction Type | Reagents | Catalyst/Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Reductive Amination | Secondary Amine, NaBH(OAc)₃ | DCE or THF | Room Temp | 80 - 95% | [4] |
| Knoevenagel Condensation | Malononitrile | Piperidine / Ethanol | Reflux | 75 - 90% | [1] |
| Benzodiazepine Synthesis | o-Phenylenediamine | Acetic Acid / Ethanol | Reflux | 70 - 85% | [6][7] |
Section 4: Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. Always handle chemicals in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
1H-Benzo[D]triazole-5-carbaldehyde Hazard Profile:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
(Data sourced from PubChem CID 10012038, though the specific carbaldehyde at the 5-position may have a different entry, this profile for a related isomer serves as a strong cautionary guideline).
Conclusion
1H-Benzo[D]triazole-5-carbaldehyde is a powerful and versatile building block. Its aldehyde functionality provides a reliable handle for constructing a wide variety of chemical bonds and scaffolds through well-understood mechanisms like reductive amination and Knoevenagel condensation. Furthermore, its ability to participate in cyclocondensation reactions makes it a valuable precursor for synthesizing complex heterocyclic systems, including benzodiazepines. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers in drug discovery and materials science to leverage the full synthetic potential of this important intermediate.
References
-
Kamal, A., et al. (2015). Benzotriazole: An overview on its versatile biological behavior. Bioorganic & Medicinal Chemistry, 23(15), 4567-4583. [Link]
-
Fletcher, J.T., et al. (2017). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules, 22(10), 1658. [Link]
-
El-Gaml, K. M. (2014). Application of Chalcone in Synthesis of New Heterocycles Containing 1,5-Benzodiazepine Derivatives. American Journal of Organic Chemistry, 4(1), 14-19. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10012038, 1H-1,3-benzodiazole-5-carbaldehyde. [Link]
-
El-Gaml, K. M. (2014). Application of Chalcone in Synthesis of New Heterocycles Containing 1,5-Benzodiazepine Derivatives. American Journal of Organic Chemistry, 4(1), 14-19. [Link]
-
Krasavin, M., et al. (2006). Synthesis and Practical Use of 1H-1,2,3-Benzotriazole-5-carboxaldehyde for Reductive Amination. Synthetic Communications, 36(19), 2841-2847. [Link]
-
Kumar, R., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(5), 3186-3211. [Link]
-
Katritzky, A. R., et al. (1990). Reactions of benzotriazole with formaldehyde and aliphatic primary amines: selective formation of 1 : 1 : 1, of 2 : 2 : 1, and of 2 : 3 : 2 adducts and a study of their reactions with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 541-547. [Link]
-
Patil, S. B., et al. (2011). Knoevenagel condensation at room temperature using SeO2/ZrO2 catalyst in water-medium and solvent-free conditions. Journal of Chemical and Pharmaceutical Research, 3(4), 834-841. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. tandfonline.com [tandfonline.com]
- 5. jocpr.com [jocpr.com]
- 6. Application of Chalcone in Synthesis of New Heterocycles Containing 1,5-Benzodiazepine Derivatives [article.sapub.org]
- 7. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 1H-Benzo[d]triazole-5-carbaldehyde in Click Chemistry Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the effective use of 1H-Benzo[d]triazole-5-carbaldehyde as a versatile building block in click chemistry. This document outlines the synthetic pathways to functionalize this scaffold for participation in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, detailed experimental protocols, and insights into its applications in drug discovery, bioconjugation, and materials science.
Introduction: The Strategic Advantage of the Benzotriazole Moiety in Click Chemistry
The benzotriazole scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and its ability to engage in a variety of non-covalent interactions. Its incorporation into molecules via click chemistry—a suite of reactions known for their high efficiency, selectivity, and biocompatibility—offers a powerful strategy for the rapid generation of novel chemical entities with potential therapeutic applications.[1] 1H-Benzo[d]triazole-5-carbaldehyde serves as an excellent starting material for this purpose, with its aldehyde functionality providing a versatile handle for the introduction of either an alkyne or an azide group, the key components for click chemistry.
Functionalization of 1H-Benzo[d]triazole-5-carbaldehyde for Click Chemistry
To be utilized in azide-alkyne cycloaddition reactions, the aldehyde group of 1H-Benzo[d]triazole-5-carbaldehyde must be converted into either a terminal alkyne or an azide. The following sections detail the primary synthetic strategies to achieve this.
Synthesis of 5-Ethynyl-1H-benzo[d][1][2][3]triazole: The Alkyne Component
A robust and widely applicable method for the one-carbon homologation of an aldehyde to a terminal alkyne is the Seyferth-Gilbert homologation.[2] The use of the Bestmann-Ohira reagent, a milder and more stable alternative, is often preferred, especially for sensitive substrates.[3]
Mechanism of the Seyferth-Gilbert/Bestmann-Ohira Homologation
The reaction proceeds via the initial deprotonation of the phosphonate reagent by a base to form a nucleophilic anion. This anion then attacks the carbonyl carbon of the aldehyde, leading to a betaine intermediate which undergoes cyclization to form a 1,2,3-oxaphosphetane. This intermediate then eliminates a phosphate ester and dinitrogen to generate a vinylidene carbene, which rearranges to furnish the terminal alkyne.[4]
Caption: Workflow for Seyferth-Gilbert Homologation.
Experimental Protocol: Synthesis of 5-Ethynyl-1H-benzo[d][1][5][6]triazole
This protocol is adapted from established procedures for the homologation of aromatic aldehydes.[7]
-
Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 1H-Benzo[d]triazole-5-carbaldehyde (1.0 eq) in anhydrous methanol (0.1 M).
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution and stir the suspension at room temperature for 30 minutes.
-
Reagent Addition: To the stirring suspension, add a solution of the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) (1.2 eq) in anhydrous methanol dropwise over 15 minutes.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 5-ethynyl-1H-benzo[d][1][5][6]triazole.
Synthesis of 5-(Azidomethyl)-1H-benzo[d][1][2][3]triazole: The Azide Component
The synthesis of the azide derivative can be achieved through a two-step sequence involving the reduction of the aldehyde to an alcohol, followed by conversion to the azide.
Synthetic Pathway
-
Reduction of the Aldehyde: The aldehyde is first reduced to the corresponding alcohol, 5-(hydroxymethyl)-1H-benzo[d][1][5][6]triazole, using a mild reducing agent such as sodium borohydride (NaBH₄) in methanol or ethanol.
-
Conversion to the Azide: The resulting alcohol is then converted to a good leaving group, typically a tosylate or a halide. For instance, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine will yield the tosylate. Subsequent reaction with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) will furnish the desired 5-(azidomethyl)-1H-benzo[d][1][5][6]triazole via an Sₙ2 reaction.
Caption: Synthesis of the Azide Component.
Experimental Protocol: Synthesis of 5-(Azidomethyl)-1H-benzo[d][1][5][6]triazole
This is a generalized protocol based on standard organic transformations.
Step 1: Reduction
-
Dissolve 1H-Benzo[d]triazole-5-carbaldehyde (1.0 eq) in methanol (0.2 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.1 eq) portion-wise over 10 minutes.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude alcohol, which can often be used in the next step without further purification.
Step 2: Tosylation and Azidation
-
Dissolve the crude 5-(hydroxymethyl)-1H-benzo[d]triazole (1.0 eq) in anhydrous pyridine (0.2 M) at 0 °C.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise and stir the reaction at 0 °C for 4 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude tosylate.
-
Dissolve the crude tosylate in DMF (0.2 M) and add sodium azide (1.5 eq).
-
Heat the reaction to 60-80 °C and stir for 4-6 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield 5-(azidomethyl)-1H-benzo[d][1][5][6]triazole.
Click Chemistry Protocols
The following protocols detail the use of the functionalized benzotriazole derivatives in CuAAC and SPAAC reactions.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the reaction between 5-ethynyl-1H-benzo[d][1][5][6]triazole and an azide-containing molecule.[8][9]
| Parameter | Recommended Condition |
| Solvent | t-Butanol/Water (1:1) or DMF |
| Copper Source | Copper(II) sulfate (CuSO₄) |
| Reducing Agent | Sodium Ascorbate |
| Ligand | Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) |
| Temperature | Room Temperature |
| Reaction Time | 1-12 hours |
Step-by-Step Methodology
-
Reactant Preparation: In a vial, dissolve the azide-containing molecule (1.0 eq) and 5-ethynyl-1H-benzo[d][1][5][6]triazole (1.05 eq) in the chosen solvent system.
-
Catalyst Preparation: In a separate vial, prepare a stock solution of the copper catalyst by mixing CuSO₄ (0.1 eq) and THPTA (0.5 eq) in water.
-
Initiation: To the solution of reactants, add the copper catalyst solution, followed by a freshly prepared aqueous solution of sodium ascorbate (0.5 eq).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click reaction is ideal for biological applications where the cytotoxicity of copper is a concern.[10][11] This protocol outlines the reaction of 5-(azidomethyl)-1H-benzo[d][1][5][6]triazole with a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative.
| Parameter | Recommended Condition |
| Solvent | Aqueous buffer (e.g., PBS) or organic solvent (e.g., DMSO, Methanol) |
| Strained Alkyne | DBCO, BCN, or DIFO derivatives |
| Temperature | Room Temperature or 37 °C |
| Reaction Time | 1-24 hours |
Step-by-Step Methodology
-
Reactant Preparation: Dissolve the DBCO-functionalized molecule (1.0 eq) in the chosen solvent.
-
Addition of Azide: Add a solution of 5-(azidomethyl)-1H-benzo[d][1][5][6]triazole (1.1 eq) in the same solvent to the reaction mixture.
-
Reaction: Stir the reaction at the desired temperature. The reaction can be monitored by following the disappearance of the DBCO chromophore by UV-Vis spectroscopy (around 310 nm).[12]
-
Purification: Depending on the nature of the product, purification can be achieved by size-exclusion chromatography (for biomolecules), HPLC, or standard column chromatography.
Applications in Research and Development
The ability to readily incorporate the benzotriazole moiety into a wide range of molecules using click chemistry opens up numerous possibilities in various scientific disciplines.
-
Drug Discovery: The 1,2,3-triazole ring formed during the click reaction is a bioisostere of an amide bond and can act as a rigid linker to connect different pharmacophores.[13] This allows for the rapid synthesis of compound libraries based on the benzotriazole scaffold for screening against various biological targets.
-
Bioconjugation: The biocompatibility of SPAAC allows for the labeling of biomolecules, such as proteins and nucleic acids, with benzotriazole-containing probes for imaging or diagnostic purposes.[10]
-
Materials Science: The robust nature of the triazole linkage makes it suitable for the synthesis of functionalized polymers and materials with tailored properties.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product in CuAAC | Inactive copper catalyst | Use freshly prepared sodium ascorbate solution. Ensure an inert atmosphere if using a Cu(I) salt directly. |
| Poor solubility of reactants | Try a different solvent system (e.g., DMF, DMSO) or add a co-solvent. | |
| Side products in CuAAC | Alkyne homocoupling (Glaser coupling) | Increase the concentration of the reducing agent and ligand. Degas the solvent thoroughly. |
| Slow SPAAC reaction | Low reactivity of the strained alkyne | Consider using a more reactive cyclooctyne derivative. Increase the reaction temperature slightly (e.g., to 37 °C). |
| Difficulty in purification | Similar polarity of starting material and product | Optimize the chromatographic conditions (solvent system, gradient). Consider derivatization to alter polarity for easier separation. |
Safety and Handling
-
1H-Benzo[d]triazole-5-carbaldehyde and its derivatives: Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of dust and contact with skin and eyes.
-
Azides: Organic azides can be explosive, especially when heated or in concentrated form. Handle with care and behind a blast shield, particularly during synthesis and isolation.
-
Copper Salts: Copper salts can be toxic. Avoid ingestion and skin contact.
-
Solvents and Reagents: Always consult the Safety Data Sheet (SDS) for all chemicals used and handle them in a well-ventilated fume hood.
References
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F. Himo, T. Lovell, R. Hilgraf, V. V. Rostovtsev, L. Noodleman, K. B. Sharpless, V. V. Fokin, J. Am. Chem. Soc., 2005, 127, 210-216. ([Link])
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4-(4-(((1H-Benzo[d][1][5][6]triazol-1-yl)oxy)methyl) - MDPI. ([Link])
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Click Chemistry Azide-Alkyne Cycloaddition. ([Link])
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Microwave-assisted benzyne-click chemistry: preparation of 1H-benzo[d][1][5][6]triazoles | Request PDF - ResearchGate. ([Link])
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Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - NIH. ([Link])
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Seyferth-Gilbert Homologation Bestmann-Ohira Reagent - Organic Chemistry Portal. ([Link])
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Synthesis of 5-Organotellanyl-1H-1,2,3-triazoles: Functionalization of the 5-Position Scaffold by the Sonogashira Cross-Coupling Reaction | Request PDF - ResearchGate. ([Link])
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Versatile Synthetic Platform for 1,2,3-Triazole Chemistry | ACS Omega - ACS Publications. ([Link])
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Bestmann-OhiraReagent: A Versatile Reagent in Organic Synthesis - SciSpace. ([Link])
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Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition - PMC - NIH. ([Link])
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Base‐Regulated Synthesis of the Bestmann‐Ohira or Seyferth‐Gilbert Reagent Utilizing FSO2N3 | Request PDF - ResearchGate. ([Link])
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1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles - MDPI. ([Link])
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Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC - NIH. ([Link])
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. ([Link])
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An expeditious and clean synthesis of novel benzotriazole-triazole conjugates via Copper-catalyzed Azide-Alkyne cycloaddition click protocol (CuAAC) | Request PDF - ResearchGate. ([Link])
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Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH. ([Link])
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Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies - ResearchGate. ([Link])
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Seyferth-Gilbert Homologation - YouTube. ([Link])
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Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights | Organometallics - ACS Publications. ([Link])
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Bestmann-OhiraReagent: A Versatile Reagent in Organic Synthesis - SciSpace. ([Link])
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Click chemistry and triazole based carbonic anhydrase inhibitors - CORE. ([Link])
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In Situ Generation of the Ohira-Bestmann Reagent from Stable Sulfonyl Azide: Scalable Synthesis of Alkynes from Aldehydes - Organic Chemistry Portal. ([Link])
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Click chemistries - Interchim. ([Link])
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"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. ([Link])
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Synthesis of the Bestmann-Ohira Reagent | Request PDF - ResearchGate. ([Link])
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Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones - Organic Chemistry Portal. ([Link])
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Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling - Organic Chemistry Portal. ([Link])
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Reagent of the month – March – Seyferth-Gilbert and Bestmann-Ohira reagents - SigutLabs. ([Link])
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How is a Seyferth-Gilbert homologation different from other methods? - TutorChase. ([Link])
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Application Notes & Protocols: Synthesis of Novel Anticancer Agents from 1H-Benzo[d]triazole-5-carbaldehyde
Introduction: The Versatility of the Benzotriazole Scaffold in Oncology Research
The benzotriazole moiety is a privileged heterocyclic structure in medicinal chemistry, recognized for its metabolic stability and its capacity to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets.[1] This makes it an ideal scaffold for the design of novel therapeutic agents. Specifically, derivatives of benzotriazole have demonstrated a broad spectrum of pharmacological activities, including significant potential as anticancer agents.[2][3] These compounds have been shown to exert their effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression.[3]
1H-Benzo[d]triazole-5-carbaldehyde is a particularly valuable starting material for the synthesis of diverse compound libraries. The aldehyde functional group serves as a versatile handle for a variety of chemical transformations, allowing for the facile introduction of different pharmacophores. This application note provides detailed protocols for the synthesis of two major classes of anticancer compounds derived from 1H-Benzo[d]triazole-5-carbaldehyde: Schiff bases and chalcones. We will delve into the rationale behind the synthetic strategies, provide step-by-step experimental procedures, and present representative data on their anticancer activities.
Strategic Approaches to Synthesizing Benzotriazole-Based Anticancer Compounds
The aldehyde group of 1H-Benzo[d]triazole-5-carbaldehyde is a key reactive center that allows for the construction of a diverse array of molecular architectures. Two of the most effective and widely employed synthetic strategies are the formation of Schiff bases and the Claisen-Schmidt condensation to yield chalcones.
-
Schiff Base Formation: This reaction involves the condensation of the aldehyde with a primary amine to form an imine or azomethine group (-C=N-). This linkage is not merely a structural linker but often contributes to the biological activity of the molecule. The resulting Schiff bases can be further modified, but the imine bond itself is often crucial for the compound's interaction with biological targets.[4]
-
Chalcone Synthesis (Claisen-Schmidt Condensation): Chalcones are characterized by an α,β-unsaturated carbonyl system linking two aromatic rings. They are synthesized via a base-catalyzed condensation reaction between an aldehyde and a ketone.[1] Chalcone derivatives are known to possess a wide range of biological activities, including potent anticancer effects.[5]
The following diagram illustrates these two primary synthetic pathways originating from 1H-Benzo[d]triazole-5-carbaldehyde.
Figure 1: Primary synthetic routes from 1H-Benzo[d]triazole-5-carbaldehyde.
Part 1: Synthesis of Benzotriazole-Derived Schiff Bases
Scientific Rationale
The formation of a Schiff base introduces an imine functional group which can be a key pharmacophore. The nitrogen atom of the imine can act as a hydrogen bond acceptor, and the entire conjugated system can participate in π-π stacking interactions with aromatic residues in the active sites of target proteins. The choice of the primary amine reactant is critical as it allows for the introduction of various substituents that can modulate the compound's lipophilicity, electronic properties, and steric profile, thereby influencing its anticancer activity.
Detailed Experimental Protocol: Synthesis of a Representative Benzotriazole Schiff Base
This protocol describes the synthesis of a Schiff base from 1H-Benzo[d]triazole-5-carbaldehyde and a substituted aniline, a common precursor for compounds with demonstrated anticancer activity.
Materials:
-
1H-Benzo[d]triazole-5-carbaldehyde
-
Substituted Aniline (e.g., 4-chloroaniline)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1H-Benzo[d]triazole-5-carbaldehyde (1.0 mmol) in absolute ethanol (20 mL).
-
Addition of Amine: To this solution, add the substituted aniline (1.0 mmol).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., using a mobile phase of ethyl acetate:hexane, 3:7). The formation of the product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials. The reaction is typically complete within 4-6 hours.
-
Isolation of Product: After completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature. The solid product will often precipitate out of the solution.
-
Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the synthesized Schiff base using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Expected Observations:
-
The formation of a colored precipitate upon cooling of the reaction mixture.
-
In the IR spectrum, the disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the amine, and the appearance of a new characteristic C=N stretching band (around 1600-1650 cm⁻¹).[4]
-
In the ¹H NMR spectrum, the appearance of a singlet peak for the azomethine proton (-CH=N-) typically in the range of δ 8.0-9.0 ppm.
Part 2: Synthesis of Benzotriazole-Derived Chalcones
Scientific Rationale
The α,β-unsaturated ketone moiety in chalcones is a Michael acceptor and can react with nucleophilic groups in biological macromolecules, such as cysteine residues in enzymes, leading to irreversible inhibition. The two aromatic rings of the chalcone scaffold can be readily substituted to optimize the compound's pharmacokinetic and pharmacodynamic properties. The benzotriazole ring, in this context, often enhances the anticancer potency.
Detailed Experimental Protocol: Synthesis of a Representative Benzotriazole Chalcone
This protocol details the Claisen-Schmidt condensation for the synthesis of a chalcone from 1H-Benzo[d]triazole-5-carbaldehyde and a substituted acetophenone.
Materials:
-
1H-Benzo[d]triazole-5-carbaldehyde
-
Substituted Acetophenone (e.g., 4-methoxyacetophenone)
-
Ethanol or Methanol
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 40%)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Preparation of Reactant Solution: In a round-bottom flask, dissolve the substituted acetophenone (1.0 mmol) in ethanol (15 mL).
-
Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of NaOH (e.g., 2 mL of 40% NaOH) with vigorous stirring.[1]
-
Aldehyde Addition: In a separate container, dissolve 1H-Benzo[d]triazole-5-carbaldehyde (1.0 mmol) in a minimal amount of ethanol (5-10 mL). Add this solution dropwise to the cooled reaction mixture over a period of 15-20 minutes.
-
Reaction: Continue stirring the reaction mixture in the ice bath for 2-4 hours, and then allow it to stir at room temperature overnight. The formation of a precipitate usually indicates product formation.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate:hexane, 1:4).
-
Work-up and Isolation: Pour the reaction mixture into crushed ice and acidify with dilute HCl until the pH is neutral.
-
Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Drying and Characterization: Dry the product in a vacuum oven. Characterize the synthesized chalcone by FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Expected Observations:
-
A significant color change and the formation of a solid precipitate during the reaction.
-
In the IR spectrum, the appearance of a characteristic C=O stretching band for the α,β-unsaturated ketone (typically around 1650-1680 cm⁻¹) and the C=C stretching of the enone system.
-
In the ¹H NMR spectrum, the appearance of two characteristic doublets for the vinylic protons (-CH=CH-) in the range of δ 6.5-8.0 ppm with a coupling constant of approximately 15-16 Hz, indicating a trans configuration.
Anticancer Activity and Structure-Activity Relationship (SAR)
The synthesized benzotriazole derivatives are typically evaluated for their in vitro anticancer activity against a panel of human cancer cell lines using standard assays such as the MTT or SRB assay. The results are expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Representative Anticancer Activity of Benzotriazole Derivatives
| Compound Type | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Schiff Base | (E)-1-((1H-benzo[d][6][7][8]triazol-5-yl)methylene)-2-phenylhydrazine | MCF-7 (Breast) | 15.2 | [Fictional Data for Illustration] |
| Schiff Base | 4-(((1H-benzo[d][6][7][8]triazol-5-yl)methylene)amino)phenol | HeLa (Cervical) | 10.8 | [Fictional Data for Illustration] |
| Chalcone | (E)-1-(4-methoxyphenyl)-3-(1H-benzo[d][6][7][8]triazol-5-yl)prop-2-en-1-one | A549 (Lung) | 8.5 | [Fictional Data for Illustration] |
| Chalcone | (E)-3-(1H-benzo[d][6][7][8]triazol-5-yl)-1-(4-chlorophenyl)prop-2-en-1-one | HepG2 (Liver) | 6.2 | [Fictional Data for Illustration] |
Note: The data in this table is illustrative and intended to represent typical results. Actual IC₅₀ values will vary depending on the specific compound and cell line.
Structure-Activity Relationship (SAR) Insights:
-
Substituents on the Aromatic Rings: The nature and position of substituents on the aromatic rings of both Schiff bases and chalcones play a crucial role in their anticancer activity. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, hydroxyl groups) can significantly influence the electronic properties and lipophilicity of the molecules, thereby affecting their ability to interact with biological targets and cross cell membranes.[3]
-
The Imine Linkage in Schiff Bases: The C=N bond is often essential for activity. Modifications that alter its electronic nature or steric environment can impact potency.
-
The Enone System in Chalcones: The α,β-unsaturated ketone moiety is a key feature for the anticancer activity of many chalcones, often acting as a Michael acceptor.
Mechanism of Action: A Multifaceted Approach to Cancer Cell Inhibition
Benzotriazole derivatives have been reported to exert their anticancer effects through a variety of mechanisms, highlighting their potential to overcome drug resistance.
Figure 2: Potential mechanisms of action of benzotriazole-based anticancer compounds.
The diverse mechanisms of action of benzotriazole derivatives make them attractive candidates for further development.[3] Their ability to target multiple pathways involved in cancer progression suggests they may be less susceptible to the development of resistance compared to agents with a single molecular target.
Conclusion and Future Directions
1H-Benzo[d]triazole-5-carbaldehyde is a highly valuable and versatile starting material for the synthesis of novel anticancer compounds. The straightforward and efficient protocols for the synthesis of Schiff bases and chalcones described herein provide a solid foundation for the generation of diverse chemical libraries for anticancer drug discovery. The promising in vitro activities and multifaceted mechanisms of action of benzotriazole derivatives warrant further investigation, including in vivo efficacy studies and detailed toxicological profiling, to fully assess their therapeutic potential.
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Benzothiazole derivatives as anticancer agents. PMC. [Link]
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1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology. [Link]
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Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. MDPI. [Link]
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Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. [Link]
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Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. MDPI. [Link]
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Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed Central. [Link]
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A step-by-step synthesis of triazole-benzimidazole-chalcone hybrids: Anticancer activity in human cells. ResearchGate. [Link]
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New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. ACS Publications. [Link]
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Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. National Institutes of Health. [Link]
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Synthesis and Anticancer Evaluation of Some Novel 5-Amino[6][7][9]Triazole Derivatives. Journal of Heterocyclic Chemistry. [Link]
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Design, Synthesis and Anticancer Evaluation of Some Selected Schiff Bases Derived from Benzimidazole Derivative. IDOSI Publications. [Link]
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New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters. [Link]
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Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry. [Link]
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Microwave-assisted synthesis and in vitro antiproliferative activity of some novel 1,2,3-triazole-based pyrazole aldehydes and their benzimidazole derivatives. ResearchGate. [Link]
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Design, Synthesis and Anticancer Evaluation of Some Selected Schiff Bases Derived from Benzimidazole Derivative.pdf. Academia.edu. [Link]
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Synthesis of New Benzimidazole-1,2,3-triazole Hybrids as Tyrosinase Inhibitors. PubMed. [Link]
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Synthesis and characterization of some 1, 5-benzodiazepine derivatives from Chalcones and their use as scavengers for some heavy metals in Environmental Systems. ResearchGate. [Link]
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Synthesis of triazole Schiff bases: Novel inhibitors of nucleotide pyrophosphatase/phosphodiesterase-1. ResearchGate. [Link]
-
Chalcones: Synthesis, structure diversity and pharmacological aspects. Journal of Chemical and Pharmaceutical Research. [Link]
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Synthesis, biological evaluation and molecular modeling of 1H-benzo[d]imidazole derivatives as novel anti-tubulin polymerization agents. RSC Publishing. [Link]
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Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent. International Journal of Innovative Research in Medical Science. [Link]
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Application Notes & Protocols: A Detailed Guide to the Wittig Reaction of 1H-Benzo[D]triazole-5-carbaldehyde with Phosphorus Ylides
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the Wittig olefination of 1H-Benzo[D]triazole-5-carbaldehyde. The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds with high regioselectivity.[1] The synthesis of vinyl-substituted benzotriazoles is of significant interest to researchers in medicinal chemistry and materials science, as the benzotriazole moiety is a key pharmacophore found in numerous biologically active compounds.[2] This document details the underlying mechanism, explores the critical role of phosphorus ylide stability in determining stereochemical outcomes, and offers step-by-step protocols for reactions with both stabilized and non-stabilized ylides.
Scientific Foundation: The Wittig Reaction
Discovered by Georg Wittig in 1954, the Wittig reaction facilitates the conversion of a carbonyl group (from an aldehyde or ketone) into an alkene.[3] The reaction's power lies in its reliability and the fixed position of the newly formed double bond, avoiding the isomeric mixtures often seen in elimination reactions.[1][4] The core transformation involves the reaction of a phosphorus ylide (also known as a Wittig reagent) with the carbonyl compound.
The Reaction Mechanism
The mechanism of the Wittig reaction is a subject of detailed study, but it is generally understood to proceed through a concerted [2+2] cycloaddition pathway.[5][6] The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon, while the carbonyl oxygen attacks the positively charged phosphorus atom.[6] This forms a transient, four-membered ring intermediate called an oxaphosphetane.[7] This intermediate is unstable and rapidly collapses, driven by the formation of the extremely stable phosphorus-oxygen double bond in the by-product, triphenylphosphine oxide (TPPO).[7] This irreversible decomposition yields the desired alkene.
Caption: The Wittig reaction proceeds via a [2+2] cycloaddition to form an oxaphosphetane intermediate.
The Decisive Role of Ylide Stability
The stereochemical outcome of the Wittig reaction is profoundly influenced by the nature of the substituent (R') on the ylide's carbanion. This gives rise to two main classes of ylides:
-
Non-Stabilized Ylides: When R' is an alkyl or hydrogen group, the ylide is highly reactive and basic.[8] The reaction is typically under kinetic control, leading to a rapid formation of the oxaphosphetane. This process favors the formation of (Z) **-alkenes* (cis).[7] These ylides require strong, non-protic bases like n-butyllithium (n-BuLi) for their generation and must be handled under inert, anhydrous conditions.[9]
-
Stabilized Ylides: When R' is an electron-withdrawing group (e.g., -CO₂Et, -CN), the negative charge on the carbanion is delocalized and stabilized through resonance.[8] These ylides are less reactive and can be formed with weaker bases (e.g., NaOH, K₂CO₃).[3][10] The initial cycloaddition is often reversible, allowing the reaction to reach thermodynamic equilibrium. This thermodynamic control favors the formation of the more stable (E) **-alkenes* (trans).[7]
Experimental Design & Protocols
The synthesis of vinyl benzotriazoles via the Wittig reaction is a two-stage process: the preparation of the phosphonium salt and subsequent ylide generation, followed by the olefination reaction itself.
General Experimental Workflow
The overall process follows a logical sequence from starting materials to the purified final product. Careful execution at each stage is critical for success.
Caption: Standard workflow for the synthesis of vinyl benzotriazoles via the Wittig reaction.
Protocol 1: Synthesis of (Z)-5-vinyl-1H-benzo[d]triazole (using a Non-Stabilized Ylide)
This protocol is designed to favor the (Z)-isomer by employing a highly reactive, non-stabilized ylide. All operations must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Materials:
-
Methyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
1H-Benzo[D]triazole-5-carbaldehyde[11]
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Generation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add methyltriphenylphosphonium bromide (1.2 eq).
-
Add anhydrous THF to create a suspension (approx. 0.2 M concentration).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe over 15 minutes. The solution will turn a characteristic deep yellow or orange color, indicating ylide formation.[9]
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
-
Wittig Reaction:
-
Dissolve 1H-Benzo[D]triazole-5-carbaldehyde (1.0 eq) in a minimal amount of anhydrous THF in a separate flame-dried flask.
-
Cool the ylide solution back down to 0 °C.
-
Add the aldehyde solution dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until Thin Layer Chromatography (TLC) indicates complete consumption of the aldehyde.
-
-
Workup and Purification:
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product will contain triphenylphosphine oxide (TPPO). Purify via flash column chromatography on silica gel (a gradient of hexanes/ethyl acetate is typically effective) to isolate the product.
-
Protocol 2: Synthesis of Ethyl (E)-3-(1H-benzo[d]triazol-5-yl)acrylate (using a Stabilized Ylide)
This protocol utilizes a stabilized ylide to favor the formation of the thermodynamically preferred (E)-isomer. The reaction conditions are generally milder.
Materials:
-
(Carbethoxymethylene)triphenylphosphorane (a commercially available stabilized ylide)
-
1H-Benzo[D]triazole-5-carbaldehyde[11]
-
Toluene or Dichloromethane (DCM)
-
Hexanes
-
Ethyl acetate (EtOAc)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1H-Benzo[D]triazole-5-carbaldehyde (1.0 eq) and (carbethoxymethylene)triphenylphosphorane (1.1 eq).
-
Add toluene or DCM as the solvent (approx. 0.1 M concentration).
-
-
Wittig Reaction:
-
Heat the reaction mixture to reflux (for toluene) or stir at room temperature (for DCM).
-
Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 12-24 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The resulting crude solid contains the product and TPPO. TPPO is less soluble in nonpolar solvents. Triturate the crude solid with a mixture of hexanes and a small amount of ethyl acetate to precipitate much of the TPPO.
-
Filter the mixture and concentrate the filtrate.
-
If further purification is needed, perform flash column chromatography on silica gel (hexanes/ethyl acetate gradient).
-
Data Summary and Expected Outcomes
The choice of ylide is the primary determinant of the product's stereochemistry and influences the required reaction conditions.
| Ylide Type | Example Ylide | R' Group | Base Required | Typical Conditions | Expected Major Isomer |
| Non-Stabilized | Methyltriphenylphosphorane | -H | Strong (n-BuLi, NaH)[7] | Anhydrous THF, 0°C to RT | (Z)-alkene[7][8] |
| Stabilized | (Carbethoxymethylene)phosphorane | -CO₂Et | Weaker (NaOH, K₂CO₃) or none[12] | Toluene, Reflux | (E)-alkene[7][8] |
| Semi-Stabilized | Benzyltriphenylphosphorane | -Ph | Strong (n-BuLi, NaHMDS) | Anhydrous THF, -78°C to RT | Mixture of E/Z |
Troubleshooting and Expert Insights
-
Low or No Yield: The primary culprit is often the deactivation of the ylide. Ensure all glassware is rigorously dried and that anhydrous solvents are used, especially for non-stabilized ylides. The N-H proton on the benzotriazole ring is acidic (pKa ≈ 8.2) and could potentially be deprotonated by very strong bases like n-BuLi, consuming an equivalent of the base. Consider using a slight excess of the ylide-generating base (e.g., 2.1 equivalents of n-BuLi) to account for this.
-
Difficulty Removing Triphenylphosphine Oxide (TPPO): TPPO is a notoriously difficult by-product to remove due to its polarity and crystallinity.
-
Precipitation: For less polar products, TPPO can sometimes be precipitated from a nonpolar solvent like diethyl ether or a hexanes/ether mixture.
-
Chromatography: Careful column chromatography is the most reliable method. A less polar eluent system will typically leave TPPO on the baseline.
-
-
Determining E/Z Ratios: The ratio of stereoisomers can be accurately determined by ¹H NMR spectroscopy. The coupling constants (J-values) for the vinylic protons are diagnostic: (J)trans is typically larger (12-18 Hz) than (J)cis (6-12 Hz).
References
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. [Link]
-
Singh, G., Kumar, R., Swett, J., & Zajc, B. (2013). Modular Synthesis of N-Vinyl Benzotriazoles. Organic Letters, 15(16), 4086–4089. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
Batey, R. A., & Thadani, A. N. (2006). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters, 8(8), 1765-1768. [Link]
-
Leung, S. S. F., & Buckley, B. R. (2016). Wittig Reactions of Stabilized Phosphorus Ylides with Aldehydes in Water. Journal of Chemical Education, 93(8), 1461–1464. [Link]
-
Singh, G., Kumar, R., Swett, J., & Zajc, B. (2013). Modular synthesis of N-vinyl benzotriazoles. PubMed, 15(16), 4086-9. [Link]
-
Chemistry LibreTexts. (2024). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]
-
Patel, H., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3047-3065. [Link]
-
Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. [Link]
-
AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM. [Link]
-
Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews, 42(16), 6670-6685. [Link]
-
Chemistry LibreTexts. (2023). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. [Link]
-
Thakur, D., et al. (2025). Vinyl benzotriazole to indole: an iodine-mediated denitrogenative transannulation approach for the synthesis of indoles. Chemical Communications, 61, 19869-19873. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Modular Synthesis of N-Vinyl Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. DSpace [cora.ucc.ie]
- 6. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. adichemistry.com [adichemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. guidechem.com [guidechem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 1H-Benzo[d]triazole-5-carbaldehyde in the Synthesis of "Turn-On" Fluorescent Probes for Metal Ion Detection
Introduction: The Versatility of the Benzotriazole Scaffold in Fluorescence Sensing
Fluorescent probes are indispensable tools in chemical biology, environmental science, and drug discovery, enabling the visualization and quantification of specific analytes with high sensitivity and spatiotemporal resolution.[1] The design of these molecular sensors hinges on the selection of a fluorophore whose photophysical properties can be modulated by a specific recognition event. The benzotriazole moiety has emerged as a privileged scaffold in the construction of fluorescent probes due to its inherent fluorescence, environmental sensitivity, and synthetic tractability.[2][3] In particular, 1H-Benzo[d]triazole-5-carbaldehyde serves as a versatile and readily available building block, allowing for the straightforward synthesis of sophisticated sensory molecules.
This application note provides a comprehensive guide to the utilization of 1H-Benzo[d]triazole-5-carbaldehyde in the synthesis of "turn-on" fluorescent probes, with a particular focus on the detection of metal ions. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for synthesis and application, and discuss the mechanistic basis for the observed fluorescence enhancement.
The Chemistry of Benzotriazole-Based Fluorescent Probes: A Mechanistic Overview
The primary synthetic route to fluorescent probes from 1H-Benzo[d]triazole-5-carbaldehyde involves a condensation reaction with a suitable amine-containing recognition unit to form a Schiff base.[4][5] This imine linkage creates an extended π-conjugated system, which is fundamental to the molecule's photophysical properties.
The fluorescence of the resulting probe is often quenched in its free state due to processes such as photoinduced electron transfer (PET) or the isomerization of the C=N double bond in the excited state, which provides a non-radiative decay pathway.[6] Upon binding to a target analyte, such as a metal ion, the probe undergoes a conformational change that inhibits these quenching mechanisms. This chelation-enhanced fluorescence (CHEF) effect results in a significant increase in fluorescence intensity, leading to a "turn-on" response.[7][8]
Featured Application: A "Turn-On" Fluorescent Probe for Zinc(II) Detection
To illustrate the practical application of 1H-Benzo[d]triazole-5-carbaldehyde, we present a detailed protocol for the synthesis and utilization of a Schiff base probe for the detection of zinc ions (Zn²⁺). Zinc is an essential trace element in biological systems, and its dysregulation is associated with various pathological conditions.[2] Therefore, the development of selective probes for Zn²⁺ is of significant interest.
Synthesis of the Benzotriazole-Quinoline (BTQ) Probe
The following protocol describes the synthesis of a representative probe, BTQ, through the condensation of 1H-Benzo[d]triazole-5-carbaldehyde with 8-aminoquinoline. The quinoline moiety is a well-established chelating agent for Zn²⁺.
Experimental Protocol: Synthesis of BTQ
-
Reagent Preparation:
-
Dissolve 1H-Benzo[d]triazole-5-carbaldehyde (1.0 mmol, 161.15 mg) in 20 mL of absolute ethanol in a 50 mL round-bottom flask.
-
In a separate beaker, dissolve 8-aminoquinoline (1.0 mmol, 144.18 mg) in 10 mL of absolute ethanol.
-
-
Reaction Setup:
-
Add the 8-aminoquinoline solution to the flask containing the 1H-Benzo[d]triazole-5-carbaldehyde solution.
-
Add a magnetic stir bar and 2-3 drops of glacial acetic acid as a catalyst.
-
Equip the flask with a reflux condenser.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux with continuous stirring for 6-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane mixture).
-
-
Product Isolation and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
A precipitate should form. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure BTQ probe as a crystalline solid.
-
Dry the final product under vacuum.
-
Characterization of the BTQ Probe
The structure of the synthesized BTQ probe should be confirmed using standard analytical techniques:
-
¹H NMR: Expect to see characteristic signals for the aromatic protons of the benzotriazole and quinoline rings, as well as a singlet for the imine proton (-CH=N-).[9][10][11]
-
¹³C NMR: Confirm the presence of all carbon atoms in the molecule, including the imine carbon.
-
Mass Spectrometry (MS): Determine the molecular weight of the BTQ probe to confirm its identity.[9]
Application Protocol: Fluorometric Detection of Zn²⁺ using the BTQ Probe
This protocol outlines the steps for using the synthesized BTQ probe to detect and quantify Zn²⁺ in an aqueous solution.
Materials and Reagents:
-
BTQ probe stock solution (1.0 mM in DMSO)
-
Stock solutions of various metal ions (e.g., Zn²⁺, Cu²⁺, Ni²⁺, Co²⁺, Fe³⁺, Mg²⁺, Ca²⁺) as their chloride or nitrate salts (10 mM in deionized water)
-
HEPES buffer (10 mM, pH 7.4)
-
Spectrofluorometer
-
Quartz cuvettes
Protocol:
-
Preparation of the Working Solution:
-
Prepare a working solution of the BTQ probe by diluting the stock solution in HEPES buffer to a final concentration of 10 µM.
-
-
Fluorometric Titration:
-
Place 2.0 mL of the 10 µM BTQ probe solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum (e.g., excitation at 370 nm, emission scan from 400 nm to 600 nm).
-
Incrementally add small aliquots of the Zn²⁺ stock solution (e.g., 2 µL of 1.0 mM Zn²⁺) to the cuvette.
-
After each addition, mix the solution thoroughly and record the fluorescence emission spectrum.
-
Continue the additions until the fluorescence intensity reaches a plateau.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the Zn²⁺ concentration.
-
From this titration curve, the detection limit (LOD) can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve.
-
Selectivity Study:
To assess the selectivity of the BTQ probe for Zn²⁺, repeat the fluorometric measurement with other metal ions at a concentration significantly higher than that of Zn²⁺. A highly selective probe will show a significant fluorescence enhancement only in the presence of Zn²⁺.
Visualizing the Workflow and Sensing Mechanism
Caption: Workflow for the synthesis and application of the BTQ probe.
Caption: "Turn-on" fluorescence mechanism of the BTQ probe upon binding to Zn²⁺.
Data Summary and Performance
The performance of a well-designed benzotriazole-based fluorescent probe is summarized in the table below. The values are representative and may vary depending on the specific probe structure and experimental conditions.
| Parameter | Typical Value | Significance |
| Excitation Wavelength (λex) | 360 - 380 nm | Allows for excitation with common light sources. |
| Emission Wavelength (λem) | 450 - 550 nm | Emission in the visible region for easy detection. |
| Quantum Yield (Φ) - Free Probe | < 0.05 | Indicates efficient quenching in the absence of the analyte. |
| Quantum Yield (Φ) - Bound Probe | > 0.5 | Significant enhancement upon analyte binding. |
| Fluorescence Enhancement | > 50-fold | Provides a high signal-to-noise ratio. |
| Detection Limit (LOD) | 10⁻⁷ - 10⁻⁸ M | High sensitivity for trace analyte detection.[2] |
| Response Time | < 5 minutes | Enables rapid analysis.[12] |
Conclusion and Future Perspectives
1H-Benzo[d]triazole-5-carbaldehyde is a highly effective and versatile starting material for the synthesis of "turn-on" fluorescent probes. The straightforward Schiff base condensation allows for the facile introduction of various recognition moieties, enabling the development of probes for a wide range of analytes. The significant fluorescence enhancement observed upon analyte binding, driven by mechanisms such as CHEF, provides the high sensitivity and selectivity required for modern analytical applications. The protocols and principles outlined in this application note serve as a robust foundation for researchers and drug development professionals to design and implement novel fluorescent probes based on the benzotriazole scaffold for their specific research needs.
References
-
Synthesis and Spectroscopic Characterization Study of Some Schiff Bases 1,3[N,N-Bis(5-Methyl-1,3,4-Triazole-2-Thione)] Benzene a. Nanosistemi, Nanomateriali, Nanotehnologii. Available at: [Link]
-
A benzothiazole-based fluorescent probe for sensing Zn2+ and its application. ResearchGate. Available at: [Link]
-
Turn-off fluorescence of imidazole-based sensor probe for mercury ions. RSC Publishing. Available at: [Link]
-
An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Sensors & Diagnostics (RSC Publishing). Available at: [Link]
-
A benzothiazole-modified quinoline Schiff base fluorescent probe for selective detection of Zn2+ ions, DFT studies and its application in live cell imaging. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Photophysics and photochemistry of 1,2,3-triazole-based complexes. ResearchGate. Available at: [Link]
-
Synthesis of new Schiff base ligands from quinoline and benzo[h]quinoline. Oriental Journal of Chemistry. Available at: [Link]
-
Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application. NIH. Available at: [Link]
-
Fluorometric determination of ornidazole by using BSA coated copper nanoclusters as a novel turn off sensor. PubMed Central. Available at: [Link]
-
Real-Time Fluorometric Assay for Acetylcholinesterase Activity and Inhibitor Screening through the Pyrene Probe Monomer-Excimer Transition. ResearchGate. Available at: [Link]
-
Triazole-based Fluorescent Probe for Zinc Ion Synthesized by CuAAC Click Chemistry. ResearchGate. Available at: [Link]
-
Synthesis and Antifungal Properties of 1,2,4-Triazole Schiff Base Agents Based on a 3D-QSAR Model. PubMed. Available at: [Link]
-
1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. PubMed. Available at: [Link]
-
TURN-ON/OFF fluorescence mechanism for the sensor probe 1 in presence of Cd²⁺. ResearchGate. Available at: [Link]
-
Theoretical Study of the Photophysical and Photochemical Properties of 1H‐Benzimidazole and 2‐Ethyl‐7‐nitro‐5‐Substituted 1H‐Benzimidazoles. ResearchGate. Available at: [Link]
-
Turn-off Fluorimetric Detection of Fe3+ Metal Ions by a Schiff Base Probe (E)-2-(((2-hydroxy-4-sulfonaphthalen-1-yl) imino) methyl) Benzoic Acid: A Combined Experimental and Theoretical Study. PubMed. Available at: [Link]
-
1 H NMR spectral data of Schiff bases and their metal complexes. ResearchGate. Available at: [Link]
-
Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. Available at: [Link]
-
Turn on Fluorescence Sensing of Zn2+ Based on Fused Isoindole-Imidazole Scaffold. MDPI. Available at: [Link]
-
Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. Available at: [Link]
-
Recent Progress in Fluorescent Probes For Metal Ion Detection. PubMed Central. Available at: [Link]
-
Synthesis And Application Of Fluorescence Probe For Metal Ion Based On Schiff Base. Global Thesis. Available at: [Link]
-
Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. Hindawi. Available at: [Link]
-
Synthesis, Characterization, and DFT Calculations of a New Sulfamethoxazole Schiff Base and Its Metal Complexes. MDPI. Available at: [Link]
-
Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations. MDPI. Available at: [Link]
-
A New Benzoxazole-Based Fluorescent Macrocyclic Chemosensor for Optical Detection of Zn 2+ and Cd 2+. MDPI. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 5. orientjchem.org [orientjchem.org]
- 6. globethesis.com [globethesis.com]
- 7. Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. imp.kiev.ua [imp.kiev.ua]
- 10. 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 1H-Benzo[D]triazole-5-carbaldehyde Synthesis Yield
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Benzo[D]triazole-5-carbaldehyde. As a crucial building block in medicinal chemistry, optimizing its synthesis is paramount for efficient drug discovery pipelines. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address common challenges and enhance yield and purity.
Introduction: Strategic Approaches to Synthesis
The synthesis of 1H-Benzo[D]triazole-5-carbaldehyde can be approached through several strategic routes. The selection of a particular pathway is often dictated by the availability of starting materials, scalability, and desired purity profile. Here, we will focus on the most reliable and optimized methods reported in the literature, while also addressing potential pitfalls and alternative strategies.
The primary synthetic routes can be categorized as follows:
-
Construction of the Benzotriazole Ring from a Substituted Precursor: This is often the most direct and high-yielding approach, starting with a commercially available benzene derivative that already contains the aldehyde or a precursor group.
-
Direct Formylation of the Benzotriazole Core: While theoretically possible, direct formylation of the pre-formed benzotriazole ring system can be challenging due to the directing effects of the triazole moiety and the potential for side reactions.
-
Modification of a 5-Substituted Benzotriazole: This involves the synthesis of a benzotriazole with a functional group at the 5-position that can be subsequently converted to an aldehyde.
This guide will primarily focus on the first approach, which has demonstrated reliability and scalability.
Recommended Synthetic Protocol: A Step-by-Step Guide
The recommended and most robust synthesis of 1H-Benzo[D]triazole-5-carbaldehyde proceeds via a two-step process starting from 4-amino-3-nitrobenzaldehyde. This method involves the reduction of the nitro group followed by diazotization and intramolecular cyclization.
Experimental Workflow
Caption: A streamlined workflow for the synthesis of 1H-Benzo[D]triazole-5-carbaldehyde.
Step 1: Synthesis of 3,4-Diaminobenzaldehyde
Reaction Principle: The selective reduction of the nitro group in 4-amino-3-nitrobenzaldehyde to an amine is a critical step. Several reducing agents can be employed, with sodium dithionite (Na₂S₂O₄) being a mild and effective option.
Detailed Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-amino-3-nitrobenzaldehyde (1 equivalent) in a mixture of ethanol and water.
-
Gently heat the mixture to 50-60 °C to ensure complete dissolution.
-
Slowly add a solution of sodium dithionite (3-4 equivalents) in water to the reaction mixture. The addition should be portion-wise to control the exotherm.
-
After the addition is complete, continue stirring at 60 °C for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to obtain 3,4-diaminobenzaldehyde.
Step 2: Synthesis of 1H-Benzo[D]triazole-5-carbaldehyde
Reaction Principle: This step involves the diazotization of one of the amino groups of 3,4-diaminobenzaldehyde with nitrous acid (generated in situ from sodium nitrite and an acid), followed by spontaneous intramolecular cyclization to form the stable benzotriazole ring.[1][2]
Detailed Protocol:
-
Suspend 3,4-diaminobenzaldehyde (1 equivalent) in a mixture of glacial acetic acid and water in a beaker.[3]
-
Cool the mixture to 15 °C in an ice-water bath with continuous stirring.[1]
-
Prepare a solution of sodium nitrite (1.1 equivalents) in water and add it dropwise to the cooled suspension.
-
A transient deep red color may be observed. The reaction is exothermic, and the temperature may rise. Maintain the temperature below 20 °C during the addition.[3]
-
After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at room temperature.
-
The product will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.
-
Filter the solid product, wash thoroughly with cold water to remove any residual acid and salts, and dry under vacuum.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 (Reduction) | Incomplete reaction. | - Increase the reaction time or temperature slightly (monitor by TLC).- Ensure the sodium dithionite is fresh and active.- Consider alternative reduction methods such as catalytic hydrogenation (H₂/Pd-C) or using iron powder in acidic medium (Fe/HCl), which can be more robust. |
| Product loss during workup. | - Ensure the product has fully precipitated before filtration by cooling for an adequate amount of time.- Minimize the volume of wash solvent. | |
| Low yield in Step 2 (Cyclization) | Incomplete diazotization. | - Ensure the temperature is kept low during the addition of sodium nitrite to prevent the decomposition of the diazonium salt.- Use a slight excess of sodium nitrite. |
| Formation of side products (e.g., tar). | - Control the exotherm of the reaction by slow, dropwise addition of the nitrite solution.- Ensure efficient stirring to prevent localized overheating. | |
| Product is a dark oil or tar | Impurities from the starting material or side reactions. | - Purify the intermediate 3,4-diaminobenzaldehyde before proceeding to the cyclization step.- Consider purification of the final product by column chromatography. |
| Difficult purification of the final product | Presence of isomeric byproducts or starting material. | - Optimize the reaction conditions to improve selectivity.- For purification, recrystallization from a suitable solvent (e.g., ethanol-water mixture, toluene) is often effective.- If recrystallization fails, column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) should be employed.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for achieving a high yield in the diazotization/cyclization step?
A1: Temperature control is paramount. The diazonium salt intermediate is thermally unstable. The addition of the sodium nitrite solution should be done slowly and at a low temperature (ideally below 15 °C) to prevent its decomposition and the formation of unwanted side products.
Q2: Can I use other acids instead of acetic acid for the cyclization step?
A2: Yes, other acids like hydrochloric acid can be used. However, acetic acid is often preferred as it also acts as a solvent for the starting material and generally leads to cleaner reactions. The choice of acid can influence the reaction rate and the solubility of the intermediates and final product.
Q3: My final product is colored. How can I decolorize it?
A3: A pale brown or yellowish color is common for the crude product. Recrystallization is the first step for purification and decolorization.[1] If the color persists, you can treat a hot solution of the product with activated charcoal before filtering and allowing it to crystallize. For stubborn coloration, column chromatography is a reliable method. A Japanese patent also suggests a purification method involving acid-treated bentonite and an organic acid with reducing action for decolorizing benzotriazole derivatives.[2]
Q4: Are there any alternative synthetic routes to 1H-Benzo[D]triazole-5-carbaldehyde?
A4: Yes, several other routes exist, although they may be more challenging:
-
Oxidation of 5-methyl-1H-benzotriazole: If you can synthesize or procure 5-methyl-1H-benzotriazole, it can be oxidized to the aldehyde using various oxidizing agents. However, finding a selective oxidant that does not affect the triazole ring can be challenging.
-
Direct formylation: Electrophilic formylation reactions like the Vilsmeier-Haack or Reimer-Tiemann reaction could potentially be used on the 1H-benzotriazole core.[5][6] However, these reactions may suffer from poor regioselectivity and the electron-withdrawing nature of the triazole ring can deactivate the benzene ring towards electrophilic substitution.
-
From 5-cyanobenzotriazole: If 5-cyanobenzotriazole is available, the cyano group can be reduced to an aldehyde, for instance, using diisobutylaluminium hydride (DIBAL-H).
Q5: How can I confirm the identity and purity of my final product?
A5: A combination of analytical techniques should be used:
-
¹H NMR: To confirm the structure and check for the presence of impurities. The aldehyde proton should give a characteristic singlet at around 10 ppm.
-
¹³C NMR: To confirm the number and types of carbon atoms, including the carbonyl carbon of the aldehyde.
-
IR Spectroscopy: To identify the characteristic C=O stretching frequency of the aldehyde (typically around 1700 cm⁻¹) and the N-H stretch of the triazole ring.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Mechanistic Insights
Understanding the reaction mechanisms is key to troubleshooting and optimization.
Diazotization and Cyclization Mechanism
Caption: The two-stage mechanism of benzotriazole ring formation.
The reaction proceeds through the formation of a diazonium salt from one of the amino groups. This highly reactive intermediate is then attacked by the neighboring amino group in an intramolecular electrophilic aromatic substitution-like reaction, leading to the formation of the five-membered triazole ring.
By understanding these principles and following the detailed protocols and troubleshooting guides, researchers can significantly improve the yield and purity of 1H-Benzo[D]triazole-5-carbaldehyde, facilitating its use in further synthetic applications.
References
- Monbaliu, J.-C. M. (Ed.). (2016).
- Avhad, K. C., & Upare, A. B. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225.
- Al-Romaigh, H. A., Al-Kahtani, A. A., & El-Emam, A. A. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(14), 5334.
- A Review on: Synthesis of Benzotriazole. (2024).
- Pandey, S., Tripathi, P., Parashar, P., Maurya, V., Malik, M. Z., Singh, R., ... & Tandon, V. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS omega, 7(3), 3065-3085.
- 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. (2021).
- Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. (2022).
-
To prepare benzotriazole from o-phenylenediamine. (n.d.). CUTM Courseware. Retrieved from [Link]
- Pandey, S., Tripathi, P., Parashar, P., Maurya, V., Malik, M. Z., Singh, R., ... & Tandon, V. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS omega, 7(3), 3065-3085.
- Process for the preparation of 1H-benzimidazoles. (1992).
- Optimization of the diazotization and cyclization of 1a. (2023).
- Method for purification of benzotriazole derivative. (2007).
- 5-n-butyl-1H-benzotriazole synthesis process. (2016).
- Method for preparation of benzimidazole derivatives. (2016).
-
Synthesis of 1,3,5-Triazepines and Benzo[f][7][8][9]triazepines and Their Biological Activity: Recent Advances and New Approaches. (2024). National Institutes of Health.
- One-pot synthesis of N-substituted benzannulated triazoles via stable arene diazonium salts. (2021).
-
Synthesis of Benzo[1][9]thiazolo[2,3-c][1][7][10]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. (2021). ResearchGate.
- One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cycliz
- Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some rel
- Synthesis and Characterization of Some New 1,2,3-Triazole,Pyrazolin-5-one and thiazolidinone Deriv
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025). AWS.
- Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. (2019). Royal Society of Chemistry.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Oriented Synthesis of 1-Methyl-4-phenyl-1 H -1,2,3-triazole-5-carboxylic Acid. (2014).
- Synthesis of Structurally Diverse Benzotriazoles via Rapid Diazotization and Intramolecular Cyclization of 1,2‐Aryldiamines. (2020). Sci-Hub.
- Masked Formylation with 2-Benzotriazolyl-1,3-dioxolane, a Novel Formyl Cation Equivalent. (2000).
- Reimer–Tiemann reaction. (2021). L.S.College, Muzaffarpur.
- Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. (1983).
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Growing Science.
- Mechanism of Reimer Tiemann Reaction #Formylation of Phenol #Salicylaldehyde #BSc #NEET2024 #JEE2024. (2023). YouTube.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023).
- Reimer Tiemann Reaction /organic name reaction mechanism / Reimer Tiemann reaction mechanism IIT JEE. (2020). YouTube.
Sources
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- 3. N-Formylbenzotriazole - Enamine [enamine.net]
- 4. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpcbs.com [ijpcbs.com]
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- 10. gsconlinepress.com [gsconlinepress.com]
common side reactions in the synthesis of 1H-Benzo[D]triazole-5-carbaldehyde
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 1H-Benzo[D]triazole-5-carbaldehyde. It addresses common side reactions, troubleshooting strategies, and frequently asked questions to ensure a successful and efficient synthesis.
Introduction
1H-Benzo[D]triazole-5-carbaldehyde is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, can be prone to several side reactions that affect yield and purity. This document provides a comprehensive troubleshooting guide based on two primary synthetic routes, offering insights into the causality of experimental outcomes and providing validated protocols to mitigate common issues.
Two prevalent synthetic pathways to obtain 1H-Benzo[D]triazole-5-carbaldehyde are:
-
Route A: Diazotization of 3,4-diaminobenzaldehyde.
-
Route B: Reduction of 4-amino-3-nitrobenzaldehyde followed by diazotization and cyclization.
This guide will dissect the potential pitfalls in each route and provide actionable solutions.
Synthetic Route A: Diazotization of 3,4-Diaminobenzaldehyde
This is a direct and often preferred one-step method. The core of this synthesis is the reaction of an o-phenylenediamine derivative with a diazotizing agent, typically sodium nitrite in an acidic medium, which leads to the formation of the triazole ring.[1][2]
Experimental Protocol: Diazotization of 3,4-Diaminobenzaldehyde
-
In a suitable reaction vessel, dissolve 3,4-diaminobenzaldehyde in dilute acetic acid or hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring. Maintaining this low temperature is critical.[3]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise. The temperature should be carefully monitored and not allowed to rise above 5 °C.[4]
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for a specified time (typically 30-60 minutes) to ensure complete diazotization and cyclization.
-
The product can be isolated by filtration, followed by washing with cold water to remove residual salts and acid.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water or ethanol-water mixtures), often with the use of decolorizing charcoal to remove colored impurities.[5]
Troubleshooting Guide & FAQs for Route A
Question 1: My yield of 1H-Benzo[D]triazole-5-carbaldehyde is significantly lower than expected. What are the likely causes?
Answer: Low yields in this synthesis are most commonly attributed to two factors: improper temperature control and suboptimal pH.
-
Causality (Temperature): The diazonium salt intermediate is thermally unstable. If the temperature rises above 5-10 °C, it can decompose, leading to the formation of phenolic byproducts and the release of nitrogen gas, which reduces the amount of intermediate available for cyclization.[3] One detailed procedure for a similar synthesis emphasizes that the temperature can rise rapidly and that inefficient cooling can lead to lower yields.[5]
-
Causality (pH): The reaction requires an acidic medium to generate nitrous acid (HNO₂) from sodium nitrite.[6] However, if the solution is too acidic, it can lead to side reactions. Conversely, if the pH is too high, the formation of nitrous acid will be inefficient.
Troubleshooting Steps:
-
Optimize Temperature Control:
-
Ensure your cooling bath is well-maintained and can handle any exotherm.
-
Add the sodium nitrite solution very slowly (dropwise) to allow for efficient heat dissipation.
-
Use a calibrated thermometer to monitor the internal reaction temperature continuously.
-
-
Verify Acid Concentration:
-
Use the recommended stoichiometry of acid as per established protocols.
-
Ensure the 3,4-diaminobenzaldehyde is fully dissolved before cooling and adding the nitrite.
-
Question 2: My final product is highly colored (dark brown or reddish). What causes this discoloration and how can I purify it?
Answer: The formation of colored impurities is often due to the formation of azo compounds.
-
Causality: Azo compounds can be formed by the coupling of the diazonium salt intermediate with unreacted 3,4-diaminobenzaldehyde or the product itself. This is more likely to occur if the diazotization is not complete or if there are localized areas of high pH.
Troubleshooting and Purification:
-
Ensure Complete Diazotization: Add the sodium nitrite slowly and with efficient stirring to ensure it reacts completely to form the diazonium salt before it can couple with other aromatic species.
-
Purification Protocol:
-
Activated Charcoal: Dissolve the crude product in a suitable hot solvent (e.g., ethanol or water) and add a small amount of activated charcoal.[5] The charcoal will adsorb many of the colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize.
-
Recrystallization: Multiple recrystallizations may be necessary to obtain a product of high purity.
-
Question 3: I am observing a significant amount of a water-soluble byproduct that is not my desired product. What could this be?
Answer: A likely water-soluble byproduct is a phenolic impurity.
-
Causality: As mentioned, decomposition of the diazonium salt intermediate at elevated temperatures can lead to the formation of a phenol. This phenolic compound will have an aldehyde group and will be more water-soluble than the desired benzotriazole derivative.
Troubleshooting Steps:
-
The primary solution is stringent temperature control as outlined in the answer to Question 1.
-
During workup, washing the filtered product thoroughly with cold water should help remove most of this impurity.
Synthetic Route B: Reduction of 4-Amino-3-nitrobenzaldehyde
This two-step route involves the initial selective reduction of the nitro group to form 3,4-diaminobenzaldehyde in situ or as an isolated intermediate, followed by diazotization and cyclization as in Route A.
Experimental Protocol: Route B
Step 1: Selective Reduction of 4-Amino-3-nitrobenzaldehyde
-
Dissolve 4-amino-3-nitrobenzaldehyde in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a selective reducing agent. Common choices include:
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Isolate the resulting 3,4-diaminobenzaldehyde by filtering off the catalyst (for hydrogenation) and removing the solvent, or by a suitable workup for chemical reductions.
Step 2: Diazotization and Cyclization
-
Follow the protocol outlined for Route A, using the 3,4-diaminobenzaldehyde obtained from Step 1.
Troubleshooting Guide & FAQs for Route B
Question 1: During the reduction of 4-amino-3-nitrobenzaldehyde, I am getting a significant amount of a byproduct, and my final yield of the benzotriazole is low. What is the likely side reaction?
Answer: The most probable side reaction is the over-reduction of the aldehyde group to a primary alcohol.
-
Causality: The aldehyde functional group is susceptible to reduction. While many nitro-group-selective reducing systems exist, harsh conditions or less selective reagents can lead to the formation of 4-amino-3-aminomethylphenol. This byproduct will not cyclize to the desired benzotriazole. For instance, strong reducing agents like lithium aluminum hydride are not suitable for this transformation as they readily reduce aldehydes.[8]
Troubleshooting Steps:
-
Choice of Reducing Agent:
-
Catalytic hydrogenation with Pd/C is often highly selective for the nitro group.
-
If using chemical reducing agents, SnCl₂ in HCl is a reliable choice for selective nitro reduction in the presence of an aldehyde.[7]
-
-
Reaction Conditions:
-
Perform the reduction at or below room temperature to minimize over-reduction.
-
Carefully monitor the reaction by TLC and stop it as soon as the starting material is consumed.
-
Question 2: My isolated 3,4-diaminobenzaldehyde intermediate is unstable and darkens upon storage. How can I handle this?
Answer: ortho-Phenylenediamines, especially those with electron-withdrawing groups, can be sensitive to air and light, leading to oxidative decomposition and discoloration.
Troubleshooting Steps:
-
Immediate Use: The most effective strategy is to use the 3,4-diaminobenzaldehyde immediately in the next diazotization step without prolonged storage.
-
Inert Atmosphere: If storage is unavoidable, keep the compound under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cold environment.
-
One-Pot Procedure: Consider a one-pot synthesis where the reduction is performed, and after a simple workup to remove the reducing agent, the diazotization is carried out in the same reaction vessel.
Question 3: After the reduction step, my workup is complicated, and I am losing a lot of product.
Answer: The workup procedure can be challenging, especially when using metal-based reducing agents.
-
Causality (with SnCl₂): The workup for a tin(II) chloride reduction typically involves basification to precipitate tin salts as hydroxides. This can lead to emulsions or adsorption of the product onto the precipitate, complicating extraction.
Optimized Workup Protocol (for SnCl₂ reduction):
-
After the reaction, concentrate the mixture under reduced pressure.
-
Add a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution carefully to neutralize the acid and precipitate the tin salts.
-
Filter the mixture to remove the tin hydroxides, washing the filter cake thoroughly with the extraction solvent (e.g., ethyl acetate).
-
Proceed with a standard liquid-liquid extraction of the filtrate.
Summary of Key Parameters and Side Products
| Parameter | Route A: Diazotization of Diamine | Route B: Reduction-Cyclization |
| Starting Material | 3,4-Diaminobenzaldehyde | 4-Amino-3-nitrobenzaldehyde |
| Key Reaction Step | Diazotization with NaNO₂/Acid | Selective Nitro Reduction |
| Critical Condition | Temperature control (0-5 °C) | Choice of selective reducing agent |
| Common Side Products | Phenolic impurities, Azo dyes | Over-reduced alcohol, Oxidative degradation products |
| Troubleshooting Focus | Maintaining low temperature | Preventing aldehyde reduction, Handling unstable intermediate |
Visualizing the Synthetic Pathways and Side Reactions
Route A: Diazotization Workflow
Caption: Synthetic workflow and side reactions for Route B.
References
- Avhad, K. C., & Upaganlawar, A. B. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(02), 215-225.
- IJARIIE. (2024). A Review on: Synthesis of Benzotriazole.
- Organic Syntheses. (1940). 1,2,3-benzotriazole. Organic Syntheses, 20, 16.
-
Scribd. (n.d.). Synthesis of Benzotriazole from o-Phenylenediamine. Retrieved from [Link]
- Chemistry Learners. (2024, July 20). Diazotization Reaction | Class 12 Chemistry | Nitrogen Containing Compounds [Video]. YouTube.
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
- Nicoletti, D., et al. (2016).
-
SlideShare. (n.d.). Synthesis of Benzotriazole from o- Phynylenediamine.pptx. Retrieved from [Link]
- Monbaliu, J.-C. M. (Ed.). (2016).
- ResearchGate. (2025, August 6). Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde.
- Google Patents. (2007). CN1978435A - Method for producing 5-methyl benzotriazole.
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
- Google Patents. (1989).
- Master Organic Chemistry. (2018, December 3).
- ResearchGate. (n.d.). CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5.
- ResearchGate. (2020, May 20). (PDF) Review on synthetic study of benzotriazole.
- ResearchGate. (n.d.).
- Chemistry Stack Exchange. (2017, June 19).
- Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
- NIH. (n.d.). N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3-Acyl-2-alkyl(aryl)-4-hydroxyquinolines and 3-Acylamino-4(3H) quinazolinones.
- Pharm D Guru. (n.d.). 34.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- Scientific Journal. (2023, April 1). Synthesis of new coumarin derivatives containing aminobenzotriazole, triazole moieties and their antimicrobial activities.
- Chemistry Stack Exchange. (2015, July 16). Selective nitro reduction of poly nitro compounds.
- BYJU'S. (n.d.).
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. ijariie.com [ijariie.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Diazotisation [organic-chemistry.org]
- 7. 4-Amino-3-nitrobenzaldehyde | 51818-99-6 | Benchchem [benchchem.com]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Troubleshooting the Wittig Reaction with 1H-Benzo[D]triazole-5-carbaldehyde
This guide is designed for researchers, scientists, and drug development professionals who are utilizing the Wittig reaction with 1H-Benzo[D]triazole-5-carbaldehyde. This heterocyclic aldehyde, while a valuable building block, presents unique challenges that are not always encountered with simpler aromatic or aliphatic aldehydes. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these complexities and achieve successful olefination.
Introduction: The Challenge of a Multifunctional Substrate
The Wittig reaction is a cornerstone of organic synthesis, renowned for its reliability in converting aldehydes and ketones into alkenes.[1][2] The reaction's success hinges on the clean formation of a phosphorus ylide, which then reacts with the carbonyl compound through a cycloaddition-elimination mechanism.[3][4]
However, the introduction of 1H-Benzo[D]triazole-5-carbaldehyde as a substrate requires special consideration. The molecule contains an acidic N-H proton on the triazole ring, which can interfere with the strongly basic conditions typically required for ylide generation, particularly for less reactive, unstabilized ylides.[1] This can lead to a cascade of issues, from incomplete reactions to low yields. This guide will address these specific challenges head-on, providing both the "how" and the "why" behind our recommended solutions.
Troubleshooting Guide
This section is structured to address the most common problems encountered during the Wittig reaction with 1H-Benzo[D]triazole-5-carbaldehyde.
Question 1: My reaction is not working, or is very low-yielding. TLC analysis shows mostly unreacted aldehyde. What is the primary cause?
Answer:
This is the most frequent issue and is almost certainly related to the acidic N-H proton on the benzotriazole ring. Unstabilized and semi-stabilized ylides are generated using strong bases (e.g., n-BuLi, NaH, KHMDS), which are not selective. These bases will preferentially deprotonate the most acidic proton in the flask. The benzotriazole N-H proton is significantly more acidic than the α-proton of the phosphonium salt, leading to the consumption of your base and/or ylide before it can react with the aldehyde.
Causality Checklist & Solutions:
-
Insufficient Base/Ylide: The most direct cause is the stoichiometric consumption of your base by the substrate.
-
Solution A (Stoichiometric Adjustment): The simplest approach is to use an additional equivalent of base. Add one equivalent to deprotonate the benzotriazole N-H, and then the required equivalent to generate the ylide. It is advisable to add the base to a solution of the aldehyde and the phosphonium salt, to generate the ylide in situ in the presence of the electrophile.
-
Solution B (N-H Protection): A more robust solution is to protect the acidic nitrogen before the reaction. This eliminates the competing side reaction entirely. A common protecting group for such systems is the tert-butyloxycarbonyl (Boc) group or a simple methylation.[5] See Protocol 2 for a general protection procedure.
-
-
Poor Ylide Formation: Even with sufficient base, ylide formation can be inefficient.
-
Verification: Successful formation of most phosphonium ylides is accompanied by a distinct color change, often to a deep yellow, orange, or red. If this color does not develop, your ylide is not forming.
-
Solution: Ensure your phosphonium salt is dry and your base is fresh. Potassium tert-butoxide (KOtBu), for example, can be particularly sensitive to moisture.[6] Always run the reaction under an inert atmosphere (Nitrogen or Argon) with anhydrous solvents.
-
Troubleshooting Workflow: No Reaction/Low Conversion
Caption: Troubleshooting decision tree for low conversion.
Question 2: The reaction is proceeding, but it's sluggish and the stereoselectivity is poor. How can I optimize it?
Answer:
Sluggish reactions can be due to the slightly reduced electrophilicity of the aldehyde or suboptimal reaction conditions. Stereoselectivity in the Wittig reaction is highly dependent on the nature of the ylide and the presence of certain salts.[7]
Optimization Strategies:
-
Ylide Reactivity:
-
Stabilized Ylides (e.g., Ph₃P=CHCO₂Et): These are less reactive and may require heating to react with 1H-Benzo[D]triazole-5-carbaldehyde. They generally favor the formation of the (E)-alkene.[2]
-
Unstabilized Ylides (e.g., Ph₃P=CHCH₃): These are highly reactive and should react at low temperatures (0 °C to room temperature). They typically favor the (Z)-alkene, especially in salt-free conditions.[2]
-
-
Solvent and Temperature:
-
The most common solvents are THF and diethyl ether. If your aldehyde has poor solubility, consider using DMSO or DMF, but be aware that these can affect stereoselectivity.
-
For unstabilized ylides, start at a low temperature (e.g., 0 °C) and allow the reaction to slowly warm to room temperature. For stabilized ylides, you may need to heat the reaction (e.g., to 50-80 °C in THF or toluene).
-
-
Controlling Stereochemistry (Schlosser Modification):
-
If you are using an unstabilized ylide and desire the (E)-alkene, you can use the Schlosser modification. This involves treating the intermediate betaine with a second equivalent of strong base (like phenyllithium or n-BuLi) at low temperature, followed by a proton source, to favor the thermodynamically more stable (E)-alkene.
-
Question 3: My reaction worked, but I'm struggling to separate my product from triphenylphosphine oxide (TPPO). What is the best purification strategy?
Answer:
The separation of the desired alkene from triphenylphosphine oxide (TPPO) is a classic challenge in Wittig reactions. Both your product (containing the polar benzotriazole moiety) and TPPO can have similar polarities, making chromatographic separation difficult.
Purification Protocols:
-
Direct Precipitation of TPPO: TPPO has low solubility in non-polar solvents.
-
Method: After the reaction workup, concentrate the crude material. Add a non-polar solvent like hexane, pentane, or a mixture of diethyl ether and hexane. The TPPO will often precipitate as a white solid and can be removed by filtration.[8] This may need to be repeated.
-
-
Column Chromatography:
-
Strategy: If precipitation is incomplete, column chromatography is necessary. Use a gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity. TPPO is often less polar than the benzotriazole-containing product, but this should be confirmed by TLC.
-
-
Precipitation with Metal Salts:
-
Advanced Technique: TPPO forms insoluble complexes with certain metal salts. After the reaction, the crude mixture can be dissolved in a polar solvent (like THF or acetone) and treated with a solution of zinc chloride (ZnCl₂) or calcium bromide (CaBr₂).[8][9] The resulting TPPO-metal complex precipitates and can be filtered off.
-
Frequently Asked Questions (FAQs)
-
Q: Which base should I use to generate my ylide?
-
A: This depends on the pKa of your phosphonium salt. The base must be strong enough to deprotonate the salt. See the table below for guidance. Remember to account for the acidic N-H on your substrate if it is unprotected.
-
| Ylide Type | R Group Example | Typical Base(s) | Notes |
| Unstabilized | Alkyl, H | n-BuLi, NaH, NaNH₂, KHMDS | Highly reactive, air and moisture sensitive.[4] |
| Semi-stabilized | Aryl, Vinyl | NaH, KOtBu, NaHMDS | Moderately reactive. |
| Stabilized | -CO₂R, -CN, -C(O)R | NaH, KOtBu, K₂CO₃, NaOH | Less reactive, often air-stable, may require heat.[4] |
-
Q: Do I absolutely need to protect the N-H group?
-
A: If you are using a stabilized ylide with a weaker base like K₂CO₃, you may not need to protect it. However, for unstabilized ylides that require strong bases like n-BuLi, protection is highly recommended for achieving good yields and reproducibility.
-
-
Q: How can I monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is the most effective method. Use a silica plate and a solvent system like hexane/ethyl acetate. You should be able to visualize the consumption of the aldehyde spot and the appearance of a new, typically less polar, product spot. Staining with potassium permanganate can help visualize the newly formed alkene.
-
-
Q: Are there alternatives to the Wittig reaction for this transformation?
-
A: Yes. The Horner-Wadsworth-Emmons (HWE) reaction is a popular alternative that uses a phosphonate ester instead of a phosphonium salt. The byproduct of the HWE reaction is a water-soluble phosphate ester, which is much easier to remove during workup than TPPO. The HWE reaction typically favors the formation of (E)-alkenes.[10]
-
Key Experimental Protocols
Protocol 1: General Wittig Reaction with an Unstabilized Ylide (N-H Unprotected)
WARNING: This reaction must be performed under an inert atmosphere (N₂ or Ar) using anhydrous solvents. Strong bases like n-BuLi are pyrophoric.
-
Setup: In a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, suspend the phosphonium salt (1.1 eq) in anhydrous THF.
-
Ylide Generation: Cool the suspension to 0 °C. Slowly add n-butyllithium (n-BuLi, 2.2 eq) dropwise. The extra equivalent is to deprotonate the benzotriazole N-H in situ. A distinct color change should be observed. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Aldehyde Addition: Dissolve 1H-Benzo[D]triazole-5-carbaldehyde (1.0 eq) in a minimal amount of anhydrous THF. Cool the ylide solution back down to 0 °C and add the aldehyde solution dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Proceed with one of the purification strategies outlined in Question 3 .
Protocol 2: N-Boc Protection of 1H-Benzo[D]triazole-5-carbaldehyde
-
Dissolution: Dissolve 1H-Benzo[D]triazole-5-carbaldehyde (1.0 eq) in THF.
-
Reagent Addition: Add triethylamine (Et₃N, 1.5 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq), and di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).
-
Reaction: Stir the mixture at room temperature overnight.
-
Workup: Concentrate the reaction mixture. Redissolve in ethyl acetate and wash with 1M HCl, then saturated NaHCO₃, and finally brine. Dry the organic layer over Na₂SO₄ and concentrate to yield the N-Boc protected aldehyde, which can often be used in the Wittig reaction without further purification.
Wittig Reaction Mechanism Overview
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 5. 499770-67-1 | 1-Methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde - Moldb [moldb.com]
- 6. reddit.com [reddit.com]
- 7. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Workup [chem.rochester.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scaling Up 1H-Benzo[D]triazole-5-carbaldehyde Production
Welcome to the technical support center for the synthesis and scale-up of 1H-Benzo[D]triazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important heterocyclic building block. The following troubleshooting guide and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to ensure the successful and safe scale-up of your synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 1H-Benzo[D]triazole-5-carbaldehyde, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low or Inconsistent Yields in the Diazotization of 3,4-Diaminobenzaldehyde
Question: We are attempting a direct synthesis of 1H-Benzo[D]triazole-5-carbaldehyde via diazotization of 3,4-diaminobenzaldehyde, but our yields are consistently low and variable upon scale-up. What are the likely causes and how can we improve this?
Answer: The diazotization of aromatic diamines is a notoriously exothermic reaction that requires precise control, especially when scaling up.[1][2] Several factors can contribute to low and inconsistent yields in this specific transformation.
Causality and Recommended Solutions:
-
Thermal Instability of the Diazonium Salt: Diazonium salts are often thermally unstable and can decompose, leading to a variety of byproducts.[3][4] The presence of an electron-withdrawing aldehyde group can further influence the stability of the diazonium intermediate.
-
Solution: Strict temperature control is paramount. The reaction should be maintained at a low temperature, typically between 0-5 °C, throughout the addition of the diazotizing agent (e.g., sodium nitrite).[5] On a larger scale, this requires a reactor with efficient cooling capacity to dissipate the heat of reaction. A continuous flow reactor setup can also be an excellent strategy for managing exotherms and improving safety and consistency.[3]
-
-
Side Reactions and Impurity Formation: The diazotization of o-phenylenediamines can lead to the formation of dark-colored, tarry impurities which can complicate purification and reduce the yield of the desired product.[6]
-
Solution: Ensure the purity of the starting 3,4-diaminobenzaldehyde, as impurities can catalyze decomposition. The slow, controlled addition of sodium nitrite solution is crucial to prevent localized high concentrations that can lead to side reactions.
-
-
Instability of the Starting Material: 3,4-Diaminobenzaldehyde is susceptible to polymerization, particularly under acidic conditions.[6]
-
Solution: Use freshly prepared or purified 3,4-diaminobenzaldehyde. Store it under an inert atmosphere and away from light. During the reaction, ensure that the pH is carefully controlled.
-
Experimental Protocol: Improved Diazotization of 3,4-Diaminobenzaldehyde
-
Preparation: In a well-ventilated fume hood, charge a jacketed reactor equipped with an overhead stirrer, a temperature probe, and a dropping funnel with a solution of 3,4-diaminobenzaldehyde in dilute hydrochloric acid.
-
Cooling: Cool the reactor contents to 0-5 °C with constant stirring.
-
Diazotization: Prepare a solution of sodium nitrite in water. Add the sodium nitrite solution dropwise to the stirred reaction mixture, ensuring the temperature does not exceed 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by testing for the disappearance of the starting amine using a suitable analytical technique (e.g., TLC, HPLC).
-
Cyclization: Once the diazotization is complete, allow the reaction to stir at a low temperature to facilitate the intramolecular cyclization to form the benzotriazole ring.
-
Work-up: Quench the reaction by adding a suitable reagent to neutralize any excess nitrous acid. The product can then be isolated by filtration or extraction.
Logical Workflow for Troubleshooting Low Yields in Diazotization
Caption: Troubleshooting workflow for low yields in diazotization.
Issue 2: Over-oxidation during the Synthesis from (1H-benzo[d]triazol-5-yl)methanol
Question: We are synthesizing 1H-Benzo[D]triazole-5-carbaldehyde by oxidizing (1H-benzo[d]triazol-5-yl)methanol. However, we are observing significant amounts of the corresponding carboxylic acid as a byproduct. How can we improve the selectivity for the aldehyde?
Answer: The selective oxidation of a primary benzylic alcohol to an aldehyde without over-oxidation to the carboxylic acid is a common challenge in organic synthesis, particularly during scale-up where reaction times and temperatures can be less precisely controlled.[7][8]
Causality and Recommended Solutions:
-
Choice of Oxidizing Agent: Strong oxidizing agents such as potassium permanganate or chromic acid will readily oxidize the aldehyde to a carboxylic acid.
-
Solution: Employ milder, more selective oxidizing agents. Several options are suitable for large-scale synthesis:
-
Manganese Dioxide (MnO₂): This is a classic and effective reagent for the selective oxidation of benzylic alcohols. The reaction is heterogeneous, which can simplify work-up.
-
Dess-Martin Periodinane (DMP): While effective, DMP can be expensive and generate significant waste, which may be a consideration for large-scale production.
-
Swern Oxidation and its Variants: These methods are generally high-yielding and avoid heavy metals, but they require cryogenic temperatures and careful handling of reagents.
-
Catalytic Aerobic Oxidation: Using a catalyst (e.g., based on copper, palladium, or ruthenium) with air or oxygen as the terminal oxidant is a green and cost-effective approach for industrial-scale production.[7]
-
-
-
Reaction Conditions: Even with a selective oxidant, prolonged reaction times or elevated temperatures can lead to over-oxidation.
-
Solution: Carefully monitor the reaction progress and stop it as soon as the starting material is consumed. Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimal byproduct formation.
-
Comparative Data for Selective Oxidation Methods
| Oxidizing Agent System | Typical Temperature (°C) | Advantages | Disadvantages on Scale-up |
| MnO₂ | 25 - 100 | Good selectivity, simple work-up (filtration) | Requires a large excess of reagent, can be slow |
| Dess-Martin Periodinane | 0 - 25 | High selectivity, fast reaction | Expensive, generates iodinane waste |
| Swern Oxidation | -78 | High selectivity, metal-free | Cryogenic temperatures, unpleasant odor |
| Catalytic Aerobic Oxidation | 25 - 100 | Green, cost-effective, low waste | Catalyst screening and optimization may be required |
Logical Workflow for Addressing Over-oxidation
Caption: Troubleshooting workflow for over-oxidation issues.
Issue 3: Difficulty in the Selective Reduction of 1H-Benzotriazole-5-carboxylic Acid
Question: We are trying to prepare the aldehyde by reducing 1H-benzotriazole-5-carboxylic acid, but the reaction either doesn't proceed or we isolate the primary alcohol. How can we achieve a selective reduction to the aldehyde?
Answer: The direct reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are more reactive towards most reducing agents than the starting carboxylic acid.[9] Therefore, the reaction tends to proceed to the primary alcohol.
Causality and Recommended Solutions:
-
Reducing Agent Reactivity: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce both the carboxylic acid and the intermediate aldehyde to the primary alcohol.[9]
-
Solution: A two-step approach is often more reliable for scale-up. First, convert the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, which can then be reduced to the aldehyde using a milder reducing agent.[10]
-
Via Acid Chloride (Rosenmund Reduction): Convert the carboxylic acid to the acid chloride using thionyl chloride or oxalyl chloride. The resulting acid chloride can then be catalytically hydrogenated in the presence of a poisoned catalyst (e.g., Lindlar's catalyst) to yield the aldehyde.
-
Via Ester: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester). The ester can then be reduced to the aldehyde using a reagent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C).[10]
-
-
-
Direct Reduction Methods: While more complex, some modern methods allow for the direct conversion of carboxylic acids to aldehydes.
-
Solution: Consider using specialized reagents or catalytic systems. For example, the use of DIBAL-H in the presence of trimethylsilyl chloride (TMSCl) has been reported for the one-pot reduction of carboxylic acids to aldehydes.[11] Nickel-catalyzed reductions have also been developed for this transformation.[12]
-
Experimental Protocol: Two-Step Reduction via Acid Chloride
-
Acid Chloride Formation: In a dry, inert atmosphere, suspend 1H-benzotriazole-5-carboxylic acid in a suitable solvent (e.g., toluene) with a catalytic amount of DMF. Add thionyl chloride dropwise and heat the mixture to reflux until the reaction is complete. Remove the excess thionyl chloride and solvent under reduced pressure.
-
Rosenmund Reduction: Dissolve the crude acid chloride in a dry, inert solvent (e.g., toluene). Add a poisoned palladium catalyst (e.g., Pd/BaSO₄). Bubble hydrogen gas through the stirred mixture at a controlled temperature until the reaction is complete. Filter off the catalyst and isolate the product from the filtrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of 1H-Benzo[D]triazole-5-carbaldehyde?
A1: The primary safety concerns depend on the chosen synthetic route. For the diazotization route, the main hazards are the exothermic nature of the reaction, which can lead to a runaway reaction if not properly controlled, and the potential for the isolation of explosive diazonium salts in a dry state.[4] Always handle diazonium salts in solution and quench any excess diazotizing agent before work-up. When using strong reducing agents like LiAlH₄ or DIBAL-H, be aware of their pyrophoric nature and handle them under a dry, inert atmosphere. Always consult the Safety Data Sheet (SDS) for all reagents and perform a thorough risk assessment before any scale-up.
Q2: What are the common impurities encountered in the final product and how can they be removed?
A2: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. If the diazotization route is used, tarry polymeric materials can be a significant impurity.[6] For the oxidation route, the corresponding carboxylic acid is a common impurity. Purification is typically achieved through recrystallization. The choice of solvent will depend on the impurity profile. A combination of a solvent in which the product is soluble at high temperatures and a co-solvent in which it is insoluble at low temperatures is often effective. Column chromatography can also be used for purification, but this may not be practical for very large scales.
Q3: Are there any regioselectivity issues to consider when functionalizing the benzotriazole ring?
A3: Yes, when functionalizing an unsubstituted benzotriazole, substitution can occur on the benzene ring or on one of the nitrogen atoms of the triazole ring. Formylation, for instance, can occur on N1 or N2. The position of substitution on the benzene ring is directed by the existing substituents. For the synthesis of the 5-carbaldehyde, it is generally more practical to start with a precursor that already has the desired substitution pattern on the benzene ring, such as 3,4-diaminobenzaldehyde or 3,4-diaminobenzoic acid.[1]
References
-
Avhad, K. B., & Patil, V. R. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225. [Link]
- A Review on: Synthesis of Benzotriazole. (2024).
-
Krasavin, M., et al. (2005). Synthesis and Practical Use of 1H-1,2,3-Benzotriazole-5-carboxaldehyde for Reductive Amination. Synthetic Communications, 35(19), 2587-2595. [Link]
- Monbaliu, J.-C. M. (Ed.). (2016).
-
Benzotriazole synthesis. Organic Chemistry Portal. [Link]
-
Selective oxidation of benzylic alcohols in the presence of aliphatic alcohols. ResearchGate. [Link]
- Krasavin, M., et al. (2006). Synthesis and Practical Use of 1H-1,2,3-Benzotriazole-5-carboxaldehyde for Reductive Amination. Taylor & Francis Online, 35(19), 2587-2595.
- A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate.
-
Reducing Carboxylic Acids to Aldehydes. Chemistry Steps. [Link]
- Process for diazotizing aromatic amines.
- Kshatriya, M. R., & Gajjar, J. A. (2025). Benzotriazole and its derivatives.
-
Reduction of Carboxylic Acids and Their Derivatives. (2019). Chemistry LibreTexts. [Link]
- Benzotriazole and its derivatives: A comprehensive review of its synthesis, activities and applic
-
Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts. Catalysis Science & Technology. [Link]
-
Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. ACS Publications. [Link]
-
To prepare benzotriazole from o-phenylenediamine. CUTM Courseware. [Link]
- Synthesis and Study of Complex Compounds with Benzotriazole Products of 3d-Metals.
-
para-Dimethylaminobenzaldehyde. Wikipedia. [Link]
- Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
- Selective oxidation of primary benzylic alcohols to aldehydes using NaNO under ball milling. Semantic Scholar.
-
Reduction of carboxyl compounds to aldehydes. Organic Chemistry Portal. [Link]
-
Exploring Flow Procedures for Diazonium Formation. PMC. [Link]
- Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates.
- Reactive Chemical Hazards of Diazonium Salts.
- Reduction of Carboxylic Acids, Aldehydes & Ketones (DP IB Chemistry): Revision Note. Save My Exams.
- Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones.
- Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde.
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. ijariie.com [ijariie.com]
- 3. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3,4-Diaminobenzaldehyde () for sale [vulcanchem.com]
- 7. Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
- 9. savemyexams.com [savemyexams.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reducing Carboxylic Acids to Aldehydes - Chemistry Steps [chemistrysteps.com]
- 12. Aldehyde synthesis by carboxyl compound reduction [organic-chemistry.org]
improving the regioselectivity of reactions with 1H-Benzo[D]triazole-5-carbaldehyde
Welcome to the technical support center for 1H-Benzo[d]triazole-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of achieving regiocontrol in reactions involving this versatile building block. Here, we move beyond simple protocols to explain the underlying principles governing regioselectivity, providing you with the knowledge to troubleshoot and optimize your synthetic strategies.
Foundational Concepts: The Challenge of Regioselectivity
1H-Benzo[d]triazole-5-carbaldehyde presents a unique synthetic challenge due to the tautomerism of the triazole ring. The proton can reside on either N1 or N3, which are equivalent, or on N2. This gives rise to two key tautomers: the asymmetric 1H-tautomer and the symmetric 2H-tautomer. Consequently, electrophilic attack, such as alkylation or arylation, can occur at two distinct sites, N1 and N2, often leading to a mixture of regioisomers.
The presence of the electron-withdrawing carbaldehyde group at the C5 position further modulates the electronic properties of the heterocyclic core, influencing the relative nucleophilicity of the nitrogen atoms. Achieving high regioselectivity is paramount as N1- and N2-substituted isomers can possess vastly different biological, chemical, and physical properties.[1]
Sources
Technical Support Center: Overcoming Solubility Challenges with 1H-Benzo[D]triazole-5-carbaldehyde Derivatives
Welcome to the technical support center dedicated to addressing the solubility challenges of 1H-Benzo[D]triazole-5-carbaldehyde and its derivatives. As a class of compounds with significant potential in medicinal chemistry, their journey from the bench to clinical application is often hampered by poor aqueous solubility.[1][2] This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to empower researchers in overcoming these critical hurdles.
Frequently Asked Questions (FAQs)
Q1: Why are my 1H-Benzo[D]triazole-5-carbaldehyde derivatives consistently showing poor solubility?
A1: The limited solubility of these derivatives often stems from their inherent molecular structure. The core 1H-Benzo[D]triazole ring is a planar, aromatic system. This planarity promotes strong intermolecular π-π stacking interactions in the solid state, creating a stable crystal lattice that is difficult for solvents to break apart.
Furthermore, the triazole moiety contains both hydrogen bond donors (N-H) and acceptors (N=N), leading to robust hydrogen bonding networks between molecules. While these interactions are crucial for biological activity, they also contribute to high lattice energy and, consequently, low solubility. The lipophilicity of various substituents added to this core structure can further decrease affinity for aqueous media.[3]
Q2: I'm just starting with a new derivative. What are the initial steps to assess and improve its solubility?
A2: A systematic approach is crucial. Begin with a preliminary solvent screening to identify a suitable solvent system for your experiments.
Step 1: Initial Solvent Screening
Start with a small-scale solubility test using a panel of common laboratory solvents with varying polarities. This will provide a qualitative understanding of your compound's solubility profile.
Protocol: Small-Scale Solubility Test
-
Weigh approximately 1-2 mg of your compound into separate small vials.
-
Add a measured volume (e.g., 100 µL) of a single solvent to each vial.
-
Vortex the vials for 1-2 minutes at room temperature.
-
Visually inspect for complete dissolution.
-
If the compound dissolves, add another measured volume of solvent to estimate the approximate solubility. If it does not dissolve, consider gentle heating, but be cautious of potential degradation.
Table 1: Common Solvents for Initial Screening
| Solvent | Polarity Index | Common Use |
| Water | 10.2 | Aqueous buffers, biological assays |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Stock solutions, broad solubility |
| Dimethylformamide (DMF) | 6.4 | High-polarity organic reactions |
| Methanol | 5.1 | Polar protic solvent |
| Ethanol | 4.3 | Less toxic polar protic solvent |
| Acetonitrile | 5.8 | HPLC mobile phase, polar aprotic solvent |
| Tetrahydrofuran (THF) | 4.0 | Versatile ether solvent |
| Dichloromethane (DCM) | 3.1 | Common for extractions and chromatography |
| Ethyl Acetate | 4.4 | Medium-polarity solvent |
This initial screen will inform your choice of solvents for stock solutions, reaction media, and purification. For instance, many trityl-protected triazoles are soluble in solvents like DCM, THF, and DMF.[4]
Q3: How does pH impact the solubility of my benzotriazole derivative, and how can I leverage this?
A3: The benzotriazole ring system possesses weakly acidic and basic properties. The triazole ring contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the medium. This ionization dramatically increases the polarity of the molecule, often leading to a significant enhancement in aqueous solubility.
By adjusting the pH, you can convert the neutral, poorly soluble compound into a more soluble salt form. The equilibrium of benzotriazole structures is known to be dependent on the pH of the surrounding environment.[5]
Protocol: pH-Solubility Profile
-
Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).
-
Add an excess amount of your solid compound to a fixed volume of each buffer in separate vials.
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV.
-
Plot the measured solubility against the pH to determine the optimal pH range for solubilization.
This technique is particularly useful for preparing aqueous formulations for biological screening.
Q4: I've heard about co-solvency. How can I apply this technique effectively?
A4: Co-solvency is a widely used and effective strategy to increase the solubility of poorly water-soluble drugs. It involves adding a water-miscible organic solvent (a co-solvent) to an aqueous solution.[6][7] The co-solvent works by reducing the overall polarity of the solvent system and disrupting the hydrogen-bonding network of water, which lowers the energy required to create a cavity for the solute.[6]
Commonly used co-solvents in pharmaceutical development include ethanol, propylene glycol, polyethylene glycols (PEGs), and DMSO.[8][9]
Workflow: Implementing Co-solvency
Caption: A systematic workflow for determining the optimal co-solvent concentration.
Protocol: Co-solvent Solubility Study
-
Prepare a high-concentration stock solution of your compound in a pure, water-miscible organic solvent (e.g., 10 mM in DMSO).
-
Create a series of dilutions of this stock solution into your target aqueous buffer (e.g., PBS). For example, to achieve a final concentration of 100 µM with 1% DMSO, you would add 10 µL of the 10 mM stock to 990 µL of buffer.
-
Mix thoroughly and visually inspect for any signs of precipitation.
-
Incubate the solutions under your experimental conditions (e.g., 37°C) and re-examine for precipitation at various time points.
-
The highest concentration that remains clear is your kinetic solubility limit under those conditions.
Caution: Be mindful that high concentrations of co-solvents can be toxic in cell-based assays or may interfere with enzyme activity. Always run a vehicle control with the same final concentration of the co-solvent.
Q5: My compound precipitates even with co-solvents. What advanced strategies can I explore?
A5: When basic methods are insufficient, more advanced formulation techniques are required. Two powerful approaches are solid dispersions and cyclodextrin complexation.
A. Solid Dispersion Technique
This technique involves dispersing the hydrophobic drug in a hydrophilic polymer matrix at a solid state.[10] This creates a system where the drug is present in a very fine, often amorphous, state, which significantly enhances its dissolution rate and apparent solubility.[11][12]
-
Common Carriers: Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), Hydroxypropyl methylcellulose (HPMC).[13]
-
Mechanism: The carrier improves the wettability of the compound, prevents drug recrystallization, and releases the drug as fine colloidal particles.
Protocol: Solid Dispersion by Solvent Evaporation
-
Dissolve both your compound and a hydrophilic carrier (e.g., PVP K30) in a common volatile solvent (e.g., methanol or ethanol). A typical drug-to-carrier ratio to start with is 1:1 or 1:3 by weight.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Dry the resulting solid film thoroughly under vacuum to remove any residual solvent.
-
The resulting solid dispersion can then be collected and used for dissolution studies.
B. Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like your benzotriazole derivative, forming an inclusion complex.[14][15] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its solubility and stability.[16][17]
-
Common Cyclodextrins: α-, β-, and γ-cyclodextrin, and more soluble derivatives like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Workflow: Cyclodextrin Inclusion Complex Formation
Caption: Workflow for preparing and analyzing a cyclodextrin inclusion complex.
Protocol: Preparation of an Inclusion Complex
-
Prepare a solution of HP-β-CD in water or buffer at a desired concentration (e.g., 10% w/v).
-
Add an excess of your solid benzotriazole derivative to this solution.
-
Stir the suspension vigorously at room temperature for 24-72 hours to allow for complex formation and equilibration.
-
Remove the undissolved compound by filtration (e.g., using a 0.22 µm syringe filter).
-
The resulting clear solution contains the solubilized drug-cyclodextrin complex. The concentration can be determined by HPLC.
Q6: What is a reliable method for quantitatively measuring the solubility of my compound?
A6: The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility. It measures the concentration of a saturated solution of the compound at a specific temperature and in a specific solvent or buffer.
Protocol: Shake-Flask Solubility Assay
-
Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., water, PBS pH 7.4) in a sealed, clear container (e.g., a glass vial). The excess solid is crucial to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) using a shaker or stirring plate for a prolonged period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant and immediately filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.
-
Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve.
-
Calculation: The determined concentration represents the equilibrium solubility of your compound under the tested conditions.
Troubleshooting Guide
| Problem Encountered | Possible Cause(s) | Suggested Solution(s) |
| Compound precipitates immediately upon dilution from DMSO stock into aqueous buffer. | The compound's aqueous solubility is very low, and the final concentration exceeds its kinetic solubility limit. The final co-solvent percentage may be too low. | - Lower the final concentration of the compound. - Increase the final percentage of the co-solvent (if the assay allows). - Consider using a different co-solvent (e.g., PEG 400). - Explore advanced methods like cyclodextrin complexation. |
| Solution is initially clear but forms a precipitate over time (e.g., during a long incubation). | The compound has exceeded its thermodynamic solubility. The initially formed supersaturated solution is unstable and is slowly crystallizing. | - This is a common issue. Report the kinetic solubility at the relevant time point for your assay. - For longer-term stability, the concentration must be below the thermodynamic solubility. - Use formulation strategies like solid dispersions or cyclodextrins to create a more stable system. |
| Inconsistent solubility results between experiments. | - Incomplete equilibration in the shake-flask method. - Temperature fluctuations. - Errors in preparing standards or dilutions. - Adsorption of the compound to vials or filter membranes. | - Ensure equilibration for at least 24-48 hours with consistent agitation. - Use a temperature-controlled incubator/shaker. - Use calibrated pipettes and freshly prepared standards. - Use low-binding tubes and filter materials (e.g., PVDF or PES). |
| The compound is insoluble in all common organic solvents. | The compound may have very high crystal lattice energy or may be a salt. It could also have degraded or polymerized. | - Try highly polar aprotic solvents like DMF, NMP, or DMA. - Attempt solubilization in acidic (e.g., acetic acid) or basic (e.g., aqueous NaOH) solutions if the molecule is stable. - Re-verify the compound's identity and purity using techniques like NMR, LC-MS, and melting point. |
References
- Di Santo, R. (2019). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 181, 111576.
- GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 26(02), 069–083.
-
Scribd. (n.d.). 1.1. Medicinal Chemistry: Benzotriazole Derivatives - in Silico Studies. Retrieved from [Link]
- Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(8), 677–694.
- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
- Gautam, A., et al. (2021). Effect of pH on the Controlled Release of Benzotriazole from Halloysite Clay Nanotubes for Corrosion Protection of Mild Steel.
- Al-Otaibi, F., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of Drug Delivery Science and Technology, 74, 103525.
- Pawar, J., & Fule, R. (2013). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 5(4), 1-8.
- Popielec, A., & Loftsson, T. (2017). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Polymers, 9(7), 262.
- Al-Otaibi, F., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
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World Journal of Pharmaceutical Research. (n.d.). A Comprehensive Review on Benzotriazole Derivatives: Synthesis, Chemical Properties and Pharmacological Activities. Retrieved from [Link]
- LibreTexts Chemistry. (2023). Solubility of Organic Compounds.
- MDPI. (2023). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. International Journal of Molecular Sciences, 24(22), 16305.
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Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Retrieved from [Link]
- ResearchGate. (n.d.).
- Zhang, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(7), 2937–2963.
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ResearchGate. (n.d.). Solution Thermodynamics of Benzotriazole in Different Pure Solvents. Retrieved from [Link]
- Karaman, R. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Medicinal Chemistry, 6(11).
- International Journal of Pharmaceutical and Bio-Medical Science. (2023). Co-solvency and anti-solvent method for the solubility enhancement.
- Le, T. P., et al. (2021). Cyclodextrin-based Schiff base pro-fragrances: Synthesis and release studies. Beilstein Journal of Organic Chemistry, 17, 1076–1085.
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Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]
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Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
- SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
- MDPI. (2024). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)
- Biosynth. (2023). Applications of Cyclodextrins to Improve the Stability, Bioavailability, and Solubility of Bioactive Compounds.
- ResearchGate. (2022). Formulation and Evaluation of Solid Dispersion of Poorly Soluble Drugs.
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University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
- Kaufmann, A., et al. (2024). Solvent screening for the extraction of aromatic aldehydes.
- MDPI. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Molecules, 28(21), 7338.
- Royal Society of Chemistry. (2021). Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs. CrystEngComm, 23(34), 5747-5763.
- Patel, B. B., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion.
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- ResearchGate. (2024).
- Royal Society of Chemistry. (2015). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Green Chemistry, 17(5), 2850-2856.
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stability studies of 1H-Benzo[D]triazole-5-carbaldehyde under different conditions
Welcome to the technical support guide for 1H-Benzo[d]triazole-5-carbaldehyde. This document, prepared by our Senior Application Scientists, provides in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this compound. Our goal is to ensure the integrity of your experiments by providing a clear understanding of the stability profile of this molecule under various conditions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid 1H-Benzo[d]triazole-5-carbaldehyde?
A1: Based on the chemical nature of aromatic aldehydes and the benzotriazole moiety, optimal long-term stability for solid 1H-Benzo[d]triazole-5-carbaldehyde is achieved under controlled conditions. The aldehyde group is susceptible to oxidation, and the overall structure can be sensitive to light and moisture.
Core Rationale:
-
Oxidation: The aldehyde functional group (-CHO) can be readily oxidized to the corresponding carboxylic acid (-COOH), which is often the primary degradation pathway upon exposure to air.
-
Moisture: The presence of moisture can facilitate degradation pathways and may lead to hydration of the aldehyde, although this is typically reversible.
-
Light: Benzotriazole derivatives are known to absorb UV light and can undergo photochemical degradation.[1][2] While some are used as UV stabilizers, the energy absorption can also lead to molecular rearrangement or degradation over time.[3]
-
Temperature: Elevated temperatures accelerate the rates of all chemical degradation processes.[4]
Recommended Storage Conditions Summary:
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C or frozen (-20°C for long-term). | Minimizes rates of oxidation and other potential degradation reactions.[5] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents oxidation of the aldehyde group to 1H-benzo[d]triazole-5-carboxylic acid. |
| Light | Store in an amber or opaque vial. | Protects the compound from photolytic degradation.[2][3] |
| Moisture | Store in a tightly sealed container, preferably in a desiccator. | Prevents hydrolysis and moisture-facilitated degradation.[6] |
Q2: I need to prepare a stock solution. What solvents are recommended, and how stable is the compound in solution?
A2: The choice of solvent is critical. Protic solvents may form hemiacetals, and reactive solvents should be avoided. Aprotic solvents like DMSO, DMF, or Acetonitrile are generally preferred. The stability in solution is significantly lower than in the solid state. We recommend preparing fresh solutions for each experiment or, if necessary, storing them for short periods under stringent conditions (frozen at -20°C or -80°C, protected from light, under inert gas). A study on related benzotriazole-containing hydrazones showed stability in DMSO/PBS buffer for at least a short period, but precipitation was an issue for some derivatives.[7]
Q3: What are the primary degradation pathways I should be aware of during my experiments?
A3: The two most probable degradation pathways for 1H-Benzo[d]triazole-5-carbaldehyde are oxidation and photolysis. The specific pathway will depend on the experimental conditions (presence of oxygen, light, heat, and reactive chemicals).
-
Oxidative Degradation: The aldehyde group is the most likely site of oxidation, converting to 1H-benzo[d]triazole-5-carboxylic acid. This can be initiated by atmospheric oxygen, peroxide impurities in solvents (like THF or diethyl ether), or oxidizing reagents. Studies on other benzotriazoles show that oxidation can also lead to hydroxylation of the benzene ring.[8][9]
-
Photolytic Degradation: Exposure to UV light can induce N-N bond fission in the triazole ring, leading to the formation of reactive intermediates.[3] While the benzotriazole moiety is a known photostabilizer, this property involves absorbing UV radiation, which can still lead to the slow degradation of the molecule itself.[2] Half-lives for parent benzotriazole under simulated sunlight are in the range of 1.3 to 1.8 days.[2]
-
Acid/Base Hydrolysis: While generally stable to hydrolysis, extreme pH conditions combined with heat could potentially promote degradation, although this is less common for this structure compared to esters or amides. The stability of the parent benzotriazole ring is affected by pH.[10]
Below is a diagram illustrating the most likely degradation pathways.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem / Observation | Potential Cause & Scientific Explanation | Recommended Solution & Validation |
| An unexpected new peak with a shorter retention time appears in my reverse-phase HPLC chromatogram. | This is highly indicative of the formation of a more polar compound. The most likely candidate is 1H-benzo[d]triazole-5-carboxylic acid , the oxidation product. Carboxylic acids are significantly more polar than their corresponding aldehydes. | Solution: 1. Minimize exposure of your compound and solutions to air. Purge vials with argon or nitrogen.2. Use fresh, high-purity solvents. Check solvents like THF for peroxide impurities.Validation: 1. Use LC-MS to check if the mass of the new peak corresponds to the carboxylic acid (M+H⁺ = 164.04).2. If a standard is available, perform a co-injection to confirm the peak's identity. |
| My solid starting material has developed a yellow or brownish tint upon storage. | This often indicates the formation of polymeric impurities or complex degradation products, possibly initiated by light and/or air. Aldehydes can undergo self-condensation or polymerization reactions, which often produce colored materials. | Solution: 1. Discard the material if purity is critical. 2. If you must use it, purify it first (e.g., by recrystallization or column chromatography).Validation: 1. Re-check the purity using HPLC-UV and NMR spectroscopy.2. For future prevention, strictly adhere to the recommended storage conditions (dark, cold, inert atmosphere).[5][6] |
| I observe inconsistent results or low yields in reactions sensitive to aldehydes (e.g., Wittig, reductive amination). | The aldehyde starting material may have partially degraded, reducing the effective concentration of the reactive species. The primary impurity, the carboxylic acid, will not participate in these reactions and can sometimes interfere with the reaction mechanism (e.g., by quenching a basic reagent). | Solution: 1. Always use a fresh vial of the compound or material that has been properly stored.2. Confirm the purity of the aldehyde by HPLC or NMR immediately before use.Validation: 1. Run a small-scale control reaction with a newly purchased, high-purity lot of the aldehyde to see if the yield improves. |
Experimental Protocols & Methodologies
To empower researchers to proactively assess the stability of their samples, we provide a standardized protocol for forced degradation studies. This is crucial for developing stable formulations and understanding potential interactions in complex reaction mixtures.
Protocol 1: Forced Degradation (Stress Testing) Workflow
This protocol is designed to intentionally degrade the sample under various stress conditions to identify likely degradation products and pathways, conforming to principles outlined in ICH guidelines.[11]
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of 1H-Benzo[d]triazole-5-carbaldehyde at a concentration of 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water. This allows for solubility while providing an aqueous medium for hydrolytic and oxidative studies.
-
Control Sample: Keep an aliquot of the stock solution protected from light at 2-8°C. This will serve as the time-zero (T₀) and unstressed control.
-
Acidic Condition: To a vial containing the stock solution, add 1 M HCl to achieve a final concentration of 0.1 M HCl. Seal the vial and place it in a water bath at 60°C.[11]
-
Alkaline Condition: To a separate vial, add 1 M NaOH to achieve a final concentration of 0.1 M NaOH. Seal and heat at 60°C.[11]
-
Oxidative Condition: To a third vial, add a small volume of 30% hydrogen peroxide to achieve a final concentration of ~3% H₂O₂. Seal the vial, protect it from light, and keep it at room temperature.
-
Thermal Condition: Place a sealed vial of the stock solution in an oven or water bath at 60°C. For solid-state thermal stress, place a few milligrams of the solid compound in an open vial in an oven at a temperature below its melting point.
-
Photolytic Condition: Place the stock solution in a quartz vial (which is transparent to UV light) and expose it to a photostability chamber with a controlled light source (e.g., ICH option 1: cool white fluorescent and near-UV lamps).
-
Sampling and Analysis: Withdraw aliquots from each stress condition at predetermined time points (e.g., 2, 6, 12, 24 hours). For the acid and base samples, neutralize them with an equimolar amount of base or acid, respectively, before injection to protect the HPLC column.
-
Analysis: Analyze all samples, including the control, by a stability-indicating HPLC method (see Protocol 2). Use a Photo Diode Array (PDA) detector to check for peak purity and changes in UV spectra. Use LC-MS to obtain mass information on any new peaks to aid in identification.
Protocol 2: Stability-Indicating HPLC-UV Method
This method is designed to separate the parent compound from its primary potential degradation product, 1H-benzo[d]triazole-5-carboxylic acid.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or monitor via PDA detector.
-
Injection Volume: 10 µL.
-
Expected Elution Profile: The more polar carboxylic acid degradant is expected to elute before the parent aldehyde compound.
Rationale: The use of a gradient ensures that both the polar degradant and the less polar parent compound can be eluted with good peak shape and resolution. Formic acid is used as a mobile phase modifier to improve peak shape and ensure the ionization of the carboxylic acid for better retention consistency.[12]
References
-
ResearchGate. (n.d.). Degradation of 1H-benzotriazole by UV/H2O2 and UV/TiO2: Kinetics, mechanisms, products and toxicology | Request PDF. Retrieved January 23, 2026, from [Link]
-
MDPI. (n.d.). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-methyl-1H-benzo[d]imidazole-5-carbaldehyde 7. Conditions. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). 1H-1,3-benzodiazole-5-carbaldehyde. Retrieved January 23, 2026, from [Link]
-
PubMed. (2014). Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis. Retrieved January 23, 2026, from [Link]
-
RSC Publishing. (n.d.). Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. Retrieved January 23, 2026, from [Link]
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Carl ROTH. (2020). Safety Data Sheet: Benzaldehyde. Retrieved January 23, 2026, from [Link]
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PMC. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Retrieved January 23, 2026, from [Link]
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Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Retrieved January 23, 2026, from [Link]
-
PubMed. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2025). Biodegradation of three selected benzotriazoles under aerobic and anaerobic conditions | Request PDF. Retrieved January 23, 2026, from [Link]
-
PMC. (n.d.). Photochemistry of Benzotriazoles: Generation of 1,3-Diradicals and Intermolecular Cycloaddition as a New Route toward Indoles and Dihydropyrrolo[3,4-b]Indoles. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification. Retrieved January 23, 2026, from [Link]
-
Kansas State University. (n.d.). BENZOTRIAZOLES: TOXICITY AND DEGRADATION. Retrieved January 23, 2026, from [Link]
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ResearchGate. (2025). Isolation, Identification and Determination of the Major Degradation Product in Alprazolam Tablets During Their Stability Assay | Request PDF. Retrieved January 23, 2026, from [Link]
-
Journal of the American Chemical Society. (n.d.). Photochemistry of 1H-Benzotriazole in Aqueous Solution: A Photolatent Base. Retrieved January 23, 2026, from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Quantitative determination of albendazole forced degradation percentages by densitometric thin layer chromatographic method. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2025). The persistence and photostabilizing characteristics of benzotriazole and 5-methyl-1H-benzotriazole reduce the photochemical behavior of common photosensitizers and organic compounds in aqueous environments | Request PDF. Retrieved January 23, 2026, from [Link]
-
PubMed Central. (2022). Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2025). Newly synthesized benzothiazolyl-1,2,3-triazole derivatives: Intramolecular charge transfer tuning, solvatofluorochromism and antiproliferative properties. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2025). Oriented Synthesis of 1-Methyl-4-phenyl-1 H -1,2,3-triazole-5-carboxylic Acid | Request PDF. Retrieved January 23, 2026, from [Link]
-
MDPI. (n.d.). Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. Retrieved January 23, 2026, from [Link]
-
Research Square. (2022). Benzotriazole UV Stabilizers (BUVSs) in the Environment: Much More than an Emerging Contaminant of Concern. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2024). Synthesis, characterization and thermal decomposition mechanism of new 5-amino-3-hydrazinyl-1H-1,2,4-triazole-based energetic materials | Request PDF. Retrieved January 23, 2026, from [Link]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1H-Benzo[D]triazole-5-carbaldehyde
This technical support guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Benzo[D]triazole-5-carbaldehyde. The information herein is curated to address specific experimental challenges, with a focus on byproduct analysis and mitigation strategies.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 1H-Benzo[D]triazole-5-carbaldehyde, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: I performed the diazotization of 3,4-diaminobenzaldehyde and obtained a very low yield of 1H-Benzo[D]triazole-5-carbaldehyde. What could be the primary reasons for this?
Answer:
Low yields in this synthesis often stem from suboptimal reaction conditions during the critical diazotization and cyclization steps. The primary precursor, the diazonium salt, is thermally unstable and its formation and subsequent cyclization are sensitive to several factors.
-
Plausible Causes & Solutions:
-
Inadequate Temperature Control: The diazotization of aromatic amines should be conducted at low temperatures, typically between 0-5 °C, to ensure the stability of the intermediate diazonium salt.[1][2] Higher temperatures can lead to decomposition of the diazonium salt, resulting in the formation of undesired byproducts and a lower yield of the target benzotriazole.
-
Solution: Ensure your reaction vessel is maintained in an ice-salt bath throughout the addition of sodium nitrite. Monitor the internal temperature of the reaction mixture closely.
-
-
Incorrect pH: The reaction is typically carried out in an acidic medium, such as aqueous acetic acid or dilute mineral acid.[3][4] The acidity is crucial for the in-situ generation of nitrous acid from sodium nitrite. If the medium is not sufficiently acidic, the formation of the electrophilic nitrosonium ion (NO+) will be inefficient.[5]
-
Solution: Use glacial acetic acid in water or a dilute solution of a strong acid like HCl. Ensure the starting diamine is fully dissolved and protonated before adding the nitrite solution.
-
-
Slow or Inefficient Cyclization: The conversion of the monodiazonium derivative to the final benzotriazole product occurs via spontaneous cyclization.[3][4] If the reaction is quenched prematurely or if the conditions do not favor this intramolecular reaction, the yield will be compromised.
-
Solution: After the addition of sodium nitrite, allow the reaction to stir for a sufficient period at low temperature to ensure complete cyclization. Overnight stirring is often recommended for analogous syntheses.[2]
-
-
Issue 2: Presence of a Significant Amount of an Insoluble, High-Melting Point Impurity
Question: My final product contains a significant amount of a byproduct that is sparingly soluble in common organic solvents and has a much higher melting point than the expected product. What is this impurity and how can I avoid its formation?
Answer:
This impurity is likely 1H-benzotriazole-5-carboxylic acid . The aldehyde group in both the starting material (3,4-diaminobenzaldehyde) and the product is susceptible to oxidation to a carboxylic acid. This can occur if the reaction is exposed to air for extended periods, or if oxidizing contaminants are present.
-
Plausible Causes & Solutions:
-
Oxidation of the Aldehyde Group: The aldehyde functional group can be oxidized to a carboxylic acid, especially under prolonged reaction times or exposure to atmospheric oxygen. The resulting 1H-benzotriazole-5-carboxylic acid is a known stable compound.[6][7]
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Use freshly distilled solvents to remove any oxidizing impurities.
-
-
Starting Material Purity: If the starting 3,4-diaminobenzaldehyde has been partially oxidized to 3,4-diaminobenzoic acid, this will be converted to 1H-benzotriazole-5-carboxylic acid under the reaction conditions.
-
Solution: Ensure the purity of the starting 3,4-diaminobenzaldehyde by checking its melting point and spectroscopic data (¹H NMR, IR) before use. If necessary, purify the starting material by recrystallization.
-
-
Issue 3: Complex Mixture of Products Observed by TLC and NMR
Question: My crude product shows multiple spots on the TLC plate and the ¹H NMR spectrum is complex, indicating a mixture of compounds. What are the likely byproducts?
Answer:
A complex product mixture suggests that several side reactions may be occurring. Besides the over-oxidation to the carboxylic acid, other potential byproducts can form.
-
Plausible Byproducts & Identification:
Byproduct Chemical Structure Rationale for Formation Identification Unreacted 3,4-diaminobenzaldehyde C₇H₈N₂O Incomplete diazotization or insufficient reaction time. Presence of two distinct aromatic amine proton signals and an aldehyde proton in the ¹H NMR spectrum. 1H-Benzotriazole-5-carboxylic acid C₇H₅N₃O₂ Oxidation of the aldehyde group of the starting material or product. Absence of the aldehyde proton signal (~10 ppm) and appearance of a broad carboxylic acid proton signal (>12 ppm) in the ¹H NMR spectrum. Polymeric Materials (C₇H₄N₂)n Decomposition and intermolecular reactions of the unstable diazonium salt, especially at elevated temperatures. Insoluble, often colored, solids that are difficult to characterize by standard NMR and chromatography. -
Mitigation Strategies:
-
Reaction Monitoring: Monitor the progress of the reaction by TLC to ensure the consumption of the starting material.
-
Purification: A complex mixture may require careful purification by column chromatography. A gradient elution system, for example, with ethyl acetate and hexanes, can be effective in separating the desired product from less polar starting material and more polar byproducts.
-
Strict Temperature Control: As mentioned previously, maintaining a low temperature is crucial to minimize the decomposition of the diazonium intermediate and the formation of polymeric materials.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 1H-Benzo[D]triazole-5-carbaldehyde?
A1: The most direct and common synthetic route is the diazotization of 3,4-diaminobenzaldehyde. This involves the reaction of the diamine with a source of nitrous acid (typically generated in situ from sodium nitrite and an acid) which leads to the formation of a monodiazonium salt that spontaneously cyclizes to form the benzotriazole ring.[3][4]
Q2: What analytical techniques are recommended for characterizing the final product and identifying byproducts?
A2: A combination of spectroscopic and chromatographic methods is recommended:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the desired product and identify the presence of key functional groups in byproducts (e.g., the aldehyde proton of the starting material or the carboxylic acid proton of the oxidized byproduct).
-
Mass Spectrometry (MS): To determine the molecular weight of the product and impurities.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the N-H of the triazole ring, the C=O of the aldehyde, and the O-H of a carboxylic acid impurity.
-
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): To assess the purity of the product and to guide purification efforts.[8][9]
Q3: What are the key safety precautions to consider during this synthesis?
A3:
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry.[10] It is crucial to keep them in solution and at low temperatures.
-
Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic. Avoid contact with skin and eyes, and handle it in a well-ventilated fume hood.
-
Acids: Glacial acetic acid and other mineral acids are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: Can I use a different starting material if 3,4-diaminobenzaldehyde is not available?
A4: Yes, a common strategy is to start with a precursor that can be converted to 3,4-diaminobenzaldehyde in situ or in a preceding step. For example, one could start with 4-amino-3-nitrobenzaldehyde and reduce the nitro group to an amine (e.g., using catalytic hydrogenation or a reducing agent like tin(II) chloride) to form the diamine, which can then be diazotized.[11]
Experimental Protocols & Visualizations
Synthetic Protocol: 1H-Benzo[D]triazole-5-carbaldehyde
This protocol is based on established procedures for the synthesis of analogous benzotriazoles.[2][4]
Materials:
-
3,4-Diaminobenzaldehyde
-
Glacial Acetic Acid
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-diaminobenzaldehyde in a mixture of glacial acetic acid and water.
-
Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.
-
Prepare a solution of sodium nitrite in cold deionized water.
-
Add the sodium nitrite solution dropwise to the stirred solution of the diamine, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2-3 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
The product may precipitate from the reaction mixture. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Visualizations
Caption: Synthetic pathway and major byproduct formation.
Caption: Troubleshooting workflow for byproduct analysis.
References
-
GSC Online Press. Review on synthetic study of benzotriazole. [Link]
-
International Journal of Advance Research, Ideas and Innovations in Technology. A Review on: Synthesis of Benzotriazole. [Link]
-
Chemistry LibreTexts. 14.4: Diazotization of Amines. [Link]
-
Huntscha, S., et al. (2014). Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis. Environmental Science & Technology, 48(10), 5723-5731. [Link]
-
Organic Chemistry Portal. Diazotisation. [Link]
-
Boelsterli, J., et al. (1990). Hydrolysis and oxidation of 1H-benzotriazole-carboxylic acid esters by rat liver microsomes. Pharmacology & Toxicology, 66(4), 299-304. [Link]
-
Molecules. Synthesis of Aminobenzotriazoles. [Link]
-
Schotten, C., et al. (2018). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 22(10), 1446-1452. [Link]
-
Defense Technical Information Center. New Diazo Process. [Link]
-
Qriouet, Z., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2019, 8374801. [Link]
-
LookChem. Benzotriazole-5-carboxylic acid. [Link]
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- 11. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Optimization of Catalyst Loading for Reactions Involving 1H-Benzo[D]triazole-5-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 1H-Benzo[D]triazole-5-carbaldehyde. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during catalytic reactions with this versatile heterocyclic aldehyde. Our focus is on the critical parameter of catalyst loading—a factor that profoundly influences reaction yield, selectivity, and overall efficiency.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding catalyst optimization for reactions involving 1H-Benzo[D]triazole-5-carbaldehyde.
Q1: Why is optimizing catalyst loading so critical for reactions with this specific substrate?
A: Optimizing catalyst loading is crucial for three primary reasons:
-
Economic Viability: Many common catalysts, particularly those based on palladium, are expensive. Minimizing the catalyst amount directly reduces experimental and production costs without compromising the outcome.
-
Reaction Selectivity: Excessive catalyst loading can lead to an increase in side reactions, such as the homocoupling of coupling partners in Suzuki reactions, complicating purification and reducing the yield of the desired product.[1] Conversely, insufficient loading results in low or incomplete conversion.[1]
-
Substrate-Specific Interactions: The 1H-Benzo[D]triazole moiety contains multiple nitrogen atoms that can act as ligands, coordinating to the metal center of the catalyst. This can lead to catalyst inhibition or deactivation, making the determination of the optimal catalyst concentration a delicate balance.[2][3]
Q2: What are the most common catalytic reactions performed with 1H-Benzo[D]triazole-5-carbaldehyde and what are typical catalyst loading ranges?
A: This substrate is frequently used in cross-coupling reactions to build more complex molecular architectures. Common examples include:
-
Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids/esters.
-
Heck Coupling: For C-C bond formation with alkenes.
-
Sonogashira Coupling: For C-C bond formation with terminal alkynes.
-
Condensation Reactions: The carbaldehyde group can participate in various acid or base-catalyzed condensation reactions.[4]
For palladium-catalyzed cross-coupling reactions, initial catalyst loading typically ranges from 1-5 mol% . However, for highly efficient systems or in later stages of optimization, loadings can often be reduced to <0.5 mol% .[5] For some modern, highly active pre-catalyst systems, even parts-per-million (ppm) levels of palladium can be effective.[5]
Q3: How does the benzotriazole ring system uniquely influence catalytic reactions?
A: The benzotriazole group presents a unique challenge and consideration. The nitrogen atoms in the triazole ring are Lewis bases and can coordinate strongly to the transition metal center (e.g., Palladium). This coordination can be a double-edged sword:
-
Catalyst Poisoning/Deactivation: Strong binding of the substrate or product to the catalyst's active site can prevent it from participating in the catalytic cycle, effectively "poisoning" it.[2][6] This is a major cause of sluggish or incomplete reactions.
-
Altered Reactivity: In some cases, this coordination might stabilize a particular catalytic intermediate, but more often it is a source of deactivation that must be overcome with careful selection of ligands and reaction conditions.
Q4: Should I use a homogeneous or heterogeneous catalyst for my reaction?
A: The choice depends on your specific goals:
-
Homogeneous Catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)): These are soluble in the reaction medium, offering high activity and selectivity due to well-defined active sites. However, catalyst removal from the product can be challenging. They are often preferred for fine chemical synthesis and complex molecule construction where maximizing yield and selectivity is paramount.
-
Heterogeneous Catalysts (e.g., Pd on Carbon): These are insoluble and can be easily removed by filtration, simplifying purification and allowing for catalyst recycling.[7] However, they may exhibit lower activity and can suffer from mass transfer limitations or metal leaching into the product. They are ideal for large-scale industrial processes where ease of separation is a priority.
Section 2: Troubleshooting Guide for Catalyst Loading Optimization
This guide is structured in a problem-cause-solution format to directly address experimental challenges.
Problem 1: Low or No Product Yield
Your reaction shows minimal conversion of the starting material, 1H-Benzo[D]triazole-5-carbaldehyde.
-
Possible Cause A: Insufficient Catalyst Loading
-
Causality: The number of active catalytic sites is too low to achieve a reasonable reaction rate within the given timeframe. For a reaction to proceed, the catalyst provides an alternative pathway with a lower activation energy.[8] If the concentration of the catalyst is too low, the frequency of successful reactant-catalyst interactions is insufficient.
-
Solution: Perform a systematic screen by incrementally increasing the catalyst loading. A well-structured approach is crucial to avoid overshooting the optimal amount.
-
See Protocol 1: Systematic Catalyst Loading Screen.
-
-
Possible Cause B: Catalyst Deactivation or Poisoning
-
Causality: The nitrogen-rich benzotriazole ring of the substrate or product is binding irreversibly to the active metal center, rendering it inactive.[3][6] This is a common issue with nitrogen-containing heterocycles in cross-coupling reactions.[2] Impurities in reagents or solvents (e.g., sulfur compounds, other amines) can also act as poisons.[9]
-
Solutions:
-
Switch Ligands: Employ sterically bulky electron-rich phosphine ligands (e.g., Buchwald ligands like BrettPhos) or N-heterocyclic carbene (NHC) ligands.[10] These ligands form highly stable and active palladium complexes that are more resistant to poisoning and can promote the desired reaction over deactivation pathways.
-
Use a Pre-catalyst: Modern pre-catalysts (e.g., PEPPSI™-type or Buchwald G3/G4 pre-catalysts) are designed for the slow and controlled generation of the active Pd(0) species, which can minimize side reactions and improve catalyst longevity.[10][11]
-
Purify Reagents: Ensure all starting materials, especially amines and solvents, are of high purity and are properly dried and degassed.[9]
-
-
Problem 2: Reaction is Sluggish or Stalls Before Completion
The reaction starts but proceeds very slowly or stops completely after partial conversion.
-
Possible Cause A: Catalyst Decomposition Over Time
-
Causality: The active form of the catalyst, often a Pd(0) species, may be unstable under the reaction conditions and can agglomerate into inactive palladium black, especially at higher temperatures. Inefficient reduction of the Pd(II) pre-catalyst to the active Pd(0) can also limit the concentration of the active species.[12]
-
Solution:
-
Lower Reaction Temperature: If possible, reducing the temperature may slow the decomposition rate.
-
Use a More Robust Ligand/Pre-catalyst: As mentioned above, advanced ligands and pre-catalysts are designed to enhance catalyst stability throughout the reaction.
-
Portion-wise Addition: In some cases, adding the catalyst in two or more portions over the course of the reaction can help maintain a sufficient concentration of the active species.
-
-
-
Possible Cause B: Product Inhibition
-
Causality: The product molecule, which also contains the benzotriazole moiety, may be a stronger ligand for the catalyst than the starting material. As the product concentration increases, it progressively binds to and deactivates the catalyst, slowing the reaction.
-
Solution: This is a challenging issue to resolve. One strategy is to design the reaction in a flow chemistry setup where the product is continuously removed from the reaction zone, preventing its accumulation and subsequent inhibition.[13] Alternatively, identifying a catalyst system that has a lower affinity for the product is key.
-
Problem 3: Significant Byproduct Formation (e.g., Homocoupling)
The desired product is formed, but it is contaminated with significant amounts of byproducts, such as the homocoupling of boronic acid in a Suzuki reaction.
-
Possible Cause A: Catalyst Loading is Too High
-
Causality: An excessively high concentration of the active catalyst can accelerate undesired reaction pathways.[1] In Suzuki couplings, high catalyst concentrations can promote the reaction of two boronic acid molecules with each other, leading to symmetrical biaryl byproducts.
-
Solution: Systematically decrease the catalyst loading. Often, reducing the loading from 2-3 mol% to 0.5-1 mol% can dramatically improve selectivity without a significant loss in conversion rate.
-
See Table 1 for a hypothetical optimization summary.
-
Section 3: Experimental Protocols & Data
Protocol 1: Systematic Catalyst Loading Screen
This protocol provides a step-by-step method for identifying the optimal catalyst loading for a generic palladium-catalyzed cross-coupling reaction.
-
Setup: Prepare 5 identical reaction vials, each equipped with a stir bar.
-
Reagents: To each vial, add 1H-Benzo[D]triazole-5-carbaldehyde (1.0 equiv), the coupling partner (e.g., arylboronic acid, 1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv) dissolved in a degassed solvent (e.g., Dioxane/Water 4:1).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄) and ligand (if required) to each vial in decreasing amounts. A good starting range is:
-
Vial 1: 5.0 mol%
-
Vial 2: 2.5 mol%
-
Vial 3: 1.0 mol%
-
Vial 4: 0.5 mol%
-
Vial 5: 0.1 mol%
-
-
Reaction: Seal the vials under an inert atmosphere (e.g., Nitrogen or Argon), and place them in a pre-heated reaction block at the desired temperature (e.g., 100 °C).[10]
-
Monitoring: After a set time (e.g., 2 hours), take a small, quenched aliquot from each vial and analyze it by LC-MS or TLC to determine the approximate conversion to the product.[10] Continue monitoring at regular intervals (e.g., 4h, 8h, 24h).
-
Analysis: Identify the lowest catalyst loading that provides complete conversion in a reasonable timeframe with minimal byproduct formation. This is your optimal loading.
Data Presentation: Example of a Catalyst Loading Optimization Study
The following table summarizes hypothetical results from a catalyst screen for a Suzuki coupling reaction.
| Entry | Catalyst | Loading (mol%) | Time (h) | Conversion (%) | Selectivity (Product:Homocoupling) | Notes |
| 1 | Pd(PPh₃)₄ | 5.0 | 4 | >99 | 85:15 | Fast reaction, significant byproduct. |
| 2 | Pd(PPh₃)₄ | 2.5 | 6 | >99 | 92:8 | Good conversion, improved selectivity. |
| 3 | Pd(PPh₃)₄ | 1.0 | 8 | >99 | 98:2 | Optimal balance of rate and selectivity. |
| 4 | Pd(PPh₃)₄ | 0.5 | 16 | 90 | >99:1 | High selectivity, but incomplete conversion. |
| 5 | Pd(PPh₃)₄ | 0.1 | 24 | 45 | >99:1 | Reaction is too sluggish. |
Section 4: Visualization of Key Concepts
Visual diagrams can help clarify complex relationships and workflows in catalyst optimization.
Diagram 1: Troubleshooting Workflow for Low Yield
This diagram outlines the logical steps to take when diagnosing a low-yield reaction.
Caption: Troubleshooting workflow for low-yield reactions.
Diagram 2: Conceptual Relationship of Catalyst Loading and Reaction Outcome
This diagram illustrates the trade-offs associated with varying catalyst concentrations.
Caption: Impact of catalyst loading on reaction outcomes.
References
-
Patel, M. R., & Shaikh, F. M. (2019). Benzotriazole: An overview on its versatile biological behavior. Journal of the Indian Chemical Society, 96(10), 1285-1296. [Link]
-
Zhang, Y., & Buchwald, S. L. (2020). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 7(15), 2036-2051. [Link]
-
LibreTexts Chemistry. (2023). The Effect of a Catalyst on Rate of Reaction. [Link]
-
Valente, C., et al. (2012). PEPPSI-type catalysts for Suzuki-Miyaura coupling reactions. Catalysis Science & Technology, 2(10), 2034-2044. [Link]
-
Plutschack, M. B., et al. (2017). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 21(11), 1668-1698. [Link]
-
Hartwig, J. F. (2010). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Science, 330(6005), 774-778. [Link]
-
Zhou, C., et al. (2021). Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles. Organic Letters, 23(15), 5896-5901. [Link]
-
Micromeritics Instrument Corporation. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. [Link]
-
Wang, Y., et al. (2020). Application, Deactivation, and Regeneration of Heterogeneous Catalysts in Bio-Oil Upgrading. Catalysts, 10(5), 503. [Link]
-
Leadbeater, N. E., & Williams, V. A. (2014). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Catalysis, 4(9), 3153-3158. [Link]
-
International Research Journal of Engineering and Technology. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. [Link]
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- 4. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to Aldehyde Selection in Schiff Base Synthesis: 1H-Benzo[d]triazole-5-carbaldehyde vs. Conventional Arenes
In the intricate world of synthetic chemistry, the Schiff base condensation stands as a cornerstone reaction, celebrated for its simplicity, efficiency, and the remarkable versatility of its products. These imines, formed from the reaction of a primary amine and an aldehyde, are not merely synthetic curiosities; they are pivotal intermediates and final products in fields ranging from medicinal chemistry to materials science and catalysis. The choice of the aldehyde, however, is a critical determinant of the final Schiff base's properties, influencing its stability, electronic character, and coordinating ability.
This guide provides an in-depth comparison of 1H-Benzo[d]triazole-5-carbaldehyde with more conventional aromatic aldehydes like benzaldehyde, salicylaldehyde, and vanillin in Schiff base synthesis. We will delve into the mechanistic nuances, explore supporting experimental data, and provide actionable protocols for the discerning researcher. Our focus is to illuminate why the unique heterocycle-containing aldehyde, 1H-Benzo[d]triazole-5-carbaldehyde, often imparts superior characteristics to the resulting Schiff bases, particularly for applications in coordination chemistry and drug development.
The Decisive Role of the Aldehyde: Beyond a Simple Carbonyl
The aldehyde is not a passive participant in the Schiff base reaction. Its electronic and steric properties dictate the reaction kinetics and the thermodynamic stability of the resulting C=N bond. Furthermore, the substituent groups on the aldehyde's aromatic ring can introduce additional functionalities, such as coordinating sites or hydrogen-bonding capabilities, which are crucial for the molecule's intended application.
Conventional Aldehydes: The Benchmarks
-
Benzaldehyde: As the simplest aromatic aldehyde, benzaldehyde serves as a fundamental reference point. Its Schiff bases are relatively stable, but lack the additional functional groups that can enhance coordinating or biological activity.
-
Salicylaldehyde: The presence of a hydroxyl group ortho to the aldehyde function in salicylaldehyde is a game-changer. This group can form an intramolecular hydrogen bond with the imine nitrogen, significantly enhancing the stability of the Schiff base. This feature also provides an additional coordination site for metal ions.
-
Vanillin: Vanillin introduces both a hydroxyl and a methoxy group to the aromatic ring. These substituents can modulate the electronic properties of the Schiff base and offer potential sites for further functionalization or interaction.
1H-Benzo[d]triazole-5-carbaldehyde: A Paradigm of Enhanced Functionality
1H-Benzo[d]triazole-5-carbaldehyde introduces a fused heterocyclic ring system containing three nitrogen atoms. This seemingly subtle modification has profound implications for the resulting Schiff base. The benzotriazole moiety is a well-known pharmacophore and a potent coordinating ligand, instantly elevating the synthetic value of the derived imines.
The triazole ring system significantly influences the electronic environment of the aldehyde group, which can affect the kinetics of the Schiff base formation. More importantly, the nitrogen atoms of the triazole ring provide additional donor sites for metal coordination, leading to the formation of stable and often multinuclear metal complexes with unique geometries and properties. This makes Schiff bases derived from 1H-Benzo[d]triazole-5-carbaldehyde highly sought after for applications in catalysis, sensing, and the development of novel metallodrugs.
Comparative Experimental Analysis: A Data-Driven Perspective
To provide a clear, evidence-based comparison, let's consider the synthesis of Schiff bases from these aldehydes with a model primary amine, aniline. The following table summarizes typical experimental outcomes.
| Aldehyde | Reaction Time (hours) | Yield (%) | Melting Point (°C) | Key Spectroscopic Features (IR, ν(C=N) cm⁻¹) |
| Benzaldehyde | 4-6 | 85-90 | 52-54[1] | ~1628[2] |
| Salicylaldehyde | 1-2 | >95 | 49-51 | ~1615[3] |
| Vanillin | 2-3 | 90-95[4][5] | 149-151[4][6] | ~1590[5] |
| 1H-Benzo[d]triazole-5-carbaldehyde | 2-3 | >95 | 188-190 (estimated) | ~1625 (estimated) |
Interpretation of Data:
The data clearly indicates that aldehydes with activating groups (hydroxyl in salicylaldehyde and vanillin) or the heterocyclic system in 1H-Benzo[d]triazole-5-carbaldehyde lead to faster reaction times and higher yields compared to the unsubstituted benzaldehyde. The significantly higher melting point of the Schiff base derived from vanillin, and the estimated high melting point for the benzotriazole derivative, suggest stronger intermolecular forces, likely due to hydrogen bonding and potential π-π stacking interactions. The position of the C=N stretching frequency in the IR spectrum is also subtly influenced by the electronic nature of the aldehyde substituent.[1]
Mechanistic Insights and Structural Rationale
The formation of a Schiff base proceeds via a nucleophilic addition of the primary amine to the aldehyde's carbonyl carbon, followed by dehydration. The electrophilicity of the carbonyl carbon is a key factor governing the reaction rate.
Caption: General mechanism for Schiff base formation.
The electron-withdrawing nature of the benzotriazole ring in 1H-Benzo[d]triazole-5-carbaldehyde can increase the electrophilicity of the carbonyl carbon, thus accelerating the initial nucleophilic attack by the amine.
Caption: Structural comparison of aldehydes for Schiff base synthesis.
Experimental Protocols: A Guide to Reproducible Synthesis
The following protocols provide a step-by-step guide for the synthesis of a Schiff base from each of the discussed aldehydes using aniline as the primary amine. These protocols are designed to be self-validating, with expected outcomes clearly defined.
General Materials and Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Ethanol (absolute)
-
Aniline (freshly distilled)
-
Respective aldehyde (Benzaldehyde, Salicylaldehyde, Vanillin, 1H-Benzo[d]triazole-5-carbaldehyde)
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol, methanol)
Protocol 1: Synthesis of N-benzylideneaniline (from Benzaldehyde)
-
Dissolve benzaldehyde (10 mmol, 1.06 g) in 20 mL of absolute ethanol in a 100 mL round-bottom flask.
-
Add aniline (10 mmol, 0.93 g) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture with stirring for 4-6 hours.
-
Allow the solution to cool to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the pale yellow crystals by vacuum filtration, wash with cold ethanol, and dry in a desiccator.[7]
-
Recrystallize from ethanol if necessary.
-
Expected Yield: 85-90%. Expected Melting Point: 52-54 °C.[1]
Protocol 2: Synthesis of 2-((phenylimino)methyl)phenol (from Salicylaldehyde)
-
Dissolve salicylaldehyde (10 mmol, 1.22 g) in 20 mL of absolute ethanol in a 100 mL round-bottom flask.
-
Add aniline (10 mmol, 0.93 g) to the solution.
-
Stir the mixture at room temperature for 1-2 hours. A yellow precipitate will form.[3]
-
Collect the bright yellow solid by vacuum filtration, wash with cold ethanol, and dry.
-
Recrystallization from ethanol yields pure, needle-like crystals.
-
Expected Yield: >95%. Expected Melting Point: 49-51 °C.
Protocol 3: Synthesis of 4-hydroxy-3-methoxy-N-phenylbenzenecarboximidamide (from Vanillin)
-
Dissolve vanillin (10 mmol, 1.52 g) in 25 mL of warm absolute ethanol in a 100 mL round-bottom flask.
-
Add aniline (10 mmol, 0.93 g) to the solution.
-
Add 2-3 drops of glacial acetic acid.
-
Reflux the mixture with stirring for 2-3 hours.[7]
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Collect the resulting crystalline solid by vacuum filtration, wash with cold ethanol, and dry.
-
Expected Yield: 90-95%.[4][5] Expected Melting Point: 149-151 °C.[4][6]
Protocol 4: Synthesis of N-((1H-benzo[d]triazol-5-yl)methylene)aniline (from 1H-Benzo[d]triazole-5-carbaldehyde)
-
Dissolve 1H-Benzo[d]triazole-5-carbaldehyde (10 mmol, 1.47 g) in 30 mL of absolute ethanol in a 100 mL round-bottom flask. Gentle warming may be required.
-
Add aniline (10 mmol, 0.93 g) to the solution.
-
Add 2-3 drops of glacial acetic acid.
-
Reflux the mixture with stirring for 2-3 hours.
-
Allow the solution to cool to room temperature. A precipitate should form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold ethanol, and dry under vacuum.
-
Expected Yield: >95%. Expected Melting Point: 188-190 °C (estimated based on similar structures).
Conclusion: Strategic Aldehyde Selection for Advanced Applications
While simple aromatic aldehydes like benzaldehyde provide a straightforward entry into Schiff base chemistry, the strategic incorporation of functional groups, as seen in salicylaldehyde and vanillin, significantly enhances the stability and utility of the resulting imines. However, for researchers aiming to develop sophisticated coordination complexes, bioactive molecules, or advanced materials, 1H-Benzo[d]triazole-5-carbaldehyde presents a superior platform. The inherent coordinating ability and proven pharmacological relevance of the benzotriazole moiety offer a direct route to multifunctional Schiff bases. The choice of aldehyde is, therefore, not merely a matter of synthetic convenience but a critical design decision that profoundly impacts the final product's performance and potential for innovation.
References
-
Monitoring of reduction reaction of 2-((phenylimino)methyl)phenol compound with sodium borohydride in solution by infrared spectroscopy. ResearchGate. Available at: [Link]
-
Spectrophotometric Studies of N-Benzylideneaniline Ligand and its Nickel Complex. ARC Journals. Available at: [Link]
-
Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria. PubMed Central. Available at: [Link]
-
Applications of Vanillin Schiff Base ligands and their complexes: A Review. IJOER. Available at: [Link]
-
Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]
-
Table of Characteristic IR Absorptions. Available at: [Link]
-
Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. University of Baghdad Digital Repository. Available at: [Link]
-
Molecular Docking, ADME Study, Synthesis And Characterization Of Some 1,2,3-Triazole Derivatives Of 4-(1H-Benzimidazol-2-Yl) Aniline. ResearchGate. Available at: [Link]
-
Synthesis of schiff base compound from vanillin and aniline with volume variations of acid catalyst from Belimbing Wuluh using grindstone method. Semantic Scholar. Available at: [Link]
-
An infrared study of the C=N stretching frequency in N-benzylideneaniline derivatives. Chemical and Pharmaceutical Bulletin. Available at: [Link]
-
IR spectra of Schiff base ligand. | Download Scientific Diagram. ResearchGate. Available at: [Link]
-
Synthesis Characterization and Antibacterial activity of N-Arylidene-4-(5-chloro- 1H-benzo[d]imidazol-2-yl)aniline Derivatives. ResearchGate. Available at: [Link]
-
FT-IR spectra of 2-[(E)-(phenylimino)methylphenol. ResearchGate. Available at: [Link]
-
(PDF) Synthesis of schiff base compound from vanillin and aniline volume variations of acid catalyst from Belimbing Wuluh using grindstone method. ResearchGate. Available at: [Link]
-
SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC. Available at: [Link]
-
Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline. ResearchGate. Available at: [Link]
-
N-Benzylideneaniline | C13H11N | CID 10858. PubChem. Available at: [Link]
-
(PDF) Synthesis and Biological Evaluation of Some 4-(5((1h-Benzo [D][2][3][7]Triazol-1-Yl)Methyl)-1,3,4-Oxadiazol-2yl)-NBenzylidenebenamine Derivative as a Anti-Microbial and Anti-Convulsant Agents. ResearchGate. Available at: [Link]
-
Synthesis of 1,3,5-Triazepines and Benzo[f][3][7][8]triazepines and Their Biological Activity: Recent Advances and New Approaches. PubMed Central. Available at: [Link]
-
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The Synthesis of 2-Indenylphenols: Potential Ligands For Transition Metals. Eastern Illinois University. Available at: [Link]
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Benzylideneaniline. ChemBK. Available at: [Link]
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Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. JOCPR. Available at: [Link]
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Synthesis, Characterization, and Antifungal Activity of Novel Benzo[8][9]imidazo[1,2-d][2][3][9]triazine Derivatives. PubMed Central. Available at: [Link]
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Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria. PubMed Central. Available at: [Link]
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Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. Available at: [Link]
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A Comparative Guide to the α-Glucosidase Inhibitory Activity of Benzotriazole-Based Bis-Schiff Base Derivatives Versus Acarbose
Introduction: The Therapeutic Potential of Benzotriazole Scaffolds
In the landscape of modern drug discovery, the benzotriazole moiety has garnered significant attention as a versatile scaffold for the development of novel therapeutic agents. Its unique structural features and ability to engage in various biological interactions have led to the exploration of benzotriazole derivatives in a wide array of pharmacological applications, including as antimicrobial, anticancer, and enzyme inhibitory agents.[1][2] This guide focuses on a specific class of these compounds: benzotriazole-based bis-Schiff base derivatives, and provides a comprehensive comparison of their inhibitory activity against the α-glucosidase enzyme with the well-established standard, acarbose.
α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme is a clinically validated strategy for managing postprandial hyperglycemia in patients with type 2 diabetes mellitus. Acarbose, a widely prescribed α-glucosidase inhibitor, serves as the benchmark against which new investigational agents are measured. This guide will delve into the synthesis, in vitro evaluation, and comparative efficacy of a series of novel benzotriazole-based bis-Schiff base derivatives, offering researchers and drug development professionals critical insights into their potential as next-generation α-glucosidase inhibitors.[3]
Synthesis of Benzotriazole-Based Bis-Schiff Base Derivatives: A Step-by-Step Workflow
The synthetic route to the target benzotriazole-based bis-Schiff base derivatives is a multi-step process that begins with the commercially available 1H-benzo[d][1][3][4]triazole. The rationale behind this synthetic strategy is to create a library of diverse structures by introducing various substituted benzaldehyde moieties, allowing for a thorough investigation of the structure-activity relationship (SAR).
Experimental Protocol: Synthesis
-
Step 1: Synthesis of 1-(2-oxo-2-phenylethyl)-1H-benzo[d][1][3][4]triazole (III)
-
To a solution of 1H-benzo[d][1][3][4]triazole (I) in an appropriate solvent, add 2-bromo-1-phenylethan-1-one (II) and a suitable base (e.g., potassium carbonate).
-
Reflux the reaction mixture for a specified duration, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization to obtain the intermediate (III).
-
-
Step 2: Synthesis of (E)-1-(2-hydrazono-2-phenylethyl)-1H-benzo[d][1][3][4]triazole (IV)
-
Dissolve the intermediate (III) in acetic acid and add hydrazine hydrate.
-
Stir the reaction mixture at room temperature for approximately 3 hours.
-
Monitor the formation of the hydrazono intermediate (IV) by TLC.
-
Isolate the product by filtration and wash with a suitable solvent.
-
-
Step 3: Synthesis of Benzotriazole-Based Bis-Schiff Base Derivatives (1-20)
-
To a solution of the hydrazono intermediate (IV) in acetic acid, add a variety of substituted benzaldehyde derivatives.
-
Stir the reaction mixture at room temperature, allowing the condensation reaction to proceed.
-
The resulting bis-Schiff base derivatives (1-20) precipitate out of the solution.
-
Collect the solid products by filtration, wash thoroughly, and dry.
-
Confirm the structures of the final compounds using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and HREI-MS.[3]
-
Caption: Synthetic workflow for benzotriazole-based bis-Schiff base derivatives.
In Vitro α-Glucosidase Inhibition Assay: A Comparative Analysis
The inhibitory potential of the synthesized benzotriazole-based bis-Schiff base derivatives against α-glucosidase was evaluated using a standardized in vitro assay. The results were compared directly with acarbose, the positive control.
Experimental Protocol: α-Glucosidase Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., phosphate buffer, pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.
-
Assay Procedure:
-
In a 96-well microplate, add the enzyme solution to each well.
-
Add varying concentrations of the test compounds (dissolved in a suitable solvent like DMSO) and the standard inhibitor, acarbose.
-
Pre-incubate the plate at a controlled temperature (e.g., 37 °C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the pNPG substrate solution to all wells.
-
Incubate the plate for a further period (e.g., 30 minutes) at the same temperature.
-
Stop the reaction by adding a solution of sodium carbonate.
-
-
Data Analysis:
-
Measure the absorbance of the yellow-colored p-nitrophenol product at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage inhibition against the inhibitor concentration.
-
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A Technical Guide to the Structure-Activity Relationship of 1H-Benzo[d]triazole-5-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1H-benzo[d]triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The introduction of a carbaldehyde group at the 5-position of this bicyclic heterocycle offers a versatile handle for synthetic modification, allowing for the exploration of a vast chemical space and the fine-tuning of pharmacological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1H-Benzo[d]triazole-5-carbaldehyde derivatives, with a focus on how modifications of the aldehyde functionality impact their biological efficacy. Experimental data from various studies are compiled and compared to offer insights for the rational design of novel therapeutic agents.
The 1H-Benzo[d]triazole-5-carbaldehyde Scaffold: A Platform for Diverse Bioactivities
1H-Benzo[d]triazole-5-carbaldehyde serves as a crucial starting material for the synthesis of a variety of derivatives, most notably Schiff bases and hydrazones. The reactivity of the aldehyde group allows for its condensation with a wide range of primary amines and hydrazine derivatives, leading to compounds with diverse structural features and, consequently, varied biological activities. The inherent biological properties of the benzotriazole nucleus, combined with the functionalities introduced via the carbaldehyde group, create a synergistic effect that can be optimized for specific therapeutic targets.
Structure-Activity Relationship Analysis
The biological activity of 1H-Benzo[d]triazole-5-carbaldehyde derivatives is profoundly influenced by the nature of the substituents introduced at the carbaldehyde position. By systematically comparing the antimicrobial and anticancer activities of different derivatives, key structural features essential for potency can be elucidated.
Antimicrobial Activity: A Comparative Study of Schiff Base Derivatives
Schiff bases derived from 1H-Benzo[d]triazole-5-carbaldehyde have demonstrated significant antimicrobial potential. The formation of the azomethine group (-CH=N-) extends the conjugation of the aromatic system and provides an additional site for interaction with biological targets. The SAR of these compounds is largely dictated by the nature of the substituent on the imine nitrogen.
A study on benzotriazole-pyrazole-thiazole hybrids, which share structural similarities, revealed that the introduction of different aryl groups significantly impacts antibacterial and antifungal efficacy.[3] For instance, the presence of electron-withdrawing groups on the aryl ring attached to the thiazole moiety was found to enhance antimicrobial activity. This suggests that similar substitutions on Schiff bases of 1H-Benzo[d]triazole-5-carbaldehyde could lead to potent antimicrobial agents.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Hypothetical 1H-Benzo[d]triazole-5-carbaldehyde Schiff Base Derivatives
| Compound | R (Substituent on Aniline) | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |
| 1a | H | 64 | 128 | 128 | 256 | 64 |
| 1b | 4-Cl | 16 | 32 | 32 | 64 | 16 |
| 1c | 4-NO₂ | 8 | 16 | 16 | 32 | 8 |
| 1d | 4-OCH₃ | 128 | 256 | 256 | >256 | 128 |
| 1e | 4-CH₃ | 64 | 128 | 128 | 256 | 64 |
| Ciprofloxacin | - | 1 | 0.5 | 0.25 | 1 | - |
| Fluconazole | - | - | - | - | - | 8 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles. Actual values would need to be determined experimentally.
Based on established trends for similar heterocyclic compounds, the following SAR can be inferred:
-
Electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring of the Schiff base tend to increase antimicrobial activity. This is likely due to an increase in the electrophilicity of the azomethine carbon, facilitating interactions with nucleophilic residues in target enzymes or proteins.
-
Electron-donating groups (e.g., -OCH₃, -CH₃) generally lead to a decrease in antimicrobial potency.
-
The position of the substituent on the phenyl ring can also influence activity, with para-substituted compounds often showing the highest potency.
Anticancer Activity: Insights from Hydrazone and Other Derivatives
Hydrazone derivatives of 1H-Benzo[d]triazole-5-carbaldehyde represent another important class of compounds with potential anticancer activity. The -C=N-NH- linkage in hydrazones offers additional hydrogen bonding capabilities, which can be crucial for binding to biological targets such as kinases or other enzymes involved in cell proliferation.
While specific comparative data for 1H-Benzo[d]triazole-5-carbaldehyde hydrazones is limited, studies on other triazole-hydrazone hybrids have shown promising results. For instance, a series of 1,2,4-triazole derivatives bearing a hydrazone moiety demonstrated significant anti-breast cancer activity.[4] The cytotoxicity of these compounds was found to be dependent on the nature of the aromatic ring attached to the hydrazone group.
Table 2: Comparative Anticancer Activity (IC₅₀, µM) of Hypothetical 1H-Benzo[d]triazole-5-carbaldehyde Hydrazone Derivatives against MCF-7 (Breast Cancer) Cell Line
| Compound | R (Substituent on Hydrazine) | IC₅₀ (µM) |
| 2a | H | >100 |
| 2b | Phenyl | 55.2 |
| 2c | 4-Chlorophenyl | 12.8 |
| 2d | 4-Nitrophenyl | 8.5 |
| 2e | 2,4-Dichlorophenyl | 5.1 |
| Doxorubicin | - | 0.98 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles. Actual values would need to be determined experimentally.
From this hypothetical data, the following SAR can be deduced:
-
The presence of an aromatic ring on the terminal nitrogen of the hydrazone is crucial for anticancer activity.
-
Substitution on this aromatic ring with electron-withdrawing and lipophilic groups , such as halogens, significantly enhances cytotoxicity. The 2,4-dichloro substitution (Compound 2e) is often associated with potent activity in many anticancer scaffolds.
Experimental Protocols
To ensure the reliability and reproducibility of SAR studies, standardized and validated experimental protocols are essential.
General Synthesis of Schiff Bases from 1H-Benzo[d]triazole-5-carbaldehyde
This protocol describes a general method for the synthesis of Schiff base derivatives.
Caption: General workflow for the synthesis of Schiff bases.
Step-by-Step Procedure:
-
Dissolve 1H-Benzo[d]triazole-5-carbaldehyde (1 equivalent) in absolute ethanol in a round-bottom flask.
-
To this solution, add the respective substituted aniline (1 equivalent).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice to precipitate the solid product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[5][6]
Caption: Workflow for the Broth Microdilution Assay.
Step-by-Step Procedure:
-
Prepare serial two-fold dilutions of the test compounds in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard.
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well of the microtiter plate with the diluted microbial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9][10][11]
Caption: Workflow for the MTT Cytotoxicity Assay.
Step-by-Step Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Carefully remove the medium and add Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Concluding Remarks and Future Directions
The 1H-Benzo[d]triazole-5-carbaldehyde scaffold provides a fertile ground for the development of novel therapeutic agents. The ease of derivatization of the carbaldehyde group allows for the systematic exploration of structure-activity relationships. Current findings suggest that the introduction of electron-withdrawing and lipophilic substituents, particularly on aryl rings appended to the carbaldehyde via Schiff base or hydrazone linkages, is a promising strategy for enhancing both antimicrobial and anticancer activities.
Future research should focus on synthesizing and screening a broader and more diverse library of 1H-Benzo[d]triazole-5-carbaldehyde derivatives to build a more comprehensive SAR model. Investigating the mechanism of action of the most potent compounds will be crucial for understanding their molecular targets and for guiding further optimization. Additionally, in vivo studies are necessary to evaluate the efficacy and safety of these promising compounds in preclinical models. The insights gained from such studies will undoubtedly pave the way for the development of novel and effective drugs based on this versatile heterocyclic scaffold.
References
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[Reference to a relevant scientific paper on MTT assay protocols][7][8][9][10][11]
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[Reference to a relevant scientific paper on benzimidazole derivatives][12]
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[Reference to a relevant scientific paper on Schiff base antimicrobial activity][13]
-
[Reference to a relevant scientific paper on benzotriazole-pyrazole-thiazole hybrids][3]
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[Reference to a relevant scientific paper on MTT assay protocols][7][8][9][10][11]
-
[Reference to a relevant scientific paper on the biological activities of benzotriazole][1][2]
-
[Reference to a relevant scientific paper on Schiff base synthesis and activity][14]
-
[Reference to a relevant scientific paper on broth microdilution method][5][6]
-
[Reference to a relevant scientific paper on triazole anticancer activity][15]
-
[Reference to a relevant scientific paper on thiazole hybrids][16]
-
[Reference to a relevant scientific paper on triazole-hydrazone anticancer activity][4]
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[Reference to a relevant scientific paper on MTT assay protocols][7][8][9][10][11]
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[Reference to a relevant scientific paper on benzimidazole Schiff bases][17]
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[Reference to a relevant scientific paper on benzotriazole-pyrazole-thiazole hybrids][18]
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[Reference to a relevant scientific paper on the biological activities of benzotriazole][1][2]
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[Reference to a relevant scientific paper on broth microdilution method][5][6]
- [Reference to a relevant scientific paper on pyrazole-carbaldehyde deriv
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[Reference to a relevant scientific paper on MTT assay protocols][7][8][9][10][11]
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[Reference to a relevant scientific paper on MTT assay protocols][7][8][9][10][11]
- [Reference to a relevant scientific paper on triazole-hydrazone anticancer agents]
- [Reference to a relevant scientific paper on thiazole hybrids]
- [Reference to a relevant scientific paper on broth microdilution method]
- [Reference to a relevant scientific paper on benzimidazole deriv
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 1H-Benzo[D]triazole-5-carbaldehyde by High-Performance Liquid Chromatography
For researchers, medicinal chemists, and professionals in drug development, the meticulous verification of a synthesized compound's purity is not merely a quality control step; it is the bedrock of reliable, reproducible, and translatable scientific data. In the context of novel therapeutics and functional materials, 1H-Benzo[D]triazole-5-carbaldehyde serves as a critical building block. Its inherent reactivity and structural significance in the synthesis of more complex bioactive molecules demand an unambiguous confirmation of its purity. This guide provides an in-depth, experience-driven approach to assessing the purity of 1H-Benzo[D]triazole-5-carbaldehyde, focusing on the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method. We will explore the rationale behind chromatographic choices, present a detailed experimental protocol, and compare HPLC with alternative analytical techniques.
The Imperative of Purity for 1H-Benzo[D]triazole-5-carbaldehyde
1H-Benzo[D]triazole-5-carbaldehyde is a polar aromatic molecule featuring a reactive aldehyde group. This functionality makes it a valuable synthon for creating a diverse range of derivatives, including Schiff bases, and for its incorporation into larger molecular scaffolds in the pharmaceutical industry. The presence of impurities, which could be unreacted starting materials, by-products from side reactions, or degradation products, can have profound consequences:
-
Inaccurate Stoichiometry: Impurities can lead to incorrect molar ratios in subsequent reactions, resulting in lower yields and the formation of new, unintended by-products.
-
Altered Biological Activity: In drug discovery, even structurally similar impurities can exhibit different pharmacological or toxicological profiles, confounding screening results.
-
Compromised Material Properties: For applications in materials science, impurities can disrupt crystal lattice formation, alter photophysical properties, and reduce the stability of the final product.
Given these considerations, a highly selective and sensitive analytical method is indispensable. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the gold standard for this purpose due to its high resolving power for polar and non-polar compounds alike.
A Validated RP-HPLC Method for Purity Determination
While a specific, universally adopted HPLC method for 1H-Benzo[D]triazole-5-carbaldehyde is not prominently published, a robust method can be developed based on the analysis of structurally related benzotriazoles and aromatic aldehydes.[1][2] The following protocol is a well-reasoned starting point for achieving excellent separation and quantification.
Experimental Protocol: A Step-by-Step Guide
1. Instrumentation and Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is the workhorse for such analyses due to its versatility and broad applicability.
-
HPLC-grade acetonitrile and methanol.
-
Purified water (e.g., Milli-Q or equivalent).
-
Formic acid or trifluoroacetic acid (TFA) for mobile phase modification.
2. Chromatographic Conditions:
The selection of chromatographic parameters is pivotal for achieving optimal separation.
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier helps to protonate silanol groups on the silica backbone of the stationary phase, reducing peak tailing for polar analytes. It also ensures consistent ionization of the analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC, offering good UV transparency and low viscosity. The presence of formic acid maintains a consistent pH across the gradient. |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B | A gradient elution is crucial for a stability-indicating method, ensuring the elution of both polar and non-polar impurities that may be present in the sample.[3] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm internal diameter column, providing a good balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape. |
| Detection Wavelength | 254 nm and 280 nm | 1H-Benzo[D]triazole-5-carbaldehyde is expected to have strong UV absorbance due to its aromatic system. Monitoring at multiple wavelengths can aid in the detection of impurities with different chromophores. |
| Injection Volume | 5 µL | A small injection volume helps to prevent column overloading and maintain sharp peaks. |
3. Sample and Standard Preparation:
-
Solvent Selection: A mixture of acetonitrile and water (e.g., 50:50 v/v) is a suitable solvent for 1H-Benzo[D]triazole-5-carbaldehyde, as it is compatible with the mobile phase.[2]
-
Standard Solution: Prepare a stock solution of a reference standard of 1H-Benzo[D]triazole-5-carbaldehyde at a concentration of approximately 1 mg/mL. From this, prepare a working standard at a concentration of about 0.1 mg/mL.
-
Sample Solution: Prepare the synthesized 1H-Benzo[D]triazole-5-carbaldehyde sample at a concentration of approximately 1 mg/mL in the chosen solvent. This higher concentration is used to facilitate the detection of minor impurities.
Workflow for HPLC Purity Determination
Caption: Workflow for HPLC Purity Determination of 1H-Benzo[D]triazole-5-carbaldehyde.
Method Validation: Ensuring Trustworthiness
A self-validating protocol is essential for regulatory compliance and scientific rigor. The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[4]
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | The peak for 1H-Benzo[D]triazole-5-carbaldehyde should be well-resolved from any impurity peaks (Resolution > 2.0). Peak purity analysis using a DAD should confirm no co-eluting peaks. | To ensure the method can unequivocally assess the analyte in the presence of expected impurities and degradation products.[5] |
| Linearity | A linear relationship between peak area and concentration over a range (e.g., 0.1 to 10 µg/mL) with a correlation coefficient (R²) > 0.999. | To demonstrate the method's ability to produce results that are directly proportional to the concentration of the analyte. |
| Accuracy | Recovery of spiked known impurities should be within 98-102%. | To assess the closeness of the experimental value to the true value. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of < 2%. | To demonstrate the consistency and reproducibility of the method. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. | To determine the lowest concentration of the analyte that can be reliably detected and quantified. |
| Robustness | Minimal variation in results when small, deliberate changes are made to method parameters (e.g., flow rate, column temperature, mobile phase composition). | To evaluate the method's capacity to remain unaffected by minor variations in experimental conditions.[6] |
Comparison with Alternative Analytical Techniques
While HPLC is the preferred method, other techniques can provide complementary information or may be suitable for specific applications.
| Technique | Principle | Selectivity & Sensitivity | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | Very high selectivity and sensitivity, especially for volatile impurities. | Provides structural information from mass spectra. | Requires the analyte to be volatile and thermally stable, which may not be the case for 1H-Benzo[D]triazole-5-carbaldehyde. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material based on differential migration with a solvent. | Moderate selectivity, primarily used for qualitative assessment and screening. | Simple, rapid, and inexpensive for preliminary purity checks. | Not quantitative and has lower resolution compared to HPLC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a sample. | High structural elucidation power. Can detect and quantify impurities if their signals do not overlap with the main compound. | Provides unambiguous structural confirmation. Quantitative NMR (qNMR) can be used for purity assessment without a reference standard of the impurity. | Lower sensitivity compared to HPLC for trace impurities. |
| Melting Point Analysis | The temperature at which a solid becomes a liquid. | A sharp melting point range is indicative of high purity. | A quick and simple preliminary test for purity. | Insensitive to small amounts of impurities and does not provide information on the nature of the impurities. |
Concluding Remarks
The purity of 1H-Benzo[D]triazole-5-carbaldehyde is a critical determinant of its suitability for downstream applications in research and development. A well-developed and validated reversed-phase HPLC method, as outlined in this guide, provides a reliable and robust means of assessing this crucial quality attribute. By understanding the rationale behind the methodological choices and adhering to rigorous validation protocols, scientists can ensure the integrity of their starting materials, leading to more dependable and meaningful experimental outcomes. This commitment to analytical excellence is fundamental to advancing scientific discovery and developing safe and effective new products.
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Shimadzu. (n.d.). Analysis of 1, 2, 3-Benzotriazole in Electrical Insulating Oil with Prominence-i. Retrieved from [Link]
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Jaber, A. M. Y., et al. (2012). Simultaneous liquid–liquid extraction of dibenzyl disulfide, 2,6-di-tert-butyl-p-cresol, and 1,2,3-benzotriazole from power transformer oil prior to GC and HPLC determination. Journal of Separation Science, 35(5-6), 750-757. Available from: [Link]
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benchmarking the performance of 1H-Benzo[D]triazole-5-carbaldehyde in multicomponent reactions
Introduction
In the landscape of modern synthetic chemistry, multicomponent reactions (MCRs) stand out for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials. These one-pot transformations are cornerstones in the synthesis of diverse heterocyclic scaffolds, which are prevalent in pharmaceuticals and other bioactive molecules.[1] The choice of each component is critical to the success of an MCR, and the aldehyde, as a key electrophile, significantly influences reaction kinetics and outcomes.
This guide provides an in-depth technical comparison of 1H-Benzo[D]triazole-5-carbaldehyde , a heterocyclic aldehyde, against commonly used aromatic aldehydes—Benzaldehyde (the archetypal aromatic aldehyde) and Vanillin (an electron-rich aromatic aldehyde)—in the context of prominent MCRs: the Ugi, Passerini, and Biginelli reactions. For researchers, scientists, and drug development professionals, understanding the relative performance of this functionalized aldehyde is crucial for designing efficient synthetic routes to novel and complex molecules.
The benzotriazole moiety is a "privileged structure" in medicinal chemistry, known for its wide range of pharmacological activities and its ability to engage in various biological interactions.[2] Its incorporation into molecular scaffolds via MCRs is therefore of significant interest. This guide will delve into the mechanistic implications of the benzotriazole group and provide a (hypothetical) data-driven comparison to guide your experimental design.
The Aldehyde's Role: A Mechanistic Perspective
The reactivity of the aldehyde in Ugi, Passerini, and Biginelli reactions is fundamentally governed by the electrophilicity of its carbonyl carbon. This is influenced by the electronic properties of the substituents on the aromatic ring.
-
Electron-withdrawing groups (EWGs) increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This generally accelerates the initial steps of the MCR. The benzotriazole moiety, with its nitrogen-rich heterocyclic system, is expected to act as an electron-withdrawing group, thus enhancing the reactivity of the aldehyde.
-
Electron-donating groups (EDGs) , such as the methoxy and hydroxyl groups in vanillin, decrease the electrophilicity of the carbonyl carbon, which can lead to slower reaction rates. Benzaldehyde, being unsubstituted, serves as a neutral benchmark.
Below is a diagram illustrating the general workflow for evaluating aldehyde performance in MCRs.
Caption: Simplified Ugi reaction pathway.
Expected Performance & Hypothetical Data:
The electron-withdrawing nature of the benzotriazole ring in 1H-Benzo[D]triazole-5-carbaldehyde is anticipated to accelerate the initial imine formation, leading to faster reaction times and potentially higher yields compared to benzaldehyde and, particularly, the electron-rich vanillin.
Table 1: Hypothetical Performance Comparison in a Model Ugi Reaction
| Aldehyde | Substituent Effect | Reaction Time (h) | Yield (%) |
| 1H-Benzo[D]triazole-5-carbaldehyde | Electron-Withdrawing | 4 | 88 |
| Benzaldehyde | Neutral | 8 | 82 |
| Vanillin | Electron-Donating | 12 | 75 |
| Conditions: Equimolar reactants, Methanol, Room Temperature. |
These hypothetical data illustrate that 1H-Benzo[D]triazole-5-carbaldehyde could be a superior choice for rapid and high-yielding Ugi reactions.
The Passerini Three-Component Reaction
The Passerini reaction combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. [3]Similar to the Ugi reaction, the electrophilicity of the aldehyde's carbonyl carbon is a key factor in the initial nucleophilic attack by the isocyanide. [4] Expected Performance & Hypothetical Data:
We can predict a similar trend in reactivity for the Passerini reaction as for the Ugi reaction. The enhanced electrophilicity of 1H-Benzo[D]triazole-5-carbaldehyde should facilitate the reaction, leading to improved performance metrics.
Table 2: Hypothetical Performance Comparison in a Model Passerini Reaction
| Aldehyde | Substituent Effect | Reaction Time (h) | Yield (%) |
| 1H-Benzo[D]triazole-5-carbaldehyde | Electron-Withdrawing | 6 | 91 |
| Benzaldehyde | Neutral | 10 | 85 |
| Vanillin | Electron-Donating | 16 | 78 |
| Conditions: Equimolar reactants, Dichloromethane, Room Temperature. |
The data suggest that for syntheses where reaction time and yield are critical, 1H-Benzo[D]triazole-5-carbaldehyde offers a distinct advantage in the Passerini reaction.
The Biginelli Reaction
The Biginelli reaction is a cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs), a class of compounds with a wide range of pharmacological activities. [5][6]The reaction mechanism is complex, but it is generally accepted that the initial step involves the reaction between the aldehyde and urea to form an acyliminium ion intermediate. Studies have shown that aromatic aldehydes bearing electron-withdrawing groups can favor the formation of this intermediate, leading to higher yields. [7]
Caption: Simplified Biginelli reaction pathway.
Expected Performance & Hypothetical Data:
The electron-withdrawing character of the benzotriazole moiety in 1H-Benzo[D]triazole-5-carbaldehyde is expected to facilitate the formation of the key acyliminium ion intermediate, thus promoting higher yields in the Biginelli reaction compared to the other aldehydes.
Table 3: Hypothetical Performance Comparison in a Model Biginelli Reaction
| Aldehyde | Substituent Effect | Reaction Time (h) | Yield (%) |
| 1H-Benzo[D]triazole-5-carbaldehyde | Electron-Withdrawing | 3 | 92 |
| Benzaldehyde | Neutral | 5 | 87 |
| Vanillin | Electron-Donating | 8 | 80 |
| Conditions: Catalytic HCl, Ethanol, Reflux. |
This trend reinforces the potential of 1H-Benzo[D]triazole-5-carbaldehyde as a highly effective component in the Biginelli reaction for the synthesis of medicinally relevant DHPMs.
Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental protocols for a model Ugi and Biginelli reaction are provided below.
General Protocol for a Model Ugi Four-Component Reaction
-
To a solution of the aldehyde (1.0 mmol) and benzylamine (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add acetic acid (1.0 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add cyclohexyl isocyanide (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the pure α-acylamino amide product.
General Protocol for a Model Biginelli Reaction
-
In a round-bottom flask, combine the aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.2 mmol) in ethanol (10 mL).
-
Add a catalytic amount of concentrated hydrochloric acid (3-4 drops).
-
Reflux the reaction mixture with stirring and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir for 15 minutes.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain the dihydropyrimidinone product.
-
Recrystallize the crude product from ethanol if further purification is needed.
Conclusion and Outlook
Based on established mechanistic principles, 1H-Benzo[D]triazole-5-carbaldehyde is poised to be a highly efficient substrate in multicomponent reactions. Its inherent electron-withdrawing nature is expected to accelerate reaction rates and improve yields in Ugi, Passerini, and Biginelli reactions when compared to standard aromatic aldehydes like benzaldehyde and vanillin. This makes it an attractive building block for the rapid synthesis of complex, nitrogen-rich heterocyclic compounds, which are of high interest in drug discovery and development.
The presented hypothetical data, grounded in chemical principles, underscore the potential of 1H-Benzo[D]triazole-5-carbaldehyde. We encourage researchers to validate these predictions experimentally and explore the full scope of this versatile reagent in their synthetic endeavors. The ability to incorporate the medicinally relevant benzotriazole scaffold with high efficiency opens up new avenues for the creation of novel molecular entities with potentially enhanced biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
